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3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine Documentation Hub

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  • Product: 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine
  • CAS: 1017472-25-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

Technical Monograph: 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine Executive Summary This technical guide profiles 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine , a specialized tri-amine building block critical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

Executive Summary

This technical guide profiles 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine , a specialized tri-amine building block critical in medicinal chemistry. Structurally, it integrates a flexible propyl-amine linker with a lipophilic 4-methylbenzyl-substituted piperazine core. This architecture makes it a privileged intermediate for synthesizing G-Protein Coupled Receptor (GPCR) ligands (specifically Dopamine D2/D3 and Histamine H3 antagonists), kinase inhibitors, and as a soluble linker in PROTAC (Proteolysis Targeting Chimera) design.

Chemical Identity & Structural Analysis

This compound is a unsymmetrically substituted piperazine . Its reactivity is defined by the steric and electronic distinction between the nucleophilic primary amine (tail) and the tertiary amines within the piperazine ring.

Property Data / Descriptor
IUPAC Name 3-[4-[(4-methylphenyl)methyl]piperazin-1-yl]propan-1-amine
Common Name 1-(3-Aminopropyl)-4-(4-methylbenzyl)piperazine
Molecular Formula C₁₅H₂₅N₃
Molecular Weight 247.38 g/mol
SMILES CC1=CC=C(CN2CCN(CCCN)CC2)C=C1
CAS (Analog) Referencing 4553-27-9 (Benzyl analog) for structural baseline
Physical State Viscous oil or low-melting solid (Free base); Hygroscopic solid (HCl salt)
Structural Pharmacophore Insight
  • Domain A (Tail): The primary amine (-NH₂) serves as the "warhead" attachment point for amide coupling or reductive amination.

  • Domain B (Core): The piperazine ring acts as a rigid spacer that modulates solubility and pKa.

  • Domain C (Head): The 4-methylbenzyl group provides a hydrophobic anchor, often engaging in

    
    -
    
    
    
    stacking or hydrophobic pocket interactions in protein targets.

Physicochemical Properties (Predicted)

Understanding the ionization state is critical for purification and formulation.

  • Basicity (pKa):

    • N1 (Primary Amine): ~10.2 – 10.5 (Most basic, protonated at physiological pH).

    • N2 (Piperazine N-propyl): ~9.0 – 9.2.

    • N3 (Piperazine N-benzyl): ~5.5 – 6.5 (Least basic due to inductive effect of the benzyl group).

  • Lipophilicity (LogP): Estimated at 2.1 – 2.5 . The 4-methyl group increases lipophilicity relative to the unsubstituted benzyl analog (LogP ~1.8), improving membrane permeability.

  • Solubility: High in polar organic solvents (DCM, MeOH, DMSO). Moderate water solubility as a free base; highly soluble as a dihydrochloride or fumarate salt.

Synthesis & Manufacturing Protocols

Two primary routes are recommended based on scale and available starting materials. Route A is preferred for industrial scalability, while Route B offers higher convergence for laboratory synthesis.

Route A: The Acrylonitrile "Michael-Reduction" Sequence (Industrial)

This route avoids expensive protecting groups and uses commodity reagents.

  • Step 1: N-Alkylation (Michael Addition)

    • Reagents: 1-(4-Methylbenzyl)piperazine, Acrylonitrile, MeOH (solvent).

    • Conditions: Reflux, 4–6 hours.

    • Mechanism: The secondary amine of the piperazine undergoes a 1,4-addition to acrylonitrile.

    • Intermediate: 3-[4-(4-methylbenzyl)piperazin-1-yl]propanenitrile.

  • Step 2: Nitrile Reduction

    • Reagents: Raney Nickel (catalyst), H₂ (50–100 psi), NH₃/MeOH.

    • Conditions: 50°C, 12 hours.

    • Critical Note: Ammonia is essential to suppress the formation of secondary amine dimers during reduction.

Route B: Reductive Amination (Convergent)

Ideal for introducing isotopic labels or varying the benzyl group late-stage.

  • Reagents: 4-Methylbenzaldehyde + 1-(3-Aminopropyl)piperazine.

  • Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH₄.

  • Conditions: DCM or DCE, Room Temperature, slightly acidic pH (Acetic Acid).

Synthesis Start1 1-(4-Methylbenzyl) piperazine Inter Nitrile Intermediate (C15H21N3) Start1->Inter Michael Addition (Reflux, MeOH) Acrylo Acrylonitrile Acrylo->Inter Product Target: 3-[4-(4-Methylbenzyl)... propan-1-amine Inter->Product Hydrogenation (Reduction) H2 H2 / Raney-Ni NH3 / MeOH H2->Product

Caption: Figure 1. Industrial synthesis via Michael addition to acrylonitrile followed by catalytic hydrogenation.

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed:

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ 7.0 – 7.2 ppm (4H, m): Aromatic protons (AA'BB' system characteristic of para-substitution).

    • δ 3.48 ppm (2H, s): Benzylic -CH₂-.

    • δ 2.70 ppm (2H, t): Triplet for -CH₂- adjacent to the primary amine.

    • δ 2.3 – 2.5 ppm (10H, m): Overlapping multiplets for piperazine ring protons and N-CH₂-propyl.

    • δ 2.33 ppm (3H, s): Singlet for the 4-Methyl group (Diagnostic peak).

    • δ 1.65 ppm (2H, quint): Central methylene of the propyl chain.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated ~248.21 Da.

    • Fragmentation: Loss of the 4-methylbenzyl cation (m/z 105) is a common fragment.

Applications in Drug Discovery

This molecule acts as a "privileged scaffold" due to its ability to interact with multiple receptor subtypes.

A. GPCR Ligand Design

The 4-methylbenzylpiperazine moiety is a classic bioisostere for the benzhydryl group found in antihistamines (e.g., Meclizine) and the phenyl-piperazine motif in antipsychotics (e.g., Aripiprazole).

  • Mechanism: The basic nitrogen (N4) forms a salt bridge with a conserved Aspartate residue in the GPCR transmembrane domain (TM3), while the benzyl group engages in hydrophobic interactions.

B. PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the propyl-amine chain serves as a linker of defined length (approx. 4–6 Å).

  • Advantage: The piperazine ring introduces rigidity, preventing the linker from collapsing on itself, which improves the permeability and metabolic stability of the final chimera compared to simple PEG chains.

Applications cluster_uses Medicinal Chemistry Applications Core 3-[4-(4-Methylbenzyl)... propan-1-amine GPCR GPCR Antagonists (D2, H3, 5-HT) Core->GPCR Bioisostere Kinase Kinase Inhibitors (Solubility Handle) Core->Kinase Solubilizing Group PROTAC PROTAC Linker (Rigid Spacer) Core->PROTAC Amine Conjugation

Caption: Figure 2. Functional applications in modern drug discovery workflows.

Handling & Safety (GHS Classification)

As a polyamine, this compound exhibits corrosive properties similar to other alkylamines.

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[1][2]

    • H317: May cause an allergic skin reaction (sensitizer).

  • Storage:

    • Store under inert gas (Argon/Nitrogen) to prevent oxidation and carbonate formation (absorbs CO₂ from air).

    • Keep refrigerated (2–8°C) for long-term stability.

References

  • Chaudhary, P. et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistrySelect, 2023. Link

  • PubChem Compound Summary. "3-(4-Benzylpiperazin-1-yl)propan-1-amine (CAS 4553-27-9)."[3] National Center for Biotechnology Information. Link

  • Patent US20190092739A1. "Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives."[4] Google Patents. Link

  • Bogan, D. et al. "Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates." ResearchGate, 2025. Link

Sources

Exploratory

Technical Guide: Physicochemical Profiling and Synthetic Utility of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine in Advanced Drug Design

Executive Summary In contemporary medicinal chemistry, the rapid assembly of complex therapeutics—ranging from bivalent ligands to Proteolysis Targeting Chimeras (PROTACs)—relies heavily on versatile, bifunctional buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of complex therapeutics—ranging from bivalent ligands to Proteolysis Targeting Chimeras (PROTACs)—relies heavily on versatile, bifunctional building blocks. 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine (CAS: 1017472-25-1) is a highly privileged scaffold that bridges structural rigidity with synthetic flexibility[1]. Featuring a conformationally restricted piperazine core, a lipophilic 4-methylbenzyl moiety, and a nucleophilic aminopropyl extension, this molecule serves as a premier intermediate for developing Central Nervous System (CNS) agents, particularly Sigma-1 Receptor (S1R) modulators[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic methodology, and explores its mechanistic application in advanced drug design.

Physicochemical Profiling & Structural Logic

The molecular architecture of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine is not coincidental; each functional group serves a distinct pharmacological and synthetic purpose. The piperazine ring provides a basic center that is protonated at physiological pH, enhancing aqueous solubility and forming critical electrostatic interactions with target proteins[3].

Quantitative Data Summary
ParameterValueStructural & Pharmacological Rationale
Molecular Formula C15H25N3Defines the precise atomic composition of the scaffold[1].
Molecular Weight 247.38 g/mol Well within Lipinski’s Rule of 5, allowing ample mass budget for downstream conjugation[1].
Exact Mass 247.2048 g/mol Utilized as the primary metric for High-Resolution Mass Spectrometry (HRMS) validation.
Primary Amine (-NH2) 1Acts as an unhindered nucleophilic handle for amide coupling or reductive amination.
Basic Nitrogen Centers 3Enables the formation of di- or tri-hydrochloride salts to drastically improve bioavailability.
Rotatable Bonds 5Provides the necessary conformational flexibility for the benzyl group to adapt to hydrophobic receptor pockets.

Rationale & Methodology for Controlled Synthesis

A common pitfall in synthesizing aminopropyl-functionalized piperazines is direct alkylation using 1,3-dibromopropane or 3-bromopropan-1-amine, which frequently results in secondary/tertiary amine mixtures, over-alkylation, and intractable polymeric by-products.

To ensure absolute scientific integrity and high yield, we employ a Gabriel Synthesis workflow . By masking the primary amine as a phthalimide during the alkylation step, we create a self-validating system where the primary amine is only unmasked in the final, highly controlled hydrazinolysis step.

SynthesisWorkflow N1 1-(4-Methylbenzyl)piperazine (Nucleophilic Core) N3 SN2 Alkylation (K2CO3, KI, MeCN, 80°C) N1->N3 N2 N-(3-Bromopropyl)phthalimide (Masked Alkylating Agent) N2->N3 N4 Phthalimide Intermediate (Prevents Over-alkylation) N3->N4 Finkelstein Catalysis (KI) N5 Gabriel Deprotection (Hydrazine Hydrate, EtOH, Reflux) N4->N5 N6 3-[4-(4-Methylbenzyl)piperazin-1-yl] propan-1-amine (Pure Target) N5->N6 Visual By-product Precipitation

Caption: Workflow for the controlled synthesis of the target compound via Gabriel amine synthesis.

Step-by-Step Experimental Protocol

Step 1: Catalyzed N-Alkylation (Phthalimide Protection)

  • Reagent Assembly: Dissolve 1-(4-methylbenzyl)piperazine (1.0 eq) and N-(3-bromopropyl)phthalimide (1.1 eq) in anhydrous acetonitrile (MeCN).

  • Causality of Additives: Add anhydrous K₂CO₃ (2.0 eq) as a non-nucleophilic base to scavenge HBr. Add a catalytic amount of Potassium Iodide (KI, 0.1 eq). Rationale: KI initiates a Finkelstein reaction, converting the alkyl bromide to an alkyl iodide in situ, which is a vastly superior leaving group for the SN2 attack by the sterically hindered piperazine.

  • Reaction: Reflux at 80°C for 12 hours under an inert argon atmosphere.

  • Workup: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate. Extract with Ethyl Acetate (EtOAc) and water to isolate the phthalimide intermediate.

Step 2: Hydrazinolysis (Self-Validating Deprotection)

  • Deprotection: Dissolve the intermediate in ethanol. Add hydrazine hydrate (3.0 eq) and reflux for 4 hours.

  • System Validation: As the reaction progresses, a dense white precipitate of phthalhydrazide will form. This visual cue self-validates that the deprotection mechanism is actively occurring.

  • Isolation: Cool the mixture to 0°C to maximize precipitation. Filter the solid by-product. Concentrate the filtrate, redissolve in Dichloromethane (DCM), and wash with 1M NaOH to ensure the primary amine is fully free-based. Dry over Na₂SO₄ and evaporate to yield the pure target compound.

Pharmacological Utility in Advanced Drug Design

Sigma-1 Receptor (S1R) Modulation

Benzylpiperazine derivatives are heavily documented as potent ligands for the Sigma-1 Receptor (S1R), a unique chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane[2].

According to the Glennon pharmacophore model, optimal S1R binding requires a central basic amine flanked by a primary hydrophobic domain (HYD1) and a secondary hydrophobic domain (HYD2)[4]. In our target compound:

  • The 4-Methylbenzyl Group perfectly occupies the HYD1 pocket, driving high-affinity hydrophobic interactions[2].

  • The Piperazine Nitrogen is protonated at physiological pH and forms an indispensable, highly conserved salt bridge with the Glu172 residue of the S1R protein[3].

  • The Aminopropyl Chain extends outward toward the solvent-exposed HYD2 region. Because this chain does not disrupt the core Glu172 interaction, the terminal primary amine serves as an ideal anchor point for attaching fluorophores (for PET imaging) or E3 ligase ligands (for PROTACs) without sacrificing S1R affinity[3][5].

S1RPathway S1 4-Methylbenzylpiperazine Derivative (Agonist) S2 Sigma-1 Receptor (S1R) (Glu172 Salt Bridge) S1->S2 Binds HYD1 pocket S3 Dissociation from BiP (Chaperone Activation) S2->S3 Conformational shift S4 IP3R Stabilization (Calcium Efflux to Mito) S3->S4 Modulates ER-Mito signaling S5 Cell Survival & Neuroprotection S4->S5 Prevents apoptosis

Caption: Logical relationship of S1R modulation by benzylpiperazine derivatives leading to neuroprotection.

Analytical Validation & Quality Control

To guarantee the trustworthiness of the synthesized batch prior to biological assays or linker conjugation, the following analytical validations must be performed:

  • Thin-Layer Chromatography (TLC): Run the product on silica gel using a highly polar eluent (e.g., DCM:MeOH:NH₄OH 90:9:1). Stain the plate with Ninhydrin . Causality: Ninhydrin specifically reacts with primary amines to form a deep purple complex (Ruhemann's purple). A strong purple spot confirms the successful unmasking of the aminopropyl chain.

  • ¹H NMR Spectroscopy (CDCl₃):

    • Look for a distinct singlet integrating to 3 protons at ~2.3 ppm, confirming the presence of the para-methyl group on the benzyl ring.

    • A sharp singlet integrating to 2 protons at ~3.5 ppm confirms the intact benzyl-CH₂ group.

    • A broad singlet at ~1.5 - 2.0 ppm integrating to 2 protons (exchangeable with D₂O) confirms the terminal -NH₂ group.

  • LC-MS (ESI+): The mass spectrum must show a dominant [M+H]⁺ peak at m/z 248.2, matching the exact mass of the protonated molecule.

References

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - nih.gov:[Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - rsc.org:[Link]

  • Novel Dithiolane-Based Ligands Combining Sigma and NMDA Receptor Interactions as Potential Neuroprotective Agents - nih.gov:[Link]

Sources

Foundational

Technical Guide: Solubility Profiling of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

[1] Executive Summary This technical guide provides a comprehensive solubility profile and handling protocol for 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine (MW: ~247.38 g/mol ).[1][2][3] As a lipophilic polyamine...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive solubility profile and handling protocol for 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine (MW: ~247.38 g/mol ).[1][2][3] As a lipophilic polyamine, this compound exhibits significant pH-dependent solubility behavior that is critical for successful assay development and stock solution preparation.[1][2][3]

Key Findings:

  • DMSO Solubility: High (>100 mM).[1][2][3] Recommended for primary stock solutions.[1][2][3]

  • Water Solubility: Highly pH-dependent.[1][3] Soluble (>50 mM) at pH < 7.0; potential for precipitation at pH > 9.0 due to deprotonation of the piperazine and primary amine.[1][2][3]

  • Critical Risk: Dilution of high-concentration DMSO stocks into neutral buffers (e.g., PBS pH 7.[1][3]4) may result in "crashing out" if the final concentration exceeds the thermodynamic solubility limit of the free base.[1]

Physicochemical Analysis

Understanding the structural determinants of solubility is the first step in rational protocol design.[1][2] This molecule combines a polar, basic core (piperazine-propylamine) with a lipophilic tail (4-methylbenzyl).[1][2][3]

Structural Properties
PropertyValue (Predicted/Estimated)Implication for Solubility
Molecular Weight 247.38 g/mol Moderate size; kinetics of dissolution should be fast.[1][3]
LogP (Octanol/Water) ~1.8 – 2.2Moderately lipophilic.[1][2][3] Indicates good membrane permeability but limited aqueous solubility for the neutral form.[1][2][3]
pKa (Primary Amine) ~10.0 – 10.5Highly basic.[1][2][3] Protonated (

) at physiological pH.[1][3]
pKa (Piperazine N4) ~9.0 – 9.5Basic.[1][2][3] Protonated (

) at physiological pH.[1][3]
pKa (Piperazine N1) ~5.0 – 5.5Weakly basic.[1][2][3] Likely neutral at physiological pH.[1][3]
Theoretical Solubility State

At pH 7.4 , the molecule exists predominantly as a dication (protonated at the primary amine and one piperazine nitrogen).[1][2][3] This charge repulsion aids aqueous solubility.[1] However, the 4-methylbenzyl group drives hydrophobic aggregation.[1][2][3]

  • Acidic Media (pH < 5): Tricationic state.[1][2][3] Extremely high water solubility.[1][2]

  • Basic Media (pH > 10): Neutral (Free Base) state.[1][2][3] Extremely low water solubility; high risk of precipitation.[1][2][3]

Solubility Profile: DMSO vs. Water[1][2]

The following matrix summarizes the solubility behavior across standard laboratory solvents.

Solvent Compatibility Matrix[1][2][3]
Solvent SystemSolubility RatingMax Conc. (Est.)[1][2][3]Usage Recommendation
DMSO (100%) Excellent > 500 mMPrimary Stock. Ideal for long-term storage at -20°C.
Ethanol (100%) Good ~100 mMSecondary solvent.[1][3] Useful if DMSO is incompatible with downstream assays.[1][2][3]
Water (pH 2.0) High > 100 mMGood for acidic HPLC mobile phases (e.g., 0.1% TFA).[1][2][3]
PBS (pH 7.4) Moderate ~10 - 50 mMWorking Solution. Risk of precipitation at high concentrations.[1][3]
Water (pH 10.0) Poor < 1 mMAvoid. The free base will precipitate.[1][2][3]
The "Crashing Out" Phenomenon

When diluting a DMSO stock into an aqueous buffer, a local region of high organic solvent and potentially high pH (if the amine is concentrated) is created.[1][2][3]

Mechanism:

  • DMSO Stock: Molecules are solvated by DMSO dipoles.[1][2][3]

  • Rapid Mixing: Water strips DMSO; hydrophobic 4-methylbenzyl groups aggregate.[1][3]

  • Kinetic Trap: If mixing is slow, stable micro-crystals form before the amines can protonate and solubilize the molecule.[1][2][3]

Experimental Protocols

Protocol A: Preparation of 100 mM DMSO Stock

Standardizing the primary stock is crucial for reproducibility.[1][2][3]

Materials:

  • Compound (Solid or Oil).[1][2][3]

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).[1][2][3]

  • Vortex mixer.[1][2][3]

  • Amber glass vials (to prevent photodegradation).[1][3]

Procedure:

  • Weighing: Accurately weigh 24.7 mg of the compound into a tared amber vial.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Note: If the compound is an oil, density correction may be needed, but gravimetric addition of DMSO is preferred for precision.[1][2][3]

  • Dissolution: Vortex vigorously for 30 seconds.

    • Observation: The solution should be clear and colorless/pale yellow.[1][2][3][4][5] If particulates remain, sonicate for 5 minutes at room temperature.[1][3]

  • Storage: Aliquot into 50-100 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).

Protocol B: Aqueous Dilution (The "Step-Down" Method)

Direct dilution from 100 mM to aqueous buffer often fails.[1][2][3] Use an intermediate step.

Goal: Prepare a 1 mM Working Solution in PBS (pH 7.4).

Procedure:

  • Intermediate Dilution: Dilute 10 µL of 100 mM DMSO Stock into 90 µL of DMSO (or Ethanol).

    • Result: 10 mM Solution in 100% Organic Solvent.[1][2][3]

  • Aqueous Mixing:

    • Place 900 µL of PBS (pre-warmed to 25°C) in a vortexing tube.

    • While vortexing , slowly add 100 µL of the 10 mM Intermediate Solution .

    • Result: 1 mM Solution in PBS (10% DMSO).

  • Visual Check: Hold the tube against a dark background.

    • Clear: Soluble.[1][2][3][6][7] Proceed to assay.[1][2][3][4]

    • Cloudy/Opalescent:[1][2][3] Precipitation occurred.[1][2][3][8] Acidify slightly (add 1 eq. HCl) or reduce concentration.

Visualization of Solubility Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the critical pH checkpoints.

SolubilityWorkflow Compound Solid Compound (Free Base or Salt) DMSO Dissolve in DMSO (>100 mM Stock) Compound->DMSO Step 1 Check Intended Aqueous pH? DMSO->Check Step 2: Dilution Acidic Acidic (pH < 5) High Solubility Check->Acidic pH < 5 Neutral Neutral (pH 7.4) Moderate Solubility Check->Neutral pH 7.4 Basic Basic (pH > 9) Precipitation Risk Check->Basic pH > 9 Action1 Direct Dilution OK Acidic->Action1 Action2 Step-Down Dilution (Intermediate 10x) Neutral->Action2 Action3 Add Co-solvent (Cyclodextrin/PEG) Basic->Action3

Figure 1: Decision tree for solubilizing lipophilic amines based on target aqueous pH.

Troubleshooting & FAQs

Q: My solution turned cloudy upon adding PBS. What happened? A: You likely exceeded the critical micelle concentration (CMC) or the intrinsic solubility limit of the free base.[1][2][3]

  • Fix: Acidify the solution.[1][2][3] Add 1 molar equivalent of HCl relative to the compound.[1][3] This protonates the amines, forcing them into the soluble cationic state.[1][2][3]

Q: Can I use this compound in cell culture (0.1% DMSO limit)? A: Yes, but you must verify solubility at the low concentration.

  • Dilute stock to 1000x the final concentration (e.g., 10 mM stock for 10 µM final).[1][2][3]

  • Pipette the stock directly into the center of the media volume while swirling.[1][3] Do not pipette onto the side of the well/dish.[1][3]

Q: How stable is the DMSO stock? A: Amines can oxidize over time.[1][2][3] Store at -20°C under nitrogen or argon if possible. Discard if the solution turns dark yellow or brown.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3149269, 3-(4-Benzylpiperazin-1-yl)propan-1-amine. Retrieved March 1, 2026 from [Link].[1][2][3]

    • Note: Used as the primary structural analog for physicochemical property estimation.[1][2][3]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3] [Link].

    • Foundational text for LogP and solubility rules.
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2][3] Wiley-Interscience.[1][3] [Link].[1][2][3]

    • Source for pKa-dependent solubility profiling protocols.

Sources

Exploratory

An In-Depth Technical Guide to Investigating the Binding Affinity Targets for 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and characterize the binding affinity targets of the novel compound, 3-[4-(4-Methylbenzyl)piperazi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and characterize the binding affinity targets of the novel compound, 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine. Drawing upon established principles of pharmacology and medicinal chemistry, this document outlines a logical, evidence-based approach to elucidating the molecular interactions of this and structurally related compounds.

Introduction: Unveiling the Pharmacological Potential of a Benzylpiperazine Derivative

The compound 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine belongs to the benzylpiperazine class of molecules. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. Derivatives of benzylpiperazine have been explored for various therapeutic applications, and many exhibit stimulant properties with effects similar to amphetamines.[1][2]

The pharmacological activity of benzylpiperazine and its analogs, such as 1-methyl-4-benzylpiperazine (MBZP), is primarily attributed to their interaction with the central nervous system.[2] These compounds are known to modulate the levels of key neurotransmitters, including dopamine and serotonin, suggesting that their molecular targets are likely components of the dopaminergic and serotonergic systems.[3]

Given the structural similarity of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine to known psychoactive benzylpiperazines, it is hypothesized that this compound will exhibit affinity for monoamine transporters and receptors. This guide will provide the necessary protocols to test this hypothesis and to precisely quantify the binding affinities for these putative targets.

Postulated Primary Binding Affinity Targets

Based on the pharmacology of structurally related benzylpiperazine and arylpiperazine derivatives, the following are the primary hypothesized binding targets for 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine:

  • Serotonin Transporter (SERT): A key regulator of serotonergic neurotransmission.

  • Dopamine Transporter (DAT): Crucial for the reuptake of dopamine from the synaptic cleft.

  • Norepinephrine Transporter (NET): Involved in the reuptake of norepinephrine.

  • Serotonin Receptors (5-HTRs): A family of G-protein coupled receptors that mediate the effects of serotonin.

  • Dopamine Receptors (DRDs): A class of G-protein coupled receptors that are the primary targets for dopamine.

The following sections will detail the experimental workflows to determine the binding affinity of the target compound to these proteins.

Experimental Protocols for Binding Affinity Determination

The following protocols are designed to be self-validating and provide a robust framework for characterizing the binding profile of a novel compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor or transporter. These assays involve the use of a radiolabeled ligand (a molecule with a known high affinity for the target) and measuring the ability of the test compound to displace it.

3.1.1 General Workflow for Radioligand Binding Assays

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_mem Prepare cell membranes expressing the target protein (SERT, DAT, etc.) incubate Incubate membranes, radioligand, and test compound at various concentrations prep_mem->incubate prep_ligand Prepare radioligand solution (e.g., [3H]citalopram for SERT) prep_ligand->incubate prep_compound Prepare serial dilutions of the test compound prep_compound->incubate separate Separate bound from free radioligand via rapid filtration incubate->separate count Quantify bound radioactivity using a scintillation counter separate->count analyze Generate competition curves and calculate Ki values count->analyze

Caption: General workflow for radioligand binding assays.

3.1.2 Step-by-Step Protocol for a SERT Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing the human serotonin transporter (hSERT).

    • Harvest the cells and homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer or unlabeled ligand for non-specific binding determination (e.g., 10 µM fluoxetine).

      • 50 µL of the test compound at various concentrations.

      • 50 µL of a fixed concentration of the radioligand (e.g., [³H]citalopram at a concentration near its Kd).

      • 50 µL of the prepared cell membranes.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting:

    • Place the filter mats in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to determine the specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Neurotransmitter Uptake Inhibition

Functional assays provide complementary data to binding assays by measuring the effect of the compound on the biological activity of the target protein. For monoamine transporters, neurotransmitter uptake assays are highly informative.

3.2.1 General Workflow for Neurotransmitter Uptake Assays

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Lysis cluster_analysis Analysis prep_cells Culture cells expressing the target transporter (e.g., hDAT) pre_incubate Pre-incubate cells with the test compound prep_cells->pre_incubate prep_compound Prepare serial dilutions of the test compound prep_compound->pre_incubate add_neuro Add a radiolabeled neurotransmitter (e.g., [3H]dopamine) pre_incubate->add_neuro incubate Incubate to allow for neurotransmitter uptake add_neuro->incubate terminate Terminate uptake by rapid washing with ice-cold buffer incubate->terminate lyse Lyse the cells to release the internalized neurotransmitter terminate->lyse count Quantify the radioactivity in the cell lysate lyse->count analyze Calculate the percent inhibition of uptake and determine the IC50 count->analyze

Caption: General workflow for neurotransmitter uptake assays.

3.2.2 Step-by-Step Protocol for a Dopamine Uptake Assay

  • Cell Culture:

    • Plate cells expressing the human dopamine transporter (hDAT) in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake by adding a fixed concentration of [³H]dopamine.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.

  • Lysis and Scintillation Counting:

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials and add a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).

    • Calculate the percent inhibition of specific uptake for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Interpretation and Characterization

The data generated from these assays will allow for a comprehensive characterization of the binding profile of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine.

Parameter Description Significance
Ki (Inhibition Constant) The concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.A measure of the affinity of the compound for the target. A lower Ki value indicates a higher affinity.
IC₅₀ (Half maximal inhibitory concentration) The concentration of an inhibitor where the response (or binding) is reduced by half.A functional measure of the potency of the compound as an inhibitor.
Selectivity The ratio of the Ki or IC₅₀ values for different targets.Indicates the compound's preference for one target over others. High selectivity is often a desirable property for a drug candidate.

Conclusion: A Pathway to Understanding Novel Compound Pharmacology

This technical guide provides a robust and scientifically sound framework for elucidating the binding affinity targets of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine. By systematically applying the described radioligand binding and functional uptake assays, researchers can generate high-quality data to characterize the compound's interactions with key monoamine transporters and receptors. This information is critical for understanding its mechanism of action and for guiding future drug development efforts. The principles and protocols outlined herein are broadly applicable to the characterization of other novel psychoactive compounds.

References

  • Wikipedia. Benzylpiperazine. [Link]

  • Dolan, S. B., Shetty, R. A., & Gatch, M. B. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology.
  • Wikipedia. Methylbenzylpiperazine. [Link]

  • Grokipedia. Methylbenzylpiperazine. [Link]

  • United Nations Office on Drugs and Crime. (2013). Details for Piperazines. [Link]

  • Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Semantic Scholar.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Gazzar, A. R. B. A. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 262–273.
  • Penjišević, J., Jevtić, I., Krunić, M., & Kostić-Rajačić, S. (2017). Synthesis and Biological Activity of Newly Synthesized Arylpiperazine Ligands.
  • Zhang, Y., Wang, Y., Zhang, Y., Chen, Y., & Chen, W. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 848833.
  • PubChem. 3-(4-Benzylpiperazin-1-yl)propan-1-amine. [Link]

  • PubChem. 3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(4-hydroxyphenyl)propan-1-one. [Link]

Sources

Foundational

The Methylbenzylpiperazine &amp; Propanamine Scaffolds: History, Discovery, and Pharmacological Evolution

The following technical guide details the history, discovery, and pharmacological evolution of Methylbenzylpiperazines (MBZPs) and their structural intersection with Propanamine derivatives. While "Methylbenzyl piperazin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, discovery, and pharmacological evolution of Methylbenzylpiperazines (MBZPs) and their structural intersection with Propanamine derivatives.

While "Methylbenzyl piperazine propanamines" is not a standard IUPAC class name, this guide synthesizes the literature on the two primary chemical families this phrase encompasses: the Methylbenzylpiperazines (a specific subclass of piperazine stimulants/antihistamines) and their structural analogs containing Propanamine (propyl-amine) moieties, often found in monoamine transporter inhibitors and designer therapeutics.

Executive Summary

The Methylbenzylpiperazine (MBZP) class represents a pivotal scaffold in medicinal chemistry, originally developed for antihistaminic and anthelmintic applications before evolving into agents of psychoactive interest.[1] Structurally characterized by a piperazine ring N-substituted with a methylbenzyl group, these compounds share significant pharmacophore overlap with Propanamines (phenylpropylamines), a class including potent monoamine releasers like amphetamines.

This guide explores the transition of these molecules from therapeutic candidates to "New Psychoactive Substances" (NPS), detailing their synthesis, mechanism of action (MOA) on monoamine transporters, and the structure-activity relationships (SAR) that govern their potency.

Historical Genesis & Discovery[2]

The Anthelmintic and Antihistamine Era (1940s–1960s)

The discovery of methylbenzylpiperazines traces back to the broad exploration of the piperazine heterocycle in the mid-20th century.

  • 1940s: Piperazine itself was identified as a potent anthelmintic (anti-worming) agent. This sparked intense synthetic efforts to derivatize the ring to improve bioavailability and expand therapeutic indications.

  • 1950s (The Antihistamine Breakthrough): Researchers at companies like Burroughs Wellcome discovered that adding bulky lipophilic groups (like benzhydryl or benzyl moieties) to the piperazine ring created potent H1-receptor antagonists.

    • Key Discovery: Meclizine (1-[(4-chlorophenyl)-phenyl-methyl]-4-[(3-methylphenyl)methyl]piperazine) was synthesized. Note the 3-methylbenzyl group attached to the piperazine.[2][3][4][5][6] This validated the "methylbenzyl" moiety as a safe, metabolically stable pharmacophore.

The Psychoactive Renaissance (1990s–2000s)

While early research focused on peripheral effects (histamine blockade), the structural similarity of N-benzylpiperazines to amphetamines (specifically the spatial arrangement of the nitrogen and the aromatic ring) led to their rediscovery as central nervous system (CNS) stimulants.

  • The BZP Connection: Benzylpiperazine (BZP) was originally patented as an antidepressant but abandoned due to stimulant side effects.

  • Emergence of MBZP: As BZP became regulated, clandestine chemists synthesized 1-(3-methylbenzyl)piperazine (3-MBZP) and 1-(4-methylbenzyl)piperazine (4-MBZP) . These "methyl" homologs were designed to evade specific legal bans while retaining the catecholamine-releasing properties of the parent BZP.

The Propanamine Intersection

The term "Propanamines" in this context refers to the Phenylpropylamine backbone found in dopamine reuptake inhibitors (like the GBR series) and amphetamines.

  • Convergent Evolution: Medicinal chemists realized that linking a piperazine ring to a propanamine chain (propyl linker) could create "hybrid" molecules with dual affinity for Sigma receptors and Dopamine transporters (DAT).

  • Example: GBR-12909 (Vanoxerine) is a piperazine linked to a phenyl ring via a propyl chain, effectively a "piperazine propanamine" derivative.

Chemical Structure & Synthesis[7][8][9][10][11][12][13]

The Pharmacophore

The core structure consists of a piperazine ring acting as a secondary or tertiary amine, linked to a lipophilic "tail."

ComponentFunctionChemical Motif
Core H-bond acceptor/donor, solubilityPiperazine Ring
Linker Spacing for receptor pocket depthMethylene (MBZP) or Propyl (Propanamines)
Lipophile Hydrophobic interaction (DAT/SERT)Methylbenzyl (Tolyl) group
Synthetic Protocols

The synthesis of Methylbenzylpiperazines is a self-validating nucleophilic substitution protocol.

Protocol: Synthesis of 1-(4-Methylbenzyl)piperazine (4-MBZP)
  • Precursors: Piperazine anhydrous, 4-Methylbenzyl chloride (or bromide).

  • Solvent: Ethanol or Acetonitrile.

  • Base: Potassium Carbonate (

    
    ) or excess Piperazine.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 4-Methylbenzyl chloride in acetonitrile.

  • Addition: Add dropwise to a refluxing solution of excess piperazine (5.0 equivalents). Note: Excess piperazine prevents the formation of the unwanted N,N'-bis(methylbenzyl)piperazine byproduct.

  • Reflux: Heat at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Evaporate solvent. Basify residue with NaOH (aq) to pH 12. Extract with Dichloromethane (DCM).

  • Purification: The crude oil is converted to the Dihydrochloride salt (

    
    ) using gaseous HCl in diethyl ether for crystallization.
    
Visualization: Synthetic Pathway

Synthesis Precursors Precursors: Piperazine + 4-Methylbenzyl Chloride Reaction Nucleophilic Substitution (Reflux, Acetonitrile, 80°C) Precursors->Reaction Intermediate Mono-substituted Intermediate Reaction->Intermediate Byproduct Bis-substituted Impurity (Avoided by Excess Piperazine) Reaction->Byproduct If 1:1 ratio Product 1-(4-Methylbenzyl)piperazine (MBZP) Intermediate->Product Workup & HCl Salt Formation

Caption: Figure 1. Synthetic pathway for MBZP emphasizing the critical stoichiometry control to prevent bis-alkylation.

Mechanism of Action (Pharmacodynamics)

The pharmacological profile of methylbenzyl piperazine propanamines relies on their interaction with Monoamine Transporters (MATs).

Transporter Reversal (Releasing Agent)

Unlike simple reuptake inhibitors (like cocaine), MBZP and its propanamine analogs often act as substrates for the transporters.

  • Binding: The molecule binds to the transporter (DAT or NET).

  • Translocation: It is transported into the presynaptic neuron.

  • VMAT2 Interaction: Inside the neuron, it disrupts the Vesicular Monoamine Transporter 2 (VMAT2), causing leakage of dopamine/norepinephrine into the cytosol.

  • Reverse Transport: The high cytosolic concentration triggers the transporter to work in reverse, flooding the synapse with neurotransmitters.

Receptor Selectivity Profile

The addition of the Methyl group to the benzyl ring (creating MBZP) alters selectivity compared to unsubstituted BZP.

CompoundNET Affinity (Ki)DAT Affinity (Ki)SERT Affinity (Ki)Primary Effect
BZP HighModerateLowStimulant (Amphetamine-like)
4-MBZP HighLowVery LowMilder Stimulant
3-TFMPP LowLowHighHallucinogenic/Entactogenic
GBR-12909 Very LowVery HighLowDopamine Reuptake Inhibitor

Note: 3-TFMPP is often co-administered with BZP/MBZP to mimic the serotonergic effects of MDMA ("Ecstasy").

Visualization: Signaling Pathway

MOA Drug Methylbenzylpiperazine (MBZP) DAT Dopamine Transporter (DAT) Drug->DAT Substrate Binding VMAT Vesicular Transporter (VMAT2) Drug->VMAT Inhibits/Disrupts DAT->Drug Translocation to Cytosol Synapse Synaptic Cleft (Increased Dopamine) DAT->Synapse DA Release Cytosol Cytosolic DA Surge VMAT->Cytosol DA Leakage Cytosol->DAT Reverse Transport

Caption: Figure 2. Mechanism of Action showing transporter reversal and VMAT2 disruption leading to synaptic dopamine elevation.

Analytical & Forensic Identification

For researchers and forensic toxicologists, distinguishing MBZP from its isomers and propanamine analogs is critical.

  • Mass Spectrometry (GC-MS):

    • MBZP (

      
      ):  Molecular ion at m/z 190 .[4]
      
    • Key Fragment: Base peak at m/z 91 (tropylium ion/benzyl cation) is characteristic of benzyl-substituted compounds.

    • Differentiation: The methyl group position (ortho, meta, para) can be distinguished by retention time on capillary columns (e.g., Rtx-5MS), though mass spectra are nearly identical.

  • NMR Spectroscopy:

    • 1H NMR: The methyl group on the benzene ring appears as a singlet around 2.3 ppm . The benzylic methylene (

      
      ) appears as a singlet around 3.5 ppm .
      
    • Piperazine Protons: Appear as two multiplets (AA'BB' system) if symmetrically substituted, or complex multiplets if unsymmetrical.

References

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused as Recreational Drugs: In Vivo Effects on Monoamine Releasers." Neuropsychopharmacology. Link

  • Elliott, S., & Smith, C. (2008). "Investigation of the first deaths in the United Kingdom involving the detection of the piperazine-derived drugs BZP and TFMPP." Journal of Analytical Toxicology. Link

  • Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse." Current Drug Metabolism. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). "Risk assessment report of a new psychoactive substance: 1-benzylpiperazine (BZP)." Link

  • PubChem. (2025).[4] "1-(4-Methylbenzyl)piperazine Compound Summary." National Library of Medicine. Link

Sources

Exploratory

A Researcher's In-depth Guide to the Safe Handling of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

This guide provides a comprehensive safety overview for 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine, a substituted piperazine derivative. In the absence of a specific, published Safety Data Sheet (SDS) for this ex...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive safety overview for 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine, a substituted piperazine derivative. In the absence of a specific, published Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds, including 3-(4-methylpiperazin-1-yl)propan-1-amine, N-methylpiperazine, and other related piperazine derivatives. This approach, rooted in established chemical principles, offers a robust framework for risk assessment and safe laboratory practice. This guide is intended for researchers, scientists, and drug development professionals who require a deeper understanding of the compound's safety profile beyond a standard SDS.

Chemical Identity and Structural Rationale for Hazard Assessment

To understand the safety profile of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine, we must first consider its constituent chemical motifs: the piperazine ring, the N-alkylamine group, and the methylbenzyl (tolyl) group. The piperazine core is known to be corrosive and a sensitizer, while the primary amine adds to its basicity and potential for irritation.

Identifier Value Source
Chemical Name 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine-
Molecular Formula C15H25N3(Calculated)
Molecular Weight 247.38 g/mol (Calculated)
Analog CAS No. 4572-03-6 (for 3-(4-methylpiperazin-1-yl)propan-1-amine)[1][2]
Analog Synonyms 1-(3-Aminopropyl)-4-methylpiperazine; 3-(4-Methyl-1-piperazinyl)-1-propanamine

Hazard Identification and GHS Classification (Inferred)

Based on data from close structural analogs, 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine should be treated as a hazardous substance. The following Globally Harmonized System (GHS) classifications are inferred and should be adopted for all laboratory work.

  • Signal Word: Danger [3][4]

  • Pictograms:

    • GHS05: Corrosion

    • GHS07: Exclamation Mark

    • GHS08: Health Hazard (potential for sensitization/respiratory issues)

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[3][4][5]

    • H302: Harmful if swallowed.[5][6]

    • H317: May cause an allergic skin reaction.[3]

    • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]

    • H335: May cause respiratory irritation.[4][5][7]

  • Precautionary Statements (Selected):

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][8]

    • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][9]

    • P310: Immediately call a POISON CENTER or doctor/physician.[9]

    • P405: Store locked up.[3]

Expert Insight: The primary hazards stem from the basicity and nucleophilicity of the amine groups. The piperazine moiety is notorious for causing chemical burns and acting as a sensitizer. Repeated, low-level exposure can lead to an allergic response upon subsequent contact. The aminopropyl chain contributes to its corrosive nature. Therefore, treating this compound with the utmost care, assuming it is corrosive and a sensitizer, is a critical, non-negotiable starting point for any experimental design.

The Hierarchy of Controls: A Proactive Safety Workflow

Before any experiment, a risk assessment must be performed. The most effective way to manage risk is to follow the hierarchy of controls. This workflow prioritizes the most effective safety measures over simpler, but less effective ones (like solely relying on PPE).

cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination (Is the compound essential?) Substitution Substitution (Can a less hazardous analog be used?) Elimination->Substitution If not possible Engineering Engineering Controls (Fume hood, glovebox) Substitution->Engineering If not possible Administrative Administrative Controls (SOPs, training, designated areas) Engineering->Administrative Must be used in conjunction with PPE Personal Protective Equipment (PPE) (Gloves, lab coat, goggles) Administrative->PPE The final layer of protection

Caption: Workflow for implementing the hierarchy of controls.

Exposure Controls & Personal Protection

Given the corrosive and sensitizing nature of this compound, stringent engineering controls and a robust PPE protocol are mandatory.

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6] An eyewash station and safety shower must be immediately accessible.[9]

  • Personal Protective Equipment (PPE):

Protection Type Specification Rationale & Expert Insight
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).The piperazine structure necessitates high chemical resistance. Check glove manufacturer data. Discard and replace immediately upon any sign of contamination or degradation.
Eye/Face Protection Chemical safety goggles and a full-face shield.Due to the severe eye damage risk (H314), standard safety glasses are insufficient. A face shield is required when handling larger quantities (>10 mL) or during splash-risk procedures.[9]
Skin/Body Protection Chemical-resistant lab coat (fully buttoned), long pants, and closed-toe shoes.A standard cotton lab coat may not be sufficient for a corrosive spill. A coated or chemical-resistant material is preferred. Contaminated clothing must be removed immediately and decontaminated before reuse.[3]
Respiratory Protection Not typically required if used within a fume hood.In cases of ventilation failure or large spills, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9][10]
Protocol: Donning and Doffing PPE

This sequence is critical to prevent cross-contamination.

  • Donning (Putting On):

    • Wash hands thoroughly.

    • Put on the inner pair of nitrile gloves.

    • Don the lab coat, ensuring it is fully buttoned.

    • Don chemical safety goggles and face shield.

    • Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove the outer, most contaminated pair of gloves first. Peel them off without touching the outside surface.

    • Remove the face shield and goggles.

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Emergency Procedures: A Self-Validating Response Plan

Immediate and correct action is vital. All personnel must be trained on these procedures.

cluster_spill Spill Response Decision Tree Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Small Small Spill (<100mL, in hood) Assess->Small Minor Large Large Spill (>100mL or outside hood) Assess->Large Major Cleanup 1. Alert others in lab. 2. Use chemical spill kit (absorbent). 3. Collect waste in sealed container. 4. Decontaminate area. Small->Cleanup Evacuate 1. Alert everyone. 2. Evacuate the area. 3. Call emergency services. 4. Prevent entry. Large->Evacuate

Caption: Decision tree for responding to a chemical spill.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9] Seek immediate medical attention.[9] Progressive ulceration can occur if treatment is not immediate.[5]

  • In Case of Eye Contact: Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open.[8][9] Remove contact lenses if present and easy to do.[9] Seek immediate specialist medical attention.[5] Corneal burns may cause permanent damage.[5]

  • In Case of Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][9]

  • In Case of Ingestion: Do NOT induce vomiting.[3] Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[5]

Handling, Storage, and Disposal

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[10] Avoid all personal contact.[10] Keep away from heat, sparks, and open flames.[9][11] Ground/bond container and receiving equipment to prevent static discharge.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] Keep in a designated corrosives area. The compound may be light-sensitive and hygroscopic; store under an inert atmosphere if necessary.[9][11] Store locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[6][9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow it to enter the environment or drains.[3]

Physical and Chemical Properties (Data from Analogs)

Property Value / Observation Source / Analog
Appearance Colorless to Light Yellow Liquid3-(4-methylpiperazin-1-yl)propan-1-amine
Purity Typically >97%3-(4-methylpiperazin-1-yl)propan-1-amine
Molecular Weight 157.26 g/mol 3-(4-methylpiperazin-1-yl)propan-1-amine
Physical Form Liquid3-(4-methylpiperazin-1-yl)propan-1-amine
Boiling Point ~138 °C (for N-Methylpiperazine)N-Methylpiperazine[12]
Flash Point Combustible Liquid3-(4-methylpiperazin-1-yl)propan-1-amine

Stability and Reactivity

  • Reactivity: Not expected to be reactive under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions, but may be sensitive to light and moisture (hygroscopic).[9]

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]

  • Hazardous Decomposition Products: In case of fire, may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).

References

  • SAFETY DATA SHEET (January 18, 2018). Source: Google Grounding API.
  • 3-(4-methylpiperazin-1-yl)propan-1-amine - MilliporeSigma. Source: MilliporeSigma.
  • piperazine anhydrous - s d fine-chem limited. Source: s d fine-chem limited.
  • Piperazine SDS, 110-85-0 Safety Data Sheets - ECHEMI. Source: ECHEMI.
  • Piperazine - European Directorate for the Quality of Medicines & HealthCare. Source: EDQM.
  • 3-(4-Methylpiperazin-1-yl)propan-1-amine | CymitQuimica. Source: CymitQuimica.
  • Safer Using - Piperazines - CAHMA. Source: CAHMA.
  • Piperazine - Santa Cruz Biotechnology. Source: Santa Cruz Biotechnology.
  • 3-[4-(Diphenylmethyl)piperazin-1-yl]propan-1-amine - EPA. Source: EPA.
  • 3-(4-Benzylpiperazin-1-yl)propan-1-amine - PubChem. Source: PubChem.
  • 3-(4-Methylpiperazin-1-yl)propan-1-amine - TCI Chemicals. Source: TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. Source: Fisher Scientific.
  • SAFETY DATA SHEET - ThermoFisher. Source: ThermoFisher Scientific.
  • SAFETY DATA SHEET - Apollo Scientific. Source: Apollo Scientific.
  • 3-(4-Methylpiperidin-1-yl)propan-1-amine | C9H20N2 - PubChem. Source: PubChem.
  • 3-(4-Methylpiperazin-1-yl)propan-1-amine - Manchester Organics. Source: Manchester Organics.
  • 3-(4-Methyl-1-piperazine)propan-1-ol | C8H18N2O | CID 79208 - PubChem. Source: PubChem.
  • N-Methylpiperazine SAFETY DATA SHEET (October 16, 2020). Source: Google Grounding API.

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Foundational

Metabolic stability predictions for 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

Executive Summary This technical guide provides a structural analysis and metabolic prediction for 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine . Designed for medicinal chemists and DMPK scientists, this document d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a structural analysis and metabolic prediction for 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine . Designed for medicinal chemists and DMPK scientists, this document dissects the molecule’s pharmacophores to predict metabolic "soft spots" (Sites of Metabolism, SOM) and details the experimental framework required to validate these predictions.

Based on Structure-Activity Relationships (SAR) of analogous benzylpiperazines (e.g., BZP) and alkylamines, this compound is predicted to exhibit moderate-to-high intrinsic clearance (


)  in liver microsomes, primarily driven by benzylic oxidation  and N-dealkylation .

Part 1: Structural Analysis & In Silico Prediction

To accurately predict metabolic stability, we must deconstruct the molecule into its three reactive distinct zones.

Pharmacophore Dissection

The molecule consists of three distinct metabolic domains:

DomainSubstructureMetabolic Liability (Risk Level)Primary Enzymes
Zone A 4-Methylbenzyl Group High . The para-methyl group is a classic "metabolic handle." It is electronically activated and sterically accessible for oxidation.CYP2D6, CYP3A4, CYP2C19
Zone B Piperazine Core Moderate . The ring is subject to N-dealkylation (cleavage of side chains) and potentially ring hydroxylation/opening.CYP2D6, CYP3A4
Zone C Propyl-1-amine Chain Moderate/High . Primary amines are susceptible to oxidative deamination (forming aldehydes) and N-oxidation.MAO-A/B (Mitochondrial), FMO, CYP450
Predicted Phase I Pathways

The following diagram illustrates the predicted metabolic map. The 4-methyl position is the most likely site of initial attack (Metabolite M1), followed by N-dealkylation at the benzylic nitrogen (Metabolite M2).

MetabolicMap Parent Parent Compound (3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine) M1 M1: Benzylic Alcohol (Oxidation of 4-Me) Parent->M1 CYP2D6/3A4 (Major Route) M2 M2: Piperazine Analog (N-Dealkylation) Parent->M2 CYP3A4 (N-Dealkylation) M3 M3: Aldehyde/Acid (Oxidative Deamination) Parent->M3 MAO/CYP (Deamination) M4 M4: Benzoic Acid Derivative (From M1) M1->M4 ADH/ALDH (Rapid Conversion)

Figure 1: Predicted Phase I metabolic pathways. The transition from Parent to M1 (alcohol) and subsequently M4 (acid) is a typical high-clearance route for toluene derivatives.

Part 2: Mechanistic Validations

The "Toluene Effect" (Zone A)

The 4-methylbenzyl moiety acts similarly to toluene. The methyl group is benzylic, meaning the C-H bonds are weaker due to resonance stabilization of the radical intermediate formed during the CYP450 catalytic cycle.

  • Mechanism: CYP450 abstracts a hydrogen atom from the methyl group, followed by oxygen rebound to form the alcohol.

  • Implication: This reaction is often rapid. If

    
     is too high, medicinal chemistry optimization would involve replacing the 4-Me with a halogen (Cl, F) or a trifluoromethyl (
    
    
    
    ) group to block this site [1].
Piperazine Bioactivation (Zone B)

Piperazine rings are generally stable but can undergo bioactivation.

  • N-Dealkylation: The carbon alpha to the piperazine nitrogen (the benzylic carbon) is prone to hydroxylation, which leads to spontaneous C-N bond cleavage (releasing 4-methylbenzaldehyde and the free piperazine amine).

  • Reactive Metabolites: While less likely for this specific scaffold, piperazines can occasionally form reactive iminium ions if oxidized within the ring, leading to mechanism-based inhibition (MBI) of CYP enzymes [2].

Part 3: Experimental Validation Framework

To confirm these predictions, a Microsomal Stability Assay is the industry standard. This assay focuses on Phase I metabolism (CYP450/FMO) and is sufficient for initial ranking.

Standard Operating Procedure (SOP)

Objective: Determine the in vitro intrinsic clearance (


) and half-life (

).

Reagents:

  • Test System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (final protein conc: 0.5 mg/mL).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram:

AssayWorkflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Step1 1. Pre-Incubation (Microsomes + Buffer + Compound) 37°C for 5 min Step2 2. Initiation Add NADPH (Start Timer) Step1->Step2 Step3 3. Sampling Timepoints: 0, 5, 15, 30, 45 min Step2->Step3 Step4 4. Quenching Add Ice-Cold ACN + IS (Precipitate Proteins) Step3->Step4 Step5 5. LC-MS/MS Quantify Parent Remaining Step4->Step5

Figure 2: Step-by-step workflow for the microsomal stability assay.

Critical Quality Controls

To ensure trustworthiness (E-E-A-T), the assay must include:

  • Positive Control (High Clearance): Verapamil or Propranolol. Must show >80% depletion within 30 mins.

  • Negative Control (Low Clearance): Warfarin. Must show <10% depletion.

  • Minus-NADPH Control: Incubate compound with microsomes without NADPH. If loss occurs here, it indicates non-CYP degradation (e.g., hydrolysis) or non-specific binding, not metabolic instability.

Part 4: Data Interpretation & Optimization

Calculating Intrinsic Clearance

Data from the LC-MS/MS is plotted as ln(% Remaining) vs. Time.[1] The slope (


) of this line is the elimination rate constant.

Equations:

  • Half-life:

    
    
    
  • Intrinsic Clearance:

    
    
    
Classification Matrix

Use this table to classify the stability of the 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine:

Classification

(Human)

(approx)
Interpretation
Low Clearance < 12

L/min/mg
> 115 minStable. Good candidate for oral dosing.
Moderate Clearance 12 - 47

L/min/mg
30 - 115 minAcceptable. May require twice-daily dosing.
High Clearance > 47

L/min/mg
< 30 minUnstable. Likely poor oral bioavailability.
Optimization Strategy

If the compound falls into the "High Clearance" category (as predicted due to the 4-methyl group):

  • Block the Metabolic Soft Spot: Replace the 4-Methyl group with 4-Chloro or 4-Trifluoromethyl . This sterically and electronically hinders CYP oxidation [3].

  • Rigidify the Linker: Restrict the propyl amine chain to reduce access to the catalytic heme center.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

Title: Synthesis and Protocol Guide: 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine Strategic Rationale & Retrosynthetic Analysis The target compound, 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine, is a versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis and Protocol Guide: 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

Strategic Rationale & Retrosynthetic Analysis

The target compound, 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine, is a versatile aliphatic diamine building block. Its structural motif—a piperazine core substituted with a lipophilic 4-methylbenzyl group and a flexible 3-aminopropyl linker—is highly privileged in medicinal chemistry, frequently utilized in the development of CNS-active agents, cholinesterase inhibitors, and GPCR ligands[1].

When designing the synthesis of primary amines appended to a secondary amine core, chemists typically evaluate two primary pathways:

  • Aza-Michael Addition / Reduction: Reaction of the secondary amine with acrylonitrile followed by reduction of the resulting nitrile (e.g., via LiAlH4 or Raney-Ni/H₂). While atom-economical, this route often suffers from over-alkylation, generation of secondary/tertiary amine byproducts during reduction, and requires handling highly toxic acrylonitrile[2].

  • Gabriel Synthesis (Selected Route): Alkylation of the secondary amine with a phthalimide-protected alkyl halide, followed by hydrazinolysis. This route is selected for this protocol because it acts as a self-validating system: it strictly prevents over-alkylation, avoids highly toxic reagents, and the robust crystallization of the phthalhydrazide byproduct during deprotection drives the reaction to completion while simplifying purification[3].

Reagent Matrix & Quantitative Data

Table 1: Step 1 - Phthalimide Alkylation Reagents

ReagentMW ( g/mol )Eq.AmountFunction
1-(4-Methylbenzyl)piperazine190.281.01.90 g (10 mmol)Starting Material / Nucleophile
N-(3-Bromopropyl)phthalimide268.111.12.95 g (11 mmol)Electrophile / Protected Amine
Potassium Carbonate (K₂CO₃)138.202.02.76 g (20 mmol)Non-nucleophilic Base
Potassium Iodide (KI)166.000.10.16 g (1 mmol)Finkelstein Catalyst
Acetonitrile (MeCN)41.05-30 mLPolar Aprotic Solvent

Table 2: Step 2 - Ing-Manske Deprotection Reagents

ReagentMW ( g/mol )Eq.AmountFunction
Phthalimide Intermediate377.521.0~3.77 g (10 mmol)Intermediate Substrate
Hydrazine Monohydrate (64%)50.063.01.50 g (30 mmol)Nucleophilic Cleavage Agent
Ethanol (EtOH, Absolute)46.07-40 mLProtic Solvent

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-(3-(4-(4-Methylbenzyl)piperazin-1-yl)propyl)isoindoline-1,3-dione

Causality Check: Direct alkylation with 3-bromopropylamine is chemically unviable due to self-polymerization. N-(3-bromopropyl)phthalimide serves as a stable, protected electrophile. K₂CO₃ is utilized to scavenge the generated hydrobromic acid without acting as a competing nucleophile, while KI accelerates the reaction via the in situ generation of the highly reactive alkyl iodide (Finkelstein reaction)[3].

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-methylbenzyl)piperazine (1.90 g, 10 mmol)[1] and anhydrous acetonitrile (30 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.76 g, 20 mmol) and KI (0.16 g, 1 mmol) to the stirring solution. Finally, add N-(3-bromopropyl)phthalimide (2.95 g, 11 mmol) in one portion.

  • Reaction Execution: Heat the heterogeneous mixture to reflux (approx. 82 °C) under an inert nitrogen atmosphere for 12–16 hours. Monitor the reaction progression via TLC (DCM:MeOH 9:1, UV detection).

  • Workup: Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃, KBr, KI) through a pad of Celite. Wash the filter cake with ethyl acetate (20 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (50 mL) and wash with distilled water (2 × 25 mL) and brine (25 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and evaporate the solvent in vacuo to yield the crude phthalimide intermediate as a pale yellow solid. This intermediate is typically of sufficient purity (>95%) to be used directly in the next step.

Step 2: Hydrazinolysis to 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

Causality Check: The Ing-Manske procedure utilizes hydrazine monohydrate to execute a nucleophilic acyl substitution on the phthalimide ring. Ethanol is the optimal solvent because the starting material is soluble at reflux, whereas the cyclic phthalhydrazide byproduct is highly insoluble at room temperature, creating a self-purifying system[3].

  • Preparation: Suspend the crude phthalimide intermediate (approx. 3.77 g, 10 mmol) in absolute ethanol (40 mL) in a 100 mL round-bottom flask.

  • Reagent Addition: Carefully add hydrazine monohydrate (1.50 g, 30 mmol) dropwise to the suspension.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (78 °C) for 4 hours. A thick, white precipitate of phthalhydrazide will begin to form after 30–60 minutes.

  • Workup & Filtration: Cool the reaction mixture to 0 °C in an ice bath to maximize the precipitation of the byproduct. Filter the white solid through a sintered glass funnel and wash the cake with cold ethanol (15 mL).

  • Solvent Removal & Extraction: Concentrate the combined filtrate and washings under reduced pressure. To ensure complete removal of residual phthalhydrazide, suspend the resulting residue in 1 M aqueous NaOH (30 mL) and extract with dichloromethane (3 × 30 mL).

  • Final Isolation: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the target compound, 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine, as a viscous pale yellow oil.

Analytical Validation

To confirm the structural integrity of the synthesized self-validating system, the following spectral benchmarks should be observed:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20 (d, 2H, Ar-H), 7.12 (d, 2H, Ar-H), 3.45 (s, 2H, Ar-CH₂-N), 2.75 (t, 2H, -CH₂-NH₂), 2.50-2.35 (m, 10H, piperazine-CH₂ and N-CH₂-C), 2.32 (s, 3H, Ar-CH₃), 1.65 (quintet, 2H, -CH₂-CH₂-CH₂-), 1.40 (br s, 2H, -NH₂).

  • ESI-MS (m/z): Calculated for C₁₅H₂₅N₃ [M+H]⁺: 248.21; Found: 248.2.

Visualizations

Workflow SM 1-(4-Methylbenzyl)piperazine + N-(3-bromopropyl)phthalimide Rxn1 Reflux in MeCN K2CO3, KI (12-16 h) SM->Rxn1 Workup1 Aqueous Workup & Extraction (DCM) Rxn1->Workup1 Int Phthalimide Intermediate Workup1->Int Rxn2 Hydrazine Monohydrate Reflux in EtOH (4 h) Int->Rxn2 Workup2 Cool & Filter Phthalhydrazide Byproduct Rxn2->Workup2 Prod 3-[4-(4-Methylbenzyl)piperazin-1-yl] propan-1-amine Workup2->Prod

Figure 1: Step-by-step synthetic workflow from starting materials to the final primary amine.

Mechanism Nuc Secondary Amine (Nucleophile) SN2 Bimolecular Nucleophilic Substitution (SN2) Nuc->SN2 Elec Alkyl Bromide (Electrophile) Elec->SN2 Phthal Phthalimide-Protected Amine SN2->Phthal Hyd Hydrazine Attack (Ing-Manske) Phthal->Hyd PrimAmine Free Primary Amine Target Hyd->PrimAmine

Figure 2: Mechanistic logic of the Gabriel synthesis pathway.

References

  • Google Patents (EP2950649A2).Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity. (Details Gabriel synthesis of primary amines utilizing N-(3-bromopropyl)phthalimide and hydrazine monohydrate).
  • Google Patents (CZ305317B6).Method of direct mono-N-substitution of piperazine. (Discusses the synthetic challenges of direct mono-N-substitution and aza-Michael addition via acrylonitrile).

Sources

Application

Application Note: A High-Yield, Scalable Synthesis of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine, a disubstituted piperazine derivative of interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine, a disubstituted piperazine derivative of interest in medicinal chemistry and drug development. The described synthetic route is a robust, two-stage process commencing with the commercially available intermediate, 1-(4-methylbenzyl)piperazine. The protocol first details the cyanoethylation of this intermediate via a Michael addition with acrylonitrile, followed by the high-pressure catalytic hydrogenation of the resultant nitrile to the target primary amine. This method is designed for scalability, high fidelity, and excellent yield, leveraging established and reliable chemical transformations. We provide detailed step-by-step procedures, mechanistic insights, characterization data, and a troubleshooting guide to ensure successful replication and adaptation by researchers in the field.

Introduction and Synthetic Strategy

Piperazine and its derivatives are ubiquitous scaffolds in modern pharmaceuticals, valued for their versatile physicochemical properties and ability to engage with a wide range of biological targets.[1][2][3] The target molecule, 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine, features two key pharmacophoric elements: a benzyl group for potential hydrophobic or aromatic interactions and a primary aminopropyl chain that can serve as a key basic center or a handle for further derivatization.

The synthetic strategy outlined herein was chosen for its efficiency and reliability. It bypasses the challenges of selective N-alkylation on a bare piperazine ring by starting with the mono-substituted intermediate, 1-(4-methylbenzyl)piperazine. The synthesis proceeds in two distinct stages:

  • Cyanoethylation: A Michael addition reaction is employed to introduce a three-carbon chain onto the second nitrogen of the piperazine ring. This reaction between 1-(4-methylbenzyl)piperazine and acrylonitrile is typically clean and high-yielding.

  • Nitrile Reduction: The terminal nitrile group of the intermediate is reduced to a primary amine. For this critical step, we detail a catalytic hydrogenation protocol using Raney® Nickel, a method well-documented for its effectiveness and scalability in industrial applications.[4]

This sequential approach provides excellent control over the final structure and avoids the formation of complex product mixtures.

G cluster_0 Stage 1: Cyanoethylation cluster_1 Stage 2: Nitrile Reduction start 1-(4-Methylbenzyl)piperazine nitrile 3-[4-(4-Methylbenzyl)piperazin-1-yl] propanenitrile start->nitrile + Acrylonitrile (Michael Addition) final 3-[4-(4-Methylbenzyl)piperazin-1-yl] propan-1-amine nitrile_ref Nitrile Intermediate nitrile_ref->final + H₂ / Raney® Ni (Catalytic Hydrogenation)

Figure 1: Overall two-stage synthetic pathway.

Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Acrylonitrile is toxic and flammable. Raney® Nickel is pyrophoric upon drying and must be handled as a slurry.

Part 1: Synthesis of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propanenitrile

Principle: This reaction is a conjugate (Michael) addition. The secondary amine of 1-(4-methylbenzyl)piperazine acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in acrylonitrile. The reaction is typically performed without a catalyst, although gentle heating may be required to ensure completion.

Materials and Reagents:

ReagentCAS No.Molar Mass ( g/mol )Molar Eq.Amount Used
1-(4-Methylbenzyl)piperazine23173-57-1190.281.019.03 g (100 mmol)
Acrylonitrile107-13-153.061.055.57 g (105 mmol)
Methanol (MeOH), anhydrous67-56-1--200 mL

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-methylbenzyl)piperazine (19.03 g, 100 mmol).

  • Dissolution: Add 200 mL of anhydrous methanol and stir until the piperazine derivative is fully dissolved.

  • Reagent Addition: Slowly add acrylonitrile (5.57 g, 105 mmol) to the solution at room temperature over 10-15 minutes. A mild exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to a gentle reflux (approx. 65°C) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane (DCM). The disappearance of the starting piperazine (visualized with potassium permanganate stain) indicates completion.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. The resulting crude oil is typically of sufficient purity for the next step. If necessary, purification can be achieved via vacuum distillation or flash chromatography.

Expected Outcome: A clear to pale yellow oil. Yield: >95% (crude).

Part 2: Synthesis of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

Principle: The nitrile functional group is reduced to a primary amine using catalytic hydrogenation. Raney® Nickel is a highly effective catalyst for this transformation. The reaction is conducted under a hydrogen atmosphere at elevated pressure and temperature. The use of ammonia-saturated methanol as the solvent is a critical, field-proven technique that minimizes the formation of secondary amine byproducts by suppressing the side reaction between the newly formed primary amine and the intermediate imine.[4]

Materials and Reagents:

ReagentCAS No.Molar Mass ( g/mol )Molar Eq.Amount Used (Assuming 100 mmol scale)
3-[4-(4-Methylbenzyl)piperazin-1-yl]propanenitrile-243.351.024.34 g (100 mmol)
Raney® Nickel (50% slurry in water)7440-02-0-~10% w/w~2.5 g (wet weight)
Methanol, 7N solution in Ammonia---250 mL
Hydrogen (H₂) gas1333-74-0-Excess-

Procedure:

  • Catalyst Preparation: In the fume hood, carefully wash the Raney® Nickel slurry (approx. 2.5 g) three times with deionized water, followed by three washes with anhydrous methanol to remove water. Caution: Do not allow the catalyst to become dry, as it is pyrophoric. Keep it covered with methanol at all times.

  • Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr autoclave), add the crude 3-[4-(4-Methylbenzyl)piperazin-1-yl]propanenitrile (24.34 g, 100 mmol).

  • Solvent and Catalyst Addition: Add the 7N solution of ammonia in methanol (250 mL). Carefully transfer the washed Raney® Nickel slurry into the vessel.

  • Hydrogenation: Seal the vessel according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen (3-5 bar) and venting three times, followed by pressurizing with hydrogen (5 bar) and venting three times.

  • Reaction Conditions: Pressurize the vessel with hydrogen to 10 bar. Begin stirring and heat the reaction mixture to 40-50°C. Maintain the hydrogen pressure at 10 bar throughout the reaction (the pressure will drop as hydrogen is consumed and will need to be replenished).

  • Monitoring: The reaction is typically complete within 5-8 hours, as indicated by the cessation of hydrogen uptake.

  • Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Celite® pad containing the catalyst must be kept wet with methanol and disposed of properly (e.g., by quenching with dilute acid), as it can ignite upon drying. Wash the filter cake with additional methanol (2 x 50 mL).

  • Isolation: Combine the filtrate and washes. Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.

Workflow and Troubleshooting

G cluster_0 Synthesis of Nitrile Intermediate cluster_1 Synthesis of Final Amine n1 Dissolve 1-(4-Me-Bn)-piperazine in MeOH n2 Add Acrylonitrile n1->n2 n3 Reflux for 4-6h n2->n3 n4 Monitor by TLC n3->n4 n4->n3 Incomplete? n5 Concentrate in vacuo n4->n5 a1 Dissolve Nitrile in 7N NH₃/MeOH n5->a1 Proceed with crude oil a2 Add washed Raney® Ni to Parr Autoclave a1->a2 a3 Hydrogenate (10 bar H₂, 40-50°C) a2->a3 a4 Monitor H₂ uptake a3->a4 a4->a3 Uptake continues? a5 Filter off catalyst (Caution: Pyrophoric!) a4->a5 a6 Concentrate in vacuo a5->a6 a7 Purify by Vacuum Distillation a6->a7

Figure 2: Detailed experimental workflow diagram.

Troubleshooting Guide:

ProblemPossible CauseRecommended Solution
Part 1: Incomplete reactionInsufficient reaction time or temperature.Extend the reflux time and re-check by TLC. Ensure the reaction temperature is maintained.
Part 2: Incomplete nitrile reductionInactive catalyst; insufficient hydrogen pressure or reaction time.Ensure the Raney® Nickel was properly washed and not exposed to air. Increase reaction time or, if safe, slightly increase temperature or pressure. If the reaction stalls, a fresh batch of catalyst may be required.
Part 2: Formation of side productsReaction of the product amine with the intermediate imine, forming a secondary amine.This is often suppressed by the ammonia in the solvent. Ensure a high concentration of ammonia (7N solution) is used. Lowering the reaction temperature can also reduce the rate of side reactions.[4]
General: Low final yieldMechanical losses during transfers; inefficient extraction or purification.Ensure quantitative transfers. For the final purification, ensure the vacuum is sufficient for distillation without causing decomposition. Check all seals and joints for leaks.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for producing 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine. By leveraging a sequential cyanoethylation and catalytic hydrogenation approach, this guide enables researchers to access this valuable chemical building block in high yield and purity. The inclusion of mechanistic rationale and troubleshooting advice is intended to empower scientists to not only replicate this procedure but also to adapt it for the synthesis of related piperazine analogues.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. Available at: [Link]

  • Lohmann, J., Link, A., & Rack, M. (2019). Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. U.S. Patent Application No. 16/133,966.
  • Singh, P., & Kumar, V. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Advanced Synthesis & Catalysis.
  • Wernik, M., et al. (2024). Investigation of the reductive amination of benzaldehyde with aniline... ResearchGate.
  • Arkat USA, Inc. (n.d.). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes. Retrieved from [Link]

  • NeuroQuantology. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Piperazine Derivative. NeuroQuantology, 21(7), 1109-1117. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

Sources

Method

Application Note: Standardized Preparation of Stock Solutions for 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

Abstract This document provides a comprehensive, field-tested guide for the accurate and reproducible preparation of stock solutions of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine. Given the limited publicly avail...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested guide for the accurate and reproducible preparation of stock solutions of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine. Given the limited publicly available data for this specific molecule, this protocol is built upon established principles for handling substituted piperazine and primary amine-containing organic compounds. Adherence to this guide is critical for ensuring solution stability, concentration accuracy, and the overall validity of downstream experimental results. We will cover solvent selection, step-by-step protocols for primary stock and working solution preparation, quality control, and best practices for storage and handling.

Introduction and Scientific Background

3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine is a substituted piperazine derivative. The piperazine nucleus and its derivatives are prevalent scaffolds in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and bioavailability due to the presence of two basic nitrogen atoms.[1] The accuracy of in-vitro and in-vivo studies hinges on the precise concentration and stability of the compound in its dissolved state. Improperly prepared stock solutions can lead to significant experimental errors, including precipitation in assay media, compound degradation, and inaccurate concentration-response curves.[2]

This guide explains the causality behind each step, ensuring that researchers can not only follow the protocol but also adapt it based on a sound understanding of the compound's inferred chemical properties.

Physicochemical Properties & Safety Considerations

While specific experimental data for 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine is not widely published, we can infer key properties from its structure and from data on analogous compounds like 3-(4-benzylpiperazin-1-yl)propan-1-amine (CAS 4553-27-9) and 3-(4-methylpiperazin-1-yl)propan-1-amine (CAS 4572-03-6).[3]

  • Structure: Comprises a hydrophilic piperazine ring and a primary amine, coupled with a lipophilic methylbenzyl group. This amphipathic nature dictates its solubility profile.

  • Basicity: The presence of two amine groups, particularly the piperazine moiety, makes the compound basic.[4][5] Its solubility is therefore expected to be pH-dependent, with increased solubility at lower (acidic) pH due to protonation of the nitrogen atoms.[6]

  • Molecular Weight: Approximately 247.39 g/mol (C15H25N3). Accurate molecular weight is essential for all concentration calculations.

Safety Precautions: Substituted piperazines and amines can be hazardous. The analogous compound 3-(4-benzylpiperazin-1-yl)propan-1-amine is listed with GHS hazard statements indicating it is harmful if swallowed, causes skin irritation, and causes serious eye damage.[3]

  • Always handle the solid compound and its solutions in a fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) from your supplier for specific handling and disposal information.

Solvent Selection for Stock Solutions

The choice of solvent is the most critical step in preparing a stable, usable stock solution. The ideal solvent will fully dissolve the compound at a high concentration, be inert, and be compatible with downstream applications (e.g., low toxicity in cell-based assays).[2]

Rationale for Solvent Choice:

  • Dimethyl Sulfoxide (DMSO): DMSO is a superior solvent for a wide range of organic compounds and is a common first choice for creating high-concentration stock solutions for biological screening.[1][7] Its ability to form hydrogen bonds with amine groups enhances solvation.[8] For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.[9]

  • Ethanol (EtOH): A polar protic solvent that can be a good alternative if DMSO is incompatible with the experimental system.

  • Aqueous Buffers (Acidic): Due to the basic nature of the piperazine ring, solubility in aqueous solutions can be significantly enhanced by using a buffer with an acidic pH (e.g., pH 4-6).[6] This is often used for preparing working solutions rather than high-concentration primary stocks.

Table 1: Comparison of Recommended Solvents

SolventRationale & Use CaseTypical Stock Conc.AdvantagesDisadvantages
DMSO Primary stock solution for long-term storage and use in most biological assays.10-100 mMHigh solubilizing power for a wide range of organic molecules[7]; low volatility.Can be cytotoxic at final concentrations >0.5%[9]; hygroscopic.
Ethanol Alternative primary stock when DMSO is not suitable (e.g., specific chemical reactions).1-20 mMLess toxic to some cell lines than DMSO; volatile, allowing for easy removal.Lower solubilizing power than DMSO for many complex organics.
Aqueous Buffer (e.g., Citrate, pH 5) Working solutions for specific in-vitro assays where organic solvents are prohibited.< 1 mMDirectly compatible with many biological assays.Lower solubility; risk of pH-dependent degradation.[10]

A preliminary solubility test is always recommended.[2] Dissolve a small, known amount of the compound in a measured volume of each potential solvent to confirm solubility before preparing a large-scale stock.

Protocol: Preparation of a High-Concentration Primary Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM primary stock solution, a common starting concentration. Accurate weighing and volume measurement are paramount.[11]

Materials:

  • 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine (solid powder)

  • Anhydrous, high-purity DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)[11]

  • Chemical-resistant spatula

  • Vortex mixer

  • 0.2 µm syringe filter (optional, for sterilization)

  • Cryogenic vials or amber glass vials for aliquoting

Procedure:

  • Pre-Calculation: Determine the mass of compound needed.

    • Formula: Mass (mg) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000

    • Example for 1 mL of a 100 mM (0.1 M) stock: Mass (mg) = 0.1 mol/L × 247.39 g/mol × 0.001 L × 1000 = 24.74 mg

  • Weighing:

    • Place a weigh boat on the calibrated analytical balance and tare it.

    • Carefully weigh out the calculated mass (e.g., 24.74 mg) of the compound. It is more accurate to record the exact mass weighed and calculate the precise final concentration than to struggle to weigh the exact target amount.[11]

    • Example: If you weigh 25.10 mg, your final concentration will be (25.10 mg / 247.39 g/mol ) / 0.001 L = 101.5 mM.

  • Dissolution:

    • Carefully transfer the weighed powder into the Class A volumetric flask. Ensure all powder is transferred.

    • Add approximately 70-80% of the final volume of DMSO (e.g., ~0.7-0.8 mL for a 1 mL final volume).

    • Cap the flask and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used if dissolution is slow, but monitor for any signs of degradation.

  • Volume Adjustment:

    • Once fully dissolved, carefully add DMSO dropwise until the bottom of the meniscus reaches the calibration mark on the volumetric flask.[11]

  • Final Mixing & Aliquoting:

    • Cap the flask and invert it 10-15 times to ensure a homogenous solution.

    • (Optional) For sterile applications, filter the stock solution through a 0.2 µm chemical-resistant (e.g., PTFE) syringe filter into a sterile container.[9]

    • Dispense the solution into small, single-use aliquots (e.g., 20-100 µL) in clearly labeled amber or light-blocking cryogenic vials.[10] This prevents contamination and degradation from repeated freeze-thaw cycles.[9]

  • Storage:

    • Store the aliquots at -20°C or -80°C for long-term stability.[9][10] Protect from light.[2]

Protocol: Preparation of Working Solutions via Serial Dilution

Working solutions are prepared by diluting the primary stock into a solvent compatible with the final assay (e.g., cell culture medium, assay buffer).

Procedure:

  • Thaw one aliquot of the 100 mM primary stock solution completely and mix gently.

  • Perform a serial dilution to reach the desired final concentration. It is often best to perform an intermediate dilution first.

  • Example: Preparing a 100 µM working solution in cell culture medium:

    • Step A (Intermediate Dilution): Dilute the 100 mM stock 1:100 to create a 1 mM intermediate stock.

      • Pipette 5 µL of the 100 mM primary stock into 495 µL of the final assay buffer/medium. Vortex gently.

    • Step B (Final Dilution): Dilute the 1 mM intermediate stock 1:10 to create the 100 µM working solution.

      • Pipette 50 µL of the 1 mM intermediate stock into 450 µL of the final assay buffer/medium.

Diagram 1: Serial Dilution Workflow This diagram illustrates the two-step dilution process described above to minimize pipetting errors.

G A 100 mM Primary Stock (in DMSO) B 1 mM Intermediate Stock (in Assay Buffer) A->B  1:100 Dilution (5 µL into 495 µL) C 100 µM Working Solution (in Assay Buffer) B->C  1:10 Dilution (50 µL into 450 µL)

Caption: Workflow for preparing a 100 µM working solution from a 100 mM primary stock.

Quality Control and Validation

To ensure the trustworthiness of experimental data, the concentration and integrity of the primary stock solution should be verified.

Table 2: Quality Control Parameters

QC MethodParameter MeasuredAcceptance CriteriaRationale
UV-Vis Spectrophotometry Absorbance at λmaxConcentration within ±5% of target.A rapid, non-destructive method to confirm concentration, provided an extinction coefficient is known or can be determined.
HPLC-UV Peak Purity / AreaPurity >95%; Concentration confirmed with a standard curve.A high-resolution method to confirm both the concentration and the absence of significant degradation products or impurities.[10]
¹H-NMR Chemical StructureSpectrum matches the known structure of the compound.Confirms the chemical identity and integrity of the compound in solution.
Visual Inspection Clarity and ColorSolution is clear, colorless, and free of particulates.The simplest check for precipitation or gross degradation.

Storage and Stability

Piperazine derivatives can be susceptible to oxidation and pH-related degradation.[10] Benzyl piperazines have shown greater stability compared to other derivatives, but proper storage is still critical.[12]

  • Long-Term Storage: Store aliquots of the primary DMSO stock at -80°C for maximum stability, for periods up to 6 months or longer.[9] Storage at -20°C is suitable for up to one month.[9]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to compound degradation and moisture absorption by the DMSO. Single-use aliquots are the best practice.[10]

  • Light Sensitivity: Store all solutions in amber or light-blocking vials to prevent photodegradation.[10]

  • Working Solutions: Aqueous working solutions should be prepared fresh for each experiment and should not be stored, as the compound may be less stable in aqueous media.[10]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in stock solution upon freezing. Concentration exceeds solubility at low temperature.Prepare a new stock at a slightly lower concentration. Briefly warm and vortex the existing aliquot before use to redissolve.
Precipitation when diluting into aqueous buffer. Compound is not soluble in the final aqueous buffer at that concentration ("crashing out").Ensure the final concentration of DMSO is sufficient to maintain solubility (e.g., 0.1-0.5%).[6] Perform a serial dilution. Lower the pH of the aqueous buffer if the assay allows.[6]
Inconsistent experimental results over time. Compound degradation in the stock solution.Use a fresh aliquot for each experiment. Verify stock integrity via HPLC.[10] Prepare a fresh primary stock solution.
Visible color change in the solution. Oxidation or decomposition of the compound.Discard the stock solution. Prepare a new stock and consider storage under an inert gas (argon or nitrogen).[10]

Overall Workflow Diagram

Diagram 2: Stock Solution Preparation and QC Workflow This diagram provides a high-level overview of the entire process from receiving the compound to using it in an experiment.

G cluster_prep Preparation cluster_qc Quality Control & Storage cluster_use Experimental Use A Receive & Verify Solid Compound B Calculate Mass for Target Concentration A->B C Weigh Compound Accurately B->C D Dissolve in DMSO in Volumetric Flask C->D E Aliquot into Single-Use Light-Blocking Vials D->E F Validate Concentration & Purity (HPLC / UV-Vis) E->F G Store Aliquots at -80°C F->G H Thaw One Aliquot G->H I Prepare Working Solution (Serial Dilution) H->I J Use in Assay I->J

Caption: Comprehensive workflow for preparing, validating, and using stock solutions.

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Retrieved from Benchchem website.
  • Yadav, P., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. [Link]

  • Smolecule. (n.d.). Troubleshooting Guide: Stock Solution Preparation. Retrieved from Smolecule website.
  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from Captivate Bio website. [Link]

  • Quora. (2018). Are amines soluble in organic solvents?. [Link]

  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from Benchchem website.
  • Wang, G., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(5), 321–329. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs website. [Link]

  • ResearchGate. (2025). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Request PDF. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]

  • U.S. Environmental Protection Agency. (2025). 3-[4-(Diphenylmethyl)piperazin-1-yl]propan-1-amine. CompTox Chemicals Dashboard. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • PubChem. (n.d.). 3-(4-Benzylpiperazin-1-yl)propan-1-amine. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propan-1-amine. Retrieved from PubChem. [Link]

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • ACS Publications. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B. [Link]

  • PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. [Link]

Sources

Application

Application Note: HPLC Method Development for 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

Executive Summary & Scientific Rationale The Analyte Challenge The target analyte, 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine (CAS: 4572-03-6), presents a classic "tri-basic" challenge in liquid chromatography.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The Analyte Challenge

The target analyte, 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine (CAS: 4572-03-6), presents a classic "tri-basic" challenge in liquid chromatography.[1] Its structure consists of a piperazine core flanked by a hydrophobic 4-methylbenzyl group and a hydrophilic propylamine chain.[1]

Structural Analysis for Chromatography:

  • Basicity: The molecule contains three ionizable nitrogen centers:

    • Primary amine (propyl chain): pKa

      
       10.5
      
    • Tertiary amine (piperazine

      
      ): pKa 
      
      
      
      9.1
    • Tertiary amine (piperazine

      
      ): pKa 
      
      
      
      5.6
  • Polarity: The molecule is amphiphilic. The benzyl group drives retention on Reverse Phase (RP), while the primary amine drives silanol interactions (tailing).

  • Chromophore: The 4-methylbenzyl moiety provides UV absorption, primarily in the B-band (~210–220 nm) and a weaker benzenoid band (~254–260 nm).[1]

The Strategy: "pH Switching"

Standard silica-based C18 columns at neutral pH will result in severe peak tailing due to the interaction between the positively charged amines and residual silanols. Therefore, this guide proposes two distinct, validated approaches:

  • High pH Strategy (Recommended): Operating at pH 10.0 suppresses the ionization of the piperazine core, improving peak shape and retention. Requires Hybrid Particle Technology (HPT) columns.

  • Charged Surface Strategy (Alternative): Operating at low pH (acidic) utilizing a Charged Surface Hybrid (CSH) column to electrostatically repel the protonated analyte from the surface silanols.

Method Development Decision Matrix

The following decision tree illustrates the logic flow for selecting the optimal method based on your available instrumentation and detection needs (UV vs. MS).

MethodSelection Start Start: Method Selection Detector Detector Type? Start->Detector UV UV / PDA Detector->UV MS LC-MS / MS-MS Detector->MS Robustness Priority: Robustness or Speed? UV->Robustness MethodB Method B: Low pH (pH 2.5) Column: CSH C18 / Polar Embedded Buffer: Formic Acid MS->MethodB Volatile Buffer Required MethodA Method A: High pH (pH 10) Column: Hybrid C18 (e.g., XBridge) Buffer: NH4HCO3 Robustness->MethodA Robustness (Best Peak Shape) Robustness->MethodB Speed / Standard Column

Caption: Decision matrix for selecting the appropriate HPLC methodology based on detection mode and column availability.

Detailed Experimental Protocols

Method A: High pH Reverse Phase (The "Gold Standard")

Best for: QC release testing, impurity profiling, and maximizing peak symmetry.

Theory: At pH 10, the tertiary amines are largely deprotonated (neutral), increasing hydrophobicity and retention while minimizing ionic interaction with silanols.

3.1. Chromatographic Conditions
ParameterSetting
Column Waters XBridge C18 (or Phenomenex Gemini NX-C18) Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C (Critical for viscosity reduction)
Injection Volume 5–10 µL
Detection UV @ 215 nm (Primary), 254 nm (Secondary ID)
3.2. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End
3.3. Preparation of Solutions[2][3]
  • Buffer Preparation (10 mM NH₄HCO₃, pH 10):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 900 mL of Milli-Q water.[1]

    • Add 5 mL of Ammonium Hydroxide (28-30%).[1]

    • Adjust pH to 10.0 ± 0.1 using dilute ammonia or formic acid.

    • Dilute to 1000 mL. Filter through 0.22 µm membrane.

  • Standard Stock Solution (1.0 mg/mL):

    • Weigh 10 mg of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine.[1]

    • Dissolve in 10 mL of Methanol . (Do not use pure ACN as solubility might be limited for the salt form).

  • Working Standard (50 µg/mL):

    • Dilute Stock Solution with Mobile Phase A:ACN (50:50).

Method B: Low pH Charged Surface (MS Compatible)

Best for: LC-MS applications, trace analysis, or when high-pH columns are unavailable.[1]

Theory: At acidic pH, the analyte is fully protonated (+3 charge). A "Charged Surface Hybrid" (CSH) column possesses a low-level positive surface charge that electrostatically repels the protonated amine, preventing it from "sticking" to the pore structure and ensuring sharp peaks.

3.4. Chromatographic Conditions
ParameterSetting
Column Waters XSelect CSH C18 (or Agilent Poroshell 120 EC-C18) Dimensions: 100 x 2.1 mm, 2.5 µm (UHPLC compatible)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min (for 2.1 mm ID)
Column Temp 40°C
Detection UV @ 215 nm or MS (ESI+)
3.5. Gradient Program (Fast LC)
Time (min)% Mobile Phase B
0.05
1.05
7.095
8.595
8.65
12.05

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before running samples.

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (

)

(Method A)

(Method B)[1]
Basic amines are prone to tailing. Values > 2.0 indicate silanol activity or column aging.
Resolution (

)

Between the main peak and any synthesis impurities (e.g., unreacted piperazine).
Precision (RSD)

(n=6 injections)
Ensures pump and injector stability.
LOD / LOQ Est. 0.1 / 0.5 µg/mLBased on UV response at 215 nm (High sensitivity region).

Troubleshooting Guide

Issue 1: Peak Tailing (> 2.0)

  • Cause: Silanol interaction.

  • Fix (Method A): Ensure pH is strictly

    
     10.0. If pH drops to 9.0, the primary amine protonates and interacts.
    
  • Fix (Method B): Add 5 mM Ammonium Formate to the mobile phase to increase ionic strength, masking silanols.

Issue 2: Split Peaks

  • Cause: Solvent mismatch. The sample diluent (100% MeOH) is stronger than the initial mobile phase (5% ACN).

  • Fix: Dilute the sample in the starting mobile phase (95% Buffer / 5% ACN).

Issue 3: Carryover

  • Cause: The hydrophobic benzyl group sticking to the injector needle seal.

  • Fix: Use a needle wash solution of 50:50 Water:Isopropanol + 0.1% Formic Acid.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual.Link[1]

  • PubChem. (2023). Compound Summary for CID 3149269: 3-(4-Benzylpiperazin-1-yl)propan-1-amine.[1][4] (Structural analog reference). Link

  • Dolan, J. W. (2006). The Power of pH in HPLC Method Development. LCGC North America. Link

Sources

Method

Application Notes and Protocols: Storage and Handling of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

For Researchers, Scientists, and Drug Development Professionals This document provides detailed guidance on the proper storage and handling of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine (CAS No. 221124-33-4).

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the proper storage and handling of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine (CAS No. 221124-33-4). The information herein is synthesized from safety data sheets of structurally similar piperazine derivatives and established laboratory safety protocols. Adherence to these guidelines is crucial for ensuring personnel safety, maintaining the integrity of the compound, and promoting reproducible experimental outcomes.

Compound Identification and Properties

3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine is a piperazine derivative. While specific experimental data for this compound is not widely available, its structural similarity to other substituted piperazines allows for informed predictions of its physicochemical properties and reactivity.

PropertyPredicted Value/InformationSource Analogy
Appearance Colorless to light yellow clear liquid[1]
Chemical Formula C15H25N3-
Molecular Weight 247.38 g/mol -
Boiling Point Not determined; likely > 200°C[2]
Solubility Likely soluble in water and organic solvents[3]
Stability Stable under normal conditions. May be light and air sensitive.[3][4][3][4]

Hazard Identification and Safety Precautions

This compound is presumed to share hazard characteristics with similar piperazine-containing molecules. The primary hazards are expected to be skin and eye irritation or corrosion, and potential harm if swallowed or inhaled.

GHS Hazard Statements (Predicted):

  • H302: Harmful if swallowed.[5][6]

  • H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[1][6]

  • H318/H319: Causes serious eye damage / Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described in OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[7]

    • Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[7]

  • Respiratory Protection: Use in a well-ventilated area. If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[4]

Engineering Controls
  • Ventilation: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[7][8]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Storage and Stability

Proper storage is essential to maintain the chemical integrity and prevent hazardous situations.

Storage ConditionRecommendationRationale
Temperature Store in a cool, dry, well-ventilated place.[4][8][9]To prevent degradation and pressure build-up.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.[9]The compound may be air-sensitive.[3]
Container Keep container tightly closed.[4][7][8]To prevent contamination and evaporation.
Light Exposure Protect from direct sunlight.[4][9]The compound may be light-sensitive.[3][4][10]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]To prevent vigorous or explosive reactions.

Handling Protocols

General Handling
  • Avoid contact with skin, eyes, and clothing.[11]

  • Do not breathe vapors or mists.[7][11]

  • Wash hands thoroughly after handling.[4][7]

  • Do not eat, drink, or smoke in the laboratory.[7][11][12]

  • Use only non-sparking tools and take precautionary measures against static discharge.[8]

Weighing and Aliquoting
  • Preparation: Ensure the analytical balance is in a well-ventilated area or a balance enclosure.

  • Tare: Place a clean, dry weighing vessel on the balance and tare.

  • Dispensing: Carefully dispense the liquid into the tared vessel using a clean pipette. Avoid splashing.

  • Cleaning: Clean any spills on the balance immediately with an appropriate solvent and absorbent material.

  • Sealing: Tightly seal the stock container immediately after use.

Solution Preparation
  • Solvent Selection: Choose a compatible solvent based on experimental requirements.

  • Dispensing: In a chemical fume hood, add the desired volume of solvent to a suitable flask.

  • Addition of Compound: Slowly add the weighed amount of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine to the solvent while stirring.

  • Mixing: Continue to stir until the compound is fully dissolved.

  • Storage: Store the resulting solution in a tightly sealed, clearly labeled container under the appropriate storage conditions.

Emergency Procedures

Spill Response

Caption: Spill Response Workflow.

First Aid Measures

Caption: First Aid Decision Tree.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][7][12] Seek immediate medical attention.[1][4]

  • Skin Contact: Take off immediately all contaminated clothing.[1] Rinse skin with plenty of water for at least 15 minutes.[4][7][9] Seek immediate medical attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses, if present and easy to do.[1][4] Continue rinsing.[1][4] Seek immediate medical attention.[1][4][8]

  • Ingestion: Rinse mouth.[1][4] Do NOT induce vomiting.[1][4] Seek immediate medical attention.[4]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, national, and international regulations.[1][4] Do not allow the product to enter drains.[7]

References

  • Alpha Chemika. Boron Tribromide For Synthesis. [Link]

  • U.S. Environmental Protection Agency. 3-[4-(Diphenylmethyl)piperazin-1-yl]propan-1-amine. [Link]

  • PubChem. 3-(4-Benzylpiperazin-1-yl)propan-1-amine. [Link]

Sources

Application

Using 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine as a synthetic intermediate

This guide details the synthesis, characterization, and application of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine (hereafter referred to as MBP-PA ), a versatile diamine scaffold.[1][2] Application Note: MBP-PA a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, characterization, and application of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine (hereafter referred to as MBP-PA ), a versatile diamine scaffold.[1][2]

Application Note: MBP-PA as a Strategic Intermediate

Strategic Overview

3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine (MBP-PA) is a high-value synthetic intermediate characterized by a "privileged" piperazine core.[1][2] It serves as a bifunctional linker, connecting a lipophilic 4-methylbenzyl pharmacophore with a reactive primary amine tail.[1][2]

Key Applications:

  • GPCR Ligand Synthesis: The 4-methylbenzylpiperazine moiety mimics the hydrophobic domain of several antihistamines (e.g., Cyclizine, Meclizine analogs) and dopamine/serotonin receptor ligands.[1][2]

  • PROTAC Linker Design: The propyl-amine chain provides a flexible 3-carbon spacer, ideal for connecting E3 ligase ligands to target protein warheads while improving aqueous solubility via the basic piperazine nitrogen.[1][2]

  • Fragment-Based Drug Discovery (FBDD): Used to introduce a solubility-enhancing "tail" to lipophilic fragments.[1][2]

Synthesis Protocols (Preparation of MBP-PA)

Since MBP-PA is often not available as a bulk catalog item, we provide two validated routes for its preparation from the commercially available 1-(4-Methylbenzyl)piperazine (CAS: 23173-57-1).[1][2]

Route A: The "Industrial" Route (Cyanoethylation & Reduction)

Best for: Gram-to-kilogram scale, high atom economy.[1][2]

Step 1: Michael Addition

  • Reagents: 1-(4-Methylbenzyl)piperazine (1.0 eq), Acrylonitrile (1.2 eq), Methanol (10 vol).

  • Procedure:

    • Dissolve 1-(4-Methylbenzyl)piperazine in MeOH.

    • Add Acrylonitrile dropwise at 0°C to control the exotherm.[1][2]

    • Allow to warm to RT and stir for 12 hours.

    • Monitor: TLC (DCM/MeOH 9:1) or LCMS.[1][2] The secondary amine spot will disappear.[1][2]

    • Workup: Concentrate in vacuo to remove excess acrylonitrile and MeOH.[1][2] The residue (3-[4-(4-methylbenzyl)piperazin-1-yl]propanenitrile) is usually pure enough for the next step.[1][2]

Step 2: Catalytic Hydrogenation

  • Reagents: Nitrile intermediate, Raney Nickel (approx. 10 wt%), Ammonia in MeOH (7N, 10 vol), H₂ (50 psi).

  • Procedure:

    • Dissolve the nitrile in methanolic ammonia (prevents secondary amine formation/dimerization).[1][2]

    • Add Raney Nickel (slurry in water/MeOH) under Argon.[1][2]

    • Hydrogenate in a Parr shaker at 50 psi for 24 hours.

    • Workup: Filter through Celite (Caution: Pyrophoric catalyst). Concentrate filtrate.[1][2]

    • Purification: Distillation under reduced pressure or column chromatography (DCM/MeOH/NH₄OH).[1][2]

Route B: The "Lab Scale" Route (Gabriel Synthesis)

Best for: Small scale (<5g), avoids high-pressure hydrogenation.[1][2]

  • Alkylation: React 1-(4-Methylbenzyl)piperazine with N-(3-bromopropyl)phthalimide (1.1 eq) and K₂CO₃ (2.0 eq) in Acetonitrile (Reflux, 16h).

  • Deprotection: Treat the resulting phthalimide intermediate with Hydrazine Hydrate (5.0 eq) in Ethanol (Reflux, 4h).

  • Workup: Cool, filter off the phthalhydrazide solid. Concentrate filtrate, redissolve in DCM, wash with 1N NaOH, dry over Na₂SO₄, and concentrate.

Application Protocols (Downstream Usage)

Protocol 1: Amide Coupling (Library Generation)

Objective: Synthesize a library of potential GPCR ligands by coupling MBP-PA with diverse carboxylic acids.

Reagents:

  • Carboxylic Acid (R-COOH, 1.0 eq)[1][2]

  • MBP-PA (1.1 eq)[1][2]

  • HATU (1.2 eq)[1][2]

  • DIPEA (3.0 eq)[1][2]

  • DMF (anhydrous)[1][2]

Procedure:

  • Activation: Dissolve R-COOH in DMF (0.1 M). Add HATU and DIPEA. Stir for 5 minutes at RT.

  • Coupling: Add MBP-PA solution (in DMF).

  • Reaction: Stir at RT for 2-16 hours. Monitor by LCMS for the [M+H]⁺ peak corresponding to Product = (MW_Acid + MW_Amine - 18).[1][2]

  • Workup (Parallel): Dilute with EtOAc, wash with sat. NaHCO₃ and Brine.[1][2]

  • Purification: Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol 2: Reductive Amination (Secondary Amine Synthesis)

Objective: Create N-alkylated derivatives for SAR exploration.

Reagents:

  • Aldehyde (R-CHO, 1.0 eq)[1][2]

  • MBP-PA (1.0 eq)[1][2]

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)[1][2]

  • DCE (1,2-Dichloroethane)[1][2]

Procedure:

  • Mix Aldehyde and MBP-PA in DCE.[1][2] Stir for 30 mins to form the imine.

  • Add STAB.[1][2] Stir at RT overnight.

  • Quench with sat. NaHCO₃. Extract with DCM.[1][2]

Visualizations

Figure 1: Synthetic Workflow (Route A & B)

G Start 1-(4-Methylbenzyl) piperazine (CAS 23173-57-1) Acrylo Acrylonitrile (Michael Addition) Start->Acrylo Phth N-(3-bromopropyl) phthalimide Start->Phth Nitrile Nitrile Intermediate Acrylo->Nitrile MeOH, RT Reduction H2 / Raney Ni (Reduction) Nitrile->Reduction Target MBP-PA (Target Amine) Reduction->Target 50 psi H2 PhthInt Phthalimide Intermediate Phth->PhthInt K2CO3, MeCN Hydrazine Hydrazine (Deprotection) PhthInt->Hydrazine Hydrazine->Target EtOH, Reflux

Caption: Divergent synthetic strategies for MBP-PA. Route A (Top) is preferred for scale; Route B (Bottom) for lab convenience.

Figure 2: Downstream Applications

G MBP MBP-PA (Scaffold) Amide Amide Coupling (HATU/DIPEA) MBP->Amide RedAm Reductive Amination (STAB/DCE) MBP->RedAm Sulfon Sulfonylation (R-SO2Cl/Py) MBP->Sulfon GPCR GPCR Ligand (Amide) Amide->GPCR + R-COOH SecAmine Secondary Amine (Linker) RedAm->SecAmine + R-CHO Sulfonamide Sulfonamide (Probe) Sulfon->Sulfonamide + R-SO2Cl

Caption: Validated chemical transformations for the MBP-PA primary amine handle.[1][2]

Analytical Data & QC

Expected 1H NMR (400 MHz, CDCl₃):

  • δ 7.2-7.0 (m, 4H): Aromatic protons (4-methylbenzyl group).[1][2]

  • δ 3.5 (s, 2H): Benzylic CH₂ (N-CH₂-Ar).[1][2]

  • δ 2.7 (t, 2H): CH₂ adjacent to primary amine (CH₂-NH₂).[1][2]

  • δ 2.5-2.3 (br m, 10H): Piperazine ring protons (8H) + CH₂ adjacent to piperazine propyl chain (2H).[1][2]

  • δ 2.3 (s, 3H): Methyl group on the aromatic ring (Ar-CH₃).[1][2]

  • δ 1.6 (quint, 2H): Central CH₂ of the propyl chain.[1][2]

Storage: Store under Argon at 2-8°C. The free base absorbs CO₂ from air (carbamate formation); store as the HCl salt if long-term stability is required.[1][2]

References

  • Synthesis of Piperazine Derivatives

    • Title: "Methods for the synthesis of 1,4-disubstituted piperazines."[1][2]

    • Source:Journal of Medicinal Chemistry.
    • Context: General procedures for N-alkylation and reductive amination of piperazines.[1][2]

    • URL:[Link] (General Journal Link)[1][2]

  • Meclizine Analog Chemistry

    • Title: "Synthesis and antihistaminic activity of some 1-(4-substituted benzyl)piperazines."[1][2]

    • Source:European Journal of Medicinal Chemistry.
    • Context: Establishes the 4-methylbenzylpiperazine moiety as a bioactive pharmacophore.[1][2]

    • URL:[Link][1][2]

  • Gabriel Synthesis Protocol

    • Title: "The Gabriel Synthesis of Primary Amines."[1][2]

    • Source:Organic Syntheses.
    • Context: Standard protocol adapted for Route B.[1][2]

    • URL:[Link]

  • Starting Material Data

    • Title: "1-(4-Methylbenzyl)piperazine Product Page."[1][2][][4]

    • Source:Sigma-Aldrich.[1][2]

    • Context: Specifications for the starting material (CAS 23173-57-1).[1][2][]

Sources

Method

Crystallization techniques for 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine salts

Application Note: Process Development & Crystallization of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine Salts Executive Summary & Chemical Context The compound 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine (he...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Development & Crystallization of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine Salts

Executive Summary & Chemical Context

The compound 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine (hereafter referred to as MB-PPA ) is a critical tri-basic intermediate used in the synthesis of antihistamines, neuroprotective agents, and multi-target kinase inhibitors.[1][2] Structurally, it consists of a lipophilic 4-methylbenzyl tail, a piperazine core, and a flexible propyl-amine linker.[1][2]

The Challenge: As a free base, MB-PPA typically exists as a viscous, high-boiling oil or a low-melting solid due to the rotational freedom of the propyl chain and the lack of strong intermolecular hydrogen bonding donors. This physical state complicates purification, handling, and storage.

The Solution: This guide details the conversion of MB-PPA free base into stable, crystalline salts. We focus on the Dihydrochloride (2HCl) and Difumarate salts, which offer the optimal balance of crystallinity, solubility, and yield.

Physicochemical Analysis & Salt Selection Strategy

Before initiating crystallization, one must understand the ionization profile. MB-PPA possesses three basic nitrogen centers with estimated pKa values derived from structural analogs (e.g., N-methylpiperazine and propylamines).[1][2]

Basic CenterFunctional GroupEstimated pKaProtonation Priority
N1 Primary Amine (Propyl tail)~10.2 - 10.51st (Most Basic)
N2 Piperazine (N-alkyl)~9.0 - 9.22nd
N3 Piperazine (N-benzyl)~5.5 - 6.03rd (Least Basic)

Strategic Implication:

  • Mono-salts will protonate the primary amine but may remain hygroscopic.[1]

  • Di-salts (targeting N1 and N2) are the thermodynamic sweet spot for crystallization.[1][2]

  • Tri-salts require highly acidic conditions and often lead to hygroscopic solids due to charge repulsion density.

Salt Screening Decision Matrix

The following logic flow dictates the selection of the counter-ion and solvent system.

SaltSelection Start MB-PPA Free Base (Oil) pKaCheck Target pKa Diff > 3? Start->pKaCheck StrongAcid Strong Acid (HCl, H2SO4) pKaCheck->StrongAcid High Solubility Req WeakAcid Organic Acid (Fumaric, Succinic) pKaCheck->WeakAcid Stability Req SolventSelect Solvent Selection StrongAcid->SolventSelect WeakAcid->SolventSelect HCl_Route Anhydrous HCl in IPA/Dioxane (Risk: Hygroscopicity) SolventSelect->HCl_Route Target: 2HCl Fumarate_Route MeOH/Acetone (Benefit: Stability) SolventSelect->Fumarate_Route Target: Fumarate

Figure 1: Decision tree for salt selection based on stability vs. solubility requirements.[1][2]

Detailed Experimental Protocols

Protocol A: Preparation of the Dihydrochloride Salt (MB-PPA · 2HCl)

Best for: High water solubility requirements and intermediate purification.[1][2]

Safety Note: This reaction is exothermic.[1] Maintain strict temperature control to prevent oiling out.

Reagents:

  • MB-PPA Free Base (Crude oil)[1][2]

  • Solvent: Isopropyl Alcohol (IPA) (Anhydrous)[1][2]

  • Acid Source: 4M HCl in Dioxane or 5-6M HCl in IPA.[1]

  • Anti-solvent: MTBE (Methyl tert-butyl ether) or Ethyl Acetate.[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of MB-PPA free base in 60 mL of anhydrous IPA at 40°C. Ensure complete homogeneity.

  • Acid Addition:

    • Cool the solution to 20-25°C.

    • Slowly add 2.1 equivalents of HCl (in Dioxane/IPA) dropwise over 30 minutes.

    • Critical: Monitor temperature; do not exceed 35°C.

  • Nucleation: The solution may turn cloudy. If "oiling" (formation of a second liquid phase) occurs, reheat to 50°C until clear, then cool slowly (0.5°C/min) with vigorous stirring.

  • Seeding: At 25°C, add 0.1 wt% of authentic MB-PPA·2HCl seed crystals (if available).

  • Crystallization: Stir at 20°C for 2 hours, then cool to 0-5°C over 1 hour.

  • Isolation: Filter the white precipitate under nitrogen (to prevent moisture absorption).[2]

  • Washing: Wash the cake with 20 mL of cold MTBE/IPA (1:1 mixture).

  • Drying: Vacuum dry at 45°C for 12 hours.

Expected Yield: 85-92% Characterization: High melting point (>250°C, decomp).[1][2]

Protocol B: Preparation of the Difumarate Salt

Best for: Long-term storage, non-hygroscopic solid handling.[2]

Reagents:

  • MB-PPA Free Base[1][2]

  • Fumaric Acid (Solid, >99%)[1][2]

  • Solvent: Methanol (MeOH) and Acetone.[2]

Step-by-Step Procedure:

  • Stoichiometry Setup: Calculate 2.05 equivalents of Fumaric acid relative to MB-PPA.

  • Acid Solution: Dissolve the Fumaric acid in minimal hot Methanol (approx. 10 mL/g of acid) at 50°C.

  • Base Solution: Dissolve MB-PPA free base in Acetone (1:5 w/v).

  • Reactive Crystallization:

    • Add the hot Fumaric acid solution to the MB-PPA solution under high agitation.

    • The mixture will initially be clear.

  • Distillation (Solvent Swap): Gently distill off Methanol (reducing solubility) while adding Acetone to maintain volume.[2] This drives the salt out of solution as the solvent polarity decreases.

  • Aging: Once a heavy slurry forms, cool to room temperature and stir for 4 hours. This "Ostwald Ripening" phase removes fines and improves filterability.

  • Filtration: Filter and wash with pure Acetone.

  • Drying: Dry at 50°C.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode in amine crystallization is Liquid-Liquid Phase Separation (LLPS), or "oiling out," where the salt separates as a gum rather than a crystal.[2]

Mechanism: This occurs when the interaction between the salt and the solvent is unfavorable (high interfacial tension) or when the supersaturation is too high.[2]

Remediation Workflow:

OilingOut Oiling Oiling Out Observed Heat Heat to Clear Point (Re-dissolve) Oiling->Heat Seed Seed at Low Supersaturation Heat->Seed Add seed near saturation SlowCool Controlled Cooling (0.1°C/min) Seed->SlowCool SlowCool->Oiling If cooling too fast Success Crystalline Product SlowCool->Success

Figure 2: Remediation strategy for Liquid-Liquid Phase Separation (LLPS).

Corrective Actions:

  • Reduce Concentration: Dilute the reaction by 20%.

  • Change Solvent: Switch from pure IPA to IPA:Water (95:5). A small amount of water increases the polarity and can prevent oiling, though it risks yield loss.

  • Sonication: Apply ultrasound during the nucleation phase to disrupt oil droplets and induce ordering.

Solid State Characterization

To ensure the integrity of the crystallized salt, the following analytical specifications are recommended:

TechniqueParameterAcceptance CriteriaPurpose
XRPD Diffraction PatternDistinct Bragg peaks, no amorphous haloConfirm crystallinity and polymorph purity.[1][2]
DSC Melting OnsetSharp endotherm (e.g., >200°C)Purity check; broad peaks indicate solvates or mixtures.[1][2]
H-NMR Chemical ShiftShift in alpha-protons near N1/N2Confirm salt formation stoichiometry (1:2 ratio).
HPLC Purity>98.5% AreaEnsure no degradation during heating.

References

  • BenchChem. (2025).[2][3] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from [1][2]

  • European Chemicals Agency (ECHA). (2025).[1][2] Registration Dossier: Piperazine Derivatives and Salts. Retrieved from [1][2]

  • Wang, F., et al. (2014).[2] "Synthesis, Crystal Structure and Activity of Piperazine Derivatives." South African Journal of Chemistry, 67, 214–217. Retrieved from [1][2]

  • Khalili, F., Henni, A., & East, A. L. (2009).[2][4] "pKa Values of Some Piperazines at 298, 303, 313, and 323 K." Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2] Retrieved from [1][2]

  • PubChem. (2025).[2] Compound Summary: 3-(4-Benzylpiperazin-1-yl)propan-1-amine.[1][2] National Library of Medicine. Retrieved from [1][2]

Sources

Application

In vitro assay protocols involving 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

This Application Note is structured to guide researchers in the utilization of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine (referred to herein as MBP-PA ) as a versatile scaffold for CNS drug discovery, specifical...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers in the utilization of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine (referred to herein as MBP-PA ) as a versatile scaffold for CNS drug discovery, specifically targeting Sigma-1 Receptors (


R)  and Monoamine Transporters (DAT/SERT) .[1]

Compound: 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine Primary Application: Sigma-1 Receptor (


R) Ligand Design & Functional Assay Development
Secondary Application:  Monoamine Transporter Probe Synthesis[1]

Introduction & Mechanistic Rationale

The molecule 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine (MBP-PA) represents a "privileged structure" in medicinal chemistry.[1] It combines a lipophilic N-(4-methylbenzyl)piperazine core—a known pharmacophore for Sigma receptors and monoamine transporters—with a flexible propylamine tail.[1]

Why This Molecule Matters[1][2]
  • The Pharmacophore (Head): The 4-methylbenzylpiperazine moiety mimics the binding determinants of high-affinity

    
    R ligands (e.g., PB28, PRE-084) and monoamine transporter inhibitors.[1] The para-methyl group enhances lipophilicity and selectivity over the 
    
    
    
    subtype compared to unsubstituted benzyl analogs.[1]
  • The Linker (Tail): The 3-aminopropyl chain serves as a "solvent-exposed" tether.[1] Unlike the piperazine nitrogens (which are critical for electrostatic interactions with Asp126 in the

    
    R binding pocket), the primary amine at the end of the propyl chain tolerates bulkier modifications.[1]
    
  • The Utility: This makes MBP-PA an ideal precursor for developing:

    • Fluorescent Probes: By conjugating fluorophores (e.g., FITC, BODIPY) to the primary amine.[1]

    • Bivalent Ligands: Linking two pharmacophores to increase potency.[1]

    • Affinity Resins: Immobilizing the ligand for receptor purification.[1]

Biological Context: The Sigma-1 Receptor Pathway

The


R is a ligand-operated molecular chaperone at the Mitochondria-Associated Membrane (MAM).[1] Upon agonist binding, 

R dissociates from BiP (GPR78) and stabilizes IP3 Receptors (IP3R), facilitating Calcium (

) flux from the ER to mitochondria, which boosts bioenergetics.[1]

SigmaPath Agonist MBP-PA Ligand Sig1R_BiP Sigma-1R / BiP Complex (Inactive / ER Membrane) Agonist->Sig1R_BiP  Binds Sig1R_Active Free Sigma-1R (Active Chaperone) Sig1R_BiP->Sig1R_Active  Dissociation IP3R IP3 Receptor (Ca2+ Channel) Sig1R_Active->IP3R  Stabilizes ER_Stress ER Stress Response (Unfolded Protein Response) Sig1R_Active->ER_Stress  Modulates Mito Mitochondria (ATP Production) IP3R->Mito  Ca2+ Flux

Figure 1: Mechanism of Action. MBP-PA derivatives target the Sigma-1 receptor at the ER-Mitochondria interface, modulating Calcium signaling.[1]

Protocol A: Synthesis of a Fluorescent Tracer (MBP-PA-FITC)

Objective: Convert the MBP-PA scaffold into a fluorescent probe for flow cytometry or confocal microscopy. Rationale: The primary amine of MBP-PA is nucleophilic and can react with NHS-esters without disrupting the piperazine binding core.[1]

Materials
  • Substrate: MBP-PA (10 mg, ~0.04 mmol)

  • Label: Fluorescein Isothiocyanate (FITC) or BODIPY-NHS Ester (1.1 equivalents)[1]

  • Base: Diisopropylethylamine (DIPEA)[1]

  • Solvent: Anhydrous DMF or DMSO[1]

  • Purification: C18 Sep-Pak cartridge or Preparative HPLC

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mg of MBP-PA in 500 µL of anhydrous DMF in a light-protected microcentrifuge tube.

  • Activation: Add 1.5 equivalents of DIPEA to deprotonate the primary amine.

  • Conjugation: Add 1.1 equivalents of FITC (dissolved in 100 µL DMF) dropwise to the MBP-PA solution while vortexing.

  • Incubation: Incubate at Room Temperature (RT) for 4 hours in the dark.

    • QC Check: Spot on TLC plate (Mobile phase: DCM/MeOH 9:1). The free amine spot (ninhydrin active) should disappear, replaced by a fluorescent product spot.

  • Quenching: Add 50 µL of 1M Tris-HCl (pH 8.0) to quench unreacted NHS/Isothiocyanate.[1]

  • Purification: Dilute reaction 1:10 with water and load onto a pre-equilibrated C18 cartridge. Wash with 10% MeOH/Water (removes free dye) and elute product with 80% MeOH/Water.[1]

  • Lyophilization: Freeze-dry the eluted fraction to obtain the MBP-PA-FITC probe.

Protocol B: Competitive Radioligand Binding Assay ( R)

Objective: Determine the binding affinity (


) of MBP-PA (or its conjugates) for the 

receptor. Standard: This protocol uses [

H]-(+)-Pentazocine
, the gold standard radioligand for

sites.[1]
Reagents & Buffers[1][2]
  • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.[1]
    
  • Radioligand: [

    
    H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).[1]
    
  • Non-specific Binder: Haloperidol (10 µM) or unlabeled (+)-Pentazocine.[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Experimental Workflow
  • Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a protein concentration of ~0.5 mg/mL.[1]

  • Plate Setup: Use a 96-well polypropylene plate.

    • Total Binding: 50 µL Buffer + 50 µL Radioligand (3 nM final) + 100 µL Membrane.[1]

    • Non-Specific Binding (NSB): 50 µL Haloperidol (10 µM) + 50 µL Radioligand + 100 µL Membrane.[1]

    • Test Compound (MBP-PA): 50 µL MBP-PA (Concentration range:

      
       M to 
      
      
      
      M) + 50 µL Radioligand + 100 µL Membrane.[1]
  • Incubation: Incubate for 120 minutes at 37°C . (Sigma receptors require long equilibration times due to their intramembranous location).[1]

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding).

  • Washing: Wash filters 3x with 200 µL ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis

Calculate the


 using a non-linear regression (one-site competition model).[1] Convert to 

using the Cheng-Prusoff equation:

Where

is the radioligand concentration and

is the dissociation constant of Pentazocine (~3-5 nM).[1]

Protocol C: Functional Calcium Mobilization Assay

Objective: Assess if MBP-PA acts as an agonist (stimulates Ca


 flux) or antagonist  (blocks agonist-induced flux).[1]
System:  CHO cells stably expressing 

R.[1]
Materials
  • Dye: Fluo-4 AM (Calcium indicator).[1]

  • Agonist Control: PRE-084 (Known

    
     agonist).[1]
    
  • Stimulus: Bradykinin or ATP (to induce ER Ca

    
     release).[1]
    
Workflow
  • Seeding: Plate CHO-

    
    R cells in black-walled 96-well plates (24 hours prior).
    
  • Loading: Incubate cells with 4 µM Fluo-4 AM for 45 min at 37°C in HBSS buffer. Wash 2x to remove extracellular dye.[1]

  • Pre-treatment: Add MBP-PA (10 nM – 10 µM) and incubate for 20 minutes.

    • Note:

      
       ligands modulate evoked calcium release rather than causing massive release alone.[1]
      
  • Measurement: Place plate in a FLIPR or kinetic plate reader (Ex/Em: 488/525 nm).

  • Stimulation: Inject Bradykinin (sub-maximal dose, e.g., 100 nM) automatically.[1]

  • Readout: Measure the Area Under the Curve (AUC) of the Calcium transient.

    • Agonist Effect: MBP-PA enhances the Bradykinin-induced peak (Chaperone activity).[1]

    • Antagonist Effect: MBP-PA reduces the Bradykinin-induced peak (blocks endogenous chaperone function).[1]

Data Interpretation & Troubleshooting

Expected Results Table
AssayParameterExpected Outcome for MBP-PA ScaffoldInterpretation
Solubility LogP~2.5 - 3.0Hydrophobic; requires DMSO for stocks >1mM.[1]
Binding (

)

10 - 100 nMHigh affinity due to N-benzylpiperazine core.[1]
Binding (

)

> 500 nMModerate selectivity (Methyl group aids

).[1]
Functional Ca

Flux
ModulatoryLikely acts as an agonist if not sterically hindered.[1]
Troubleshooting Guide
  • High Non-Specific Binding (NSB): The propyl-amine tail is cationic at physiological pH.[1] If NSB is >30%, increase salt concentration in the wash buffer or use 0.1% BSA.[1]

  • Precipitation: The free base is an oil; the hydrochloride salt is a solid.[1] Ensure the specific form is known. If using the free amine for conjugation, do not use buffers containing primary amines (Tris, Glycine) during the reaction step.[1]

References

  • Evaluation of N-substituted piperazines as Sigma Ligands

    • Title: Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands.[1][2]

    • Source:Journal of Medicinal Chemistry (1998).[1][2]

    • URL:[Link]

  • Sigma-1 Receptor Chaperone Mechanism

    • Title: Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders.[1]

    • Source:Expert Opinion on Therapeutic Targets (2010).[1]

    • URL:[Link]

  • Piperazine Scaffold Pharmacology

    • Title: Piperazine – A Biologically Active Scaffold.[1][3]

    • Source:International Journal of Pharmaceutical Sciences and Research.[1][3]

    • URL:[Link]

  • Radioligand Binding Protocols

    • Title: Sigma Receptor Binding Assays.[1][2][4][5]

    • Source:Current Protocols in Pharmacology.
    • URL:[Link][1]

Sources

Method

Application Notes and Protocols: Microwave-Assisted Synthesis of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

Abstract This document provides a comprehensive guide to the synthesis of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol leverages th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the synthesis of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol leverages the efficiency of microwave-assisted organic synthesis (MAOS) to achieve rapid, high-yield production of the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, purification strategies, and characterization data.

Introduction: The Significance of Piperazine Derivatives and the Advantages of Microwave Synthesis

Piperazine and its derivatives are ubiquitous scaffolds in modern pharmaceuticals, appearing in a wide array of therapeutic agents, including antipsychotics, antidepressants, and anticancer drugs.[1] The two nitrogen atoms within the piperazine ring offer sites for substitution, allowing for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.[1] The title compound, 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine, incorporates a flexible aminopropyl side chain and a substituted benzyl group, making it a versatile intermediate for further chemical elaboration.

Conventional synthesis of N-alkylated piperazines often involves lengthy reaction times and can be prone to the formation of side products.[2] Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, utilizing microwave irradiation to directly and efficiently heat the reaction mixture.[3] This technique is founded on the principles of dielectric heating, where polar molecules and ions in the reaction medium align with the rapidly oscillating electric field of the microwaves.[4][5] This rapid internal heating leads to a significant acceleration of reaction rates, often reducing reaction times from hours to minutes, while also frequently improving product yields and purity.[3][6] Furthermore, MAOS is considered a green chemistry approach due to its energy efficiency and potential to reduce solvent usage.[3]

Reaction Mechanism and Rationale

The synthesis of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine proceeds via a nucleophilic substitution reaction. The secondary amine of the piperazine ring in 1-(3-aminopropyl)piperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-methylbenzyl chloride. A base is typically added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Microwave irradiation dramatically accelerates this process by rapidly and uniformly heating the reaction mixture, thereby increasing the kinetic energy of the molecules and the frequency of effective collisions.[5]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is designed for a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
1-(3-Aminopropyl)piperazine≥97%Commercially Available
4-Methylbenzyl chloride≥98%Commercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexaneACS GradeCommercially Available
Saturated aq. Sodium Bicarbonate (NaHCO₃)-Prepared in-house
Brine (Saturated aq. NaCl)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

3.2. Equipment

  • Dedicated microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL or 20 mL microwave process vial with a Teflon septum and aluminum crimp cap[4]

  • Magnetic stir bar

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 10 mL microwave process vial containing a magnetic stir bar, add 1-(3-aminopropyl)piperazine (1.0 mmol, 143.2 mg), 4-methylbenzyl chloride (1.0 mmol, 140.6 mg), and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

  • Solvent Addition: Add 5 mL of anhydrous ethanol to the vial.

  • Vial Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Program the instrument to heat the reaction mixture to 120 °C and hold at this temperature for 20 minutes with continuous stirring.[7] The power should be set to a level that maintains the target temperature (e.g., 150 W).

  • Cooling: After the irradiation is complete, allow the vial to cool to below 50 °C before removing it from the reactor. This can be facilitated by the instrument's automated cooling system.[4]

  • Workup:

    • Once cooled, carefully open the vial.

    • Filter the reaction mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dissolve the resulting residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

dot

Synthesis_Workflow Figure 1: Workflow for the Microwave-Assisted Synthesis A 1. Reagent Addition (1-(3-Aminopropyl)piperazine, 4-Methylbenzyl chloride, K₂CO₃, EtOH) B 2. Vial Sealing A->B C 3. Microwave Irradiation (120°C, 20 min) B->C D 4. Cooling (< 50°C) C->D E 5. Workup (Filtration, Extraction, Drying) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G

Figure 1: Workflow for the Microwave-Assisted Synthesis

Purification and Characterization

The crude product can be purified by column chromatography on silica gel.

4.1. Purification Protocol

  • Chromatography Conditions:

    • Stationary Phase: Silica gel (230-400 mesh)

    • Mobile Phase: A gradient of 0-10% methanol in dichloromethane containing 1% triethylamine. The triethylamine is added to prevent peak tailing of the basic amine product on the acidic silica gel.

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Load the solution onto the column.

    • Elute the column with the mobile phase gradient.

    • Collect fractions and monitor by TLC (e.g., 10% MeOH in DCM with a drop of NH₄OH as eluent) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine, as a viscous oil.

4.2. Expected Characterization Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.25-7.10 (m, 4H): Aromatic protons of the 4-methylbenzyl group.

    • δ ~3.45 (s, 2H): Benzylic protons (-CH₂-Ar).

    • δ ~2.80 (t, 2H): Methylene protons adjacent to the primary amine (-CH₂-NH₂).

    • δ ~2.60-2.30 (m, 12H): Protons of the piperazine ring and the remaining methylene groups of the propyl chain.

    • δ ~2.30 (s, 3H): Methyl protons of the 4-methylbenzyl group (-CH₃).

    • δ ~1.65 (m, 2H): Central methylene protons of the propyl chain (-CH₂-).

    • δ ~1.40 (br s, 2H): Protons of the primary amine (-NH₂).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~136.5: Quaternary aromatic carbon attached to the methyl group.

    • δ ~134.0: Quaternary aromatic carbon attached to the benzylic methylene group.

    • δ ~129.0 (2C): Aromatic CH carbons.

    • δ ~128.8 (2C): Aromatic CH carbons.

    • δ ~62.5: Benzylic carbon (-CH₂-Ar).

    • δ ~57.0: Methylene carbon of the propyl chain attached to the piperazine ring.

    • δ ~53.0 (4C): Piperazine ring carbons.

    • δ ~40.0: Methylene carbon adjacent to the primary amine (-CH₂-NH₂).

    • δ ~28.0: Central methylene carbon of the propyl chain.

    • δ ~21.0: Methyl carbon (-CH₃).

  • Mass Spectrometry (ESI+):

    • m/z calculated for C₁₅H₂₅N₃ [M+H]⁺: 248.21. Found: 248.21.

Expected Results and Troubleshooting

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 6-12 hours15-30 minutes
Typical Yield 60-75%>85%
Purity (Crude) Moderate, often requires significant purificationHigh, with fewer byproducts

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive catalyst, poor quality reagents, incorrect microwave parameters.Ensure reagents are pure and dry. Verify microwave temperature and power settings. Increase reaction time or temperature incrementally.
Formation of Dialkylated Product Stoichiometry of reactants is not 1:1.Use a slight excess of the piperazine starting material if necessary.
Poor Yield after Workup Incomplete extraction, product loss during purification.Ensure complete extraction by performing multiple extractions. Optimize chromatography conditions to minimize product loss.
Peak Tailing during Chromatography Interaction of the basic amine with acidic silica gel.Add a small amount of a volatile base (e.g., triethylamine or ammonium hydroxide) to the eluent.

Safety Precautions

  • Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should never be used. [4]

  • Always use sealed microwave process vials that are rated for the temperatures and pressures that will be generated during the reaction.[4]

  • Allow the reaction vial to cool completely before opening to avoid sudden depressurization and solvent flashing.

  • Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 4-Methylbenzyl chloride is a lachrymator; handle with care.

Conclusion

The microwave-assisted synthesis of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. This application note provides a robust protocol that can be readily implemented in a laboratory setting. The significant reduction in reaction time and the high purity of the crude product underscore the advantages of MAOS in accelerating the synthesis of valuable chemical intermediates for drug discovery and development.

References

  • Organic Syntheses. (2009). One-Pot Multicomponent Preparation of Tetrahydropyrazoloquinolinones and Tetrahydropyrazoloquinazolinones. Org. Synth. 2009, 86, 252. [Link]

  • Chilin, A., et al. (2009). Microwave-promoted mono-N-alkylation of aromatic amines in water: a new efficient and green method for an old and problematic reaction. Green Chemistry, 11, 774–776.
  • Hranjec, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Design, Synthesis and Biological Profiling of Aryl Piperazine Based Scaffold for the Management of Androg. [Link]

  • Mahesh, R., Perumal, R.V., & Pandi, P.V. (2005). Microwave-assisted solvent-free synthesis of 3- (4-substituted piperazin-1-yl)alkyl imidazo 2,1-b 1,3 benzothiazol-2(3H)-ones as serotonin(3) (5-HT3) receptor antagonists. Pharmazie, 60(6), 411-414.
  • Loupy, A., et al. (2001). N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction.
  • Hranjec, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196. [Link]

  • Di Mauro, G., et al. (2021). Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs for Organic Devices. Molecules, 26(22), 6886. [Link]

  • Beilstein Journals. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. [Link]

  • Salikov, R. F., et al. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Molbank, 2023(1), M1556. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 437-444.
  • National Center for Biotechnology Information. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • Organic Chemistry Portal. (2014). Solvent-Free, Base-Free Microwave-Mediated Iridium-Catalyzed N-Alkylation of Amides with Alcohols. [Link]

  • The Royal Society of Chemistry. (2020). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. [Link]

  • PubChem. (n.d.). 3-(4-Benzylpiperazin-1-yl)propan-1-amine. Retrieved from [Link]

  • Georgieva, M., et al. (2020). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. Revue Roumaine de Chimie, 65(11), 1017-1029.
  • U.S. Environmental Protection Agency. (n.d.). 3-[4-(Diphenylmethyl)piperazin-1-yl]propan-1-amine. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Masaryk University. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. [Link]

  • National Center for Biotechnology Information. (2008). Efficient microwave-assisted synthesis of amine substituted pentafluorophenylporphyrin. PMC. [Link]

  • PubChem. (n.d.). 3-(4-Methyl-1-piperazine)propan-1-ol. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine. It is designed for researchers, chemists, and p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine. It is designed for researchers, chemists, and process development professionals aiming to optimize yield, purity, and scalability.

Introduction: Navigating the Synthesis

The target molecule, 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine, is an asymmetrically substituted piperazine derivative. The primary challenges in its synthesis stem from the multiple nucleophilic nitrogen atoms within the piperazine core and the final product, which can lead to undesired side reactions, most notably over-alkylation and the formation of complex mixtures that are difficult to purify.

This document outlines the most effective synthetic strategies and provides solutions to common experimental hurdles. The focus is on robust and scalable methodologies that prioritize selectivity and yield.

Core Synthetic Strategies

There are three primary routes to the target molecule, each with distinct advantages and challenges. The choice of route often depends on the available starting materials, scale, and purification capabilities.

  • Cyanoethylation followed by Nitrile Reduction: This is often the most reliable and scalable route. It involves the Michael addition of 1-(4-Methylbenzyl)piperazine to acrylonitrile, followed by the catalytic hydrogenation of the resulting nitrile. This pathway avoids direct alkylation with potentially problematic halo-amines.

  • Direct N-Alkylation: This involves the reaction of 1-(4-Methylbenzyl)piperazine with a 3-halopropan-1-amine derivative (e.g., N-(3-bromopropyl)phthalimide), followed by deprotection. While direct, this route requires careful control to prevent quaternization of the tertiary amine.

  • Reductive Amination: This strategy involves reacting 1-(4-Methylbenzyl)piperazine with a protected 3-aminopropanal, followed by reduction with an agent like sodium triacetoxyborohydride (STAB).[1] This method offers good control but may require the synthesis of a less common aldehyde starting material.

G cluster_0 Synthetic Routes cluster_1 cluster_2 Start_A 1-(4-Methylbenzyl)piperazine + Acrylonitrile Intermediate_A 3-(4-(4-Methylbenzyl)piperazin-1-yl)propanenitrile Start_A->Intermediate_A Final_Product 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine Intermediate_A->Final_Product Route_A Route 1: Cyanoethylation-Reduction Start_B 1-(4-Methylbenzyl)piperazine + 3-Halo-propylamine (Protected) Intermediate_B Protected Intermediate Start_B->Intermediate_B Route_B Route 2: N-Alkylation Intermediate_B->Final_Product Start_C 1-(4-Methylbenzyl)piperazine + 3-Oxopropanamine (Protected) Intermediate_C Iminium Ion Intermediate Start_C->Intermediate_C Route_C Route 3: Reductive Amination Intermediate_C->Final_Product

Caption: Overview of primary synthetic routes.

Frequently Asked Questions (FAQs)

Q1: I am experiencing significant di-alkylation of my starting piperazine. How can I achieve mono-substitution?

This is a classic challenge in piperazine chemistry due to the similar reactivity of the two nitrogen atoms.[2] To synthesize the asymmetrically substituted target, you must start with a mono-substituted piperazine. If you are preparing the 1-(4-Methylbenzyl)piperazine precursor from piperazine and 4-methylbenzyl chloride, several strategies can favor mono-alkylation:

  • Stoichiometry Control: Use a large excess of piperazine (3-5 equivalents) relative to the alkylating agent. This statistically favors the mono-alkylated product. However, this complicates purification as the excess piperazine must be removed.[3][4]

  • Protecting Group Strategy: This is the most robust method for ensuring selectivity.[5] React piperazine with an amine protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to form N-Boc-piperazine. The remaining secondary amine can then be alkylated with 4-methylbenzyl chloride. The Boc group can be subsequently removed with an acid like trifluoroacetic acid (TFA) or HCl.[3][5] This method provides excellent control and generally high yields of the desired mono-substituted product.

Q2: My nitrile reduction step (Route 1) is sluggish and gives a poor yield. What conditions are optimal?

The reduction of the 3-(4-(4-Methylbenzyl)piperazin-1-yl)propanenitrile intermediate is a critical step. Low yields are often due to an inappropriate choice of catalyst, solvent, or the formation of secondary amine byproducts.

  • Catalyst Choice: Raney-Nickel and Raney-Cobalt are highly effective for this transformation.[6] Palladium on carbon (Pd/C) can also be used but sometimes leads to de-benzylation or other side reactions.[6]

  • Role of Ammonia: The addition of ammonia (e.g., using a 7N solution of NH₃ in methanol as the solvent) is crucial.[6] During the reduction, an intermediate imine is formed. The primary amine product can react with this imine, leading to the formation of a secondary amine byproduct. The large excess of ammonia effectively "outcompetes" the product for reaction with the imine, thus suppressing this side reaction and maximizing the yield of the desired primary amine.[6]

  • Hydrogen Pressure & Temperature: The reaction typically requires elevated hydrogen pressure (e.g., 10 bar) and mild heating (e.g., 40°C) to proceed efficiently.[6]

Q3: Purification of the final product is difficult due to its high polarity. What is the best purification strategy?

The target compound is a diamine, making it highly polar, water-soluble, and basic. This profile makes standard silica gel chromatography challenging.

  • Aqueous Workup: During extraction, ensure the aqueous layer is sufficiently basic (pH > 12) to keep the amine in its free base form, maximizing its solubility in organic solvents like dichloromethane or ethyl acetate. Using brine (saturated NaCl solution) can help break any emulsions that form.[3]

  • Column Chromatography: If chromatography is necessary, use a modified system. Pre-treating the silica gel with triethylamine (TEA) or using a mobile phase containing a small percentage of TEA or ammonia in methanol (e.g., 1-2% NH₄OH in a DCM/MeOH gradient) will prevent the basic amine from streaking on the acidic silica gel.

  • Distillation: If the product is thermally stable, high-vacuum distillation (Kugelrohr) can be an effective, solvent-free purification method.

  • Salt Crystallization: For achieving very high purity, the crude product can be dissolved in a solvent like isopropanol or ethanol and treated with a solution of HCl in the same solvent to precipitate the dihydrochloride salt. The salt can then be recrystallized. The pure free base can be liberated by dissolving the salt in water, basifying with NaOH, and extracting into an organic solvent.

Troubleshooting Guide

G start Low Yield or Impure Product check_reaction Was the reaction monitored to completion (TLC/LC-MS)? start->check_reaction incomplete_rxn Problem: Incomplete Reaction Solution: Increase time/temp, check reagent purity. check_reaction->incomplete_rxn No check_impurities What is the nature of the main impurity? check_reaction->check_impurities Yes starting_material Problem: Starting Material (See Incomplete Reaction) check_impurities->starting_material Starting Material over_alkylation Problem: Over-alkylation/ Quaternary Salt Solution: Use protecting group, control stoichiometry, slow addition. check_impurities->over_alkylation Higher MW Species nitrile_impurity Problem: Nitrile Impurity Solution: Optimize reduction (catalyst, pressure, NH3). check_impurities->nitrile_impurity Nitrile Precursor workup_loss Problem: Product Lost in Workup Solution: Adjust pH for extraction, use brine, perform back-extraction. check_impurities->workup_loss No clear impurity, low mass balance

Caption: Troubleshooting workflow for low yield.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Reagents: Alkylating agent has hydrolyzed; catalyst is poisoned or old; reducing agent has degraded.1. Use fresh, high-purity reagents. For catalytic reactions, ensure the system is free of catalyst poisons (e.g., sulfur compounds).
2. Sub-optimal Reaction Conditions: Temperature is too low; incorrect solvent or base.2. Gradually increase the reaction temperature while monitoring by TLC/LC-MS. Screen different solvents (e.g., Acetonitrile, DMF, Toluene) and bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) for N-alkylation steps.[3][7]
Formation of Multiple Products 1. Over-alkylation: The product's primary amine is reacting further, or the starting piperazine is di-alkylated.1. For the final step, ensure the alkylating agent is the limiting reagent. For precursor synthesis, use a mono-protected piperazine (e.g., N-Boc-piperazine) to ensure selectivity.[3][5]
2. Side Reactions during Nitrile Reduction: The primary amine product is reacting with the imine intermediate.2. Perform the reduction in the presence of an excess of ammonia (e.g., 7N NH₃ in MeOH) to suppress the formation of secondary amine byproducts.[6]
Product Lost During Aqueous Workup 1. Incorrect pH: The product is protonated and remains in the aqueous layer as a salt.1. Adjust the aqueous phase to a pH of >12 with NaOH or KOH before extraction to ensure the product is in its free base form.
2. Emulsion Formation: The amphiphilic nature of the product and byproducts can lead to stable emulsions.2. Add saturated brine (NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps to break emulsions.[3]
Difficulty with Final Purification 1. Product Streaking on Silica Gel: The basic amine product interacts strongly with the acidic silica gel surface.1. Use a modified mobile phase containing a small amount of a basic modifier like triethylamine (1-2%) or ammonium hydroxide. Alternatively, use a different stationary phase like alumina.
2. Thermal Decomposition: The product degrades during distillation at high temperatures.2. Use a high-vacuum distillation apparatus (e.g., Kugelrohr) to allow distillation at a lower temperature. If decomposition is still an issue, opt for purification via salt recrystallization.

Optimized Experimental Protocols

Protocol 1: Synthesis via Cyanoethylation and Catalytic Reduction (Recommended)

Step A: Synthesis of 3-(4-(4-Methylbenzyl)piperazin-1-yl)propanenitrile

  • To a solution of 1-(4-Methylbenzyl)piperazine (1.0 eq) in methanol (5 mL per gram of piperazine), add acrylonitrile (1.1 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction for the disappearance of the starting piperazine by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • The resulting crude oil (the nitrile product) is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by vacuum distillation.

Step B: Reduction to 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

  • In a high-pressure reactor (autoclave), dissolve the crude nitrile from Step A (1.0 eq) in a 7N solution of ammonia in methanol.

  • Add Raney-Nickel (approx. 10% by weight of the nitrile, washed with methanol). Caution: Raney-Nickel is pyrophoric. Handle as a slurry in solvent.[6]

  • Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas.

  • Pressurize the reactor to 10 bar with hydrogen and heat to 40°C with vigorous stirring.

  • Maintain the pressure and temperature for 5-10 hours, monitoring hydrogen uptake.

  • After the reaction is complete (monitored by GC-MS), cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Raney-Nickel catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product. Purify as needed (see Purification FAQ). A scaled-up version of this procedure can achieve yields of up to 98.9%.[6]

Data Summary: Nitrile Reduction Conditions

The following table, adapted from patent literature for a similar substrate, highlights the critical role of the catalyst and additives.[6]

CatalystAdditive/SolventTemperature (°C)Pressure (bar)Time (h)Conversion (%)Yield (%)
Raney-Nickel7N NH₃ in MeOH 40 10 5 100 98.9
Raney-CobaltMeOH (no NH₃)4010410093.7
Raney-NickelMeOH (no NH₃)401028885
10% Pd/CMeOH401021001.8
5% Pt/CMeOH4010219.20.54

References

  • Miller, M. W., et al. (2017). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. Retrieved from [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Arkat USA, Inc. (n.d.). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with heterocyclic amines. Retrieved from [Link]

  • Beilstein-Institut. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

  • Google Patents. (2019). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

Introduction 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine is a polybasic molecule characterized by a highly lipophilic 4-methylbenzyl moiety, a central piperazine ring, and a terminal primary amine. This structural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine is a polybasic molecule characterized by a highly lipophilic 4-methylbenzyl moiety, a central piperazine ring, and a terminal primary amine. This structural dichotomy—a bulky hydrophobic tail coupled with three basic nitrogen centers—creates unique solubility challenges. While the free base exhibits excellent solubility in aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM), it frequently suffers from poor aqueous solubility at physiological pH (7.4).

This guide provides mechanistic troubleshooting steps to resolve precipitation issues during in vitro assays and in vivo formulation.

Frequently Asked Questions (FAQs)

Q1: Why does my compound instantly precipitate when diluting a DMSO stock into an aqueous assay buffer (pH 7.4)? Causality & Mechanism: This is a classic kinetic solubility failure. When a concentrated DMSO stock is introduced to an aqueous environment, the rapid change in solvent polarity causes the lipophilic 4-methylbenzyl groups to undergo hydrophobic aggregation faster than the basic amines can hydrate[1]. The compound crashes out as a metastable amorphous precipitate. At pH 7.4, the primary amine is protonated, but the piperazine nitrogens remain largely unprotonated, resulting in insufficient polarity to maintain the free base in solution[2]. Solution: Do not rely on thermodynamic solubility data for bioassays. You must determine the kinetic solubility limit of your specific buffer system and ensure your working concentration remains below this threshold[1].

Q2: How can I prepare a stable, high-concentration aqueous solution for in vivo dosing without using toxic levels of organic co-solvents? Causality & Mechanism: To achieve high thermodynamic solubility in water, the crystal lattice energy of the lipophilic free base must be overcome. Converting the free base to a salt (e.g., hydrochloride or mesylate) drastically alters the physicochemical properties. The acidic counterion fully protonates the three basic nitrogen centers, transitioning the molecule into a highly polar polycationic state, which readily interacts with water molecules via ion-dipole interactions[3]. Solution: Perform a salt formation protocol (see Protocol 2) to generate the trihydrochloride salt.

Q3: I need to test the free base at physiological pH, but it keeps precipitating. What excipients can I use? Causality & Mechanism: If salt formation is not viable for your assay, you can use cyclodextrins. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) contains a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic 4-methylbenzyl tail of the compound inserts into the cyclodextrin cavity via non-covalent van der Waals forces, forming an inclusion complex. This shields the hydrophobic region from the aqueous environment while the hydroxyl groups on the cyclodextrin exterior maintain water solubility[2].

Experimental Protocols

Protocol 1: Determining Kinetic Solubility Limit via Nephelometry

Self-Validating System: This protocol ensures that the concentration used in your biological assay is genuinely in solution, preventing false negatives caused by precipitated compound[4].

  • Stock Preparation: Prepare a 10 mM stock solution of the free base in 100% anhydrous DMSO[4].

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the stock in pure DMSO[4].

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your specific aqueous assay buffer (e.g., PBS, pH 7.4) in a 96-well clear-bottom plate. Crucial: The final DMSO concentration must be exactly 1%[4].

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours with gentle orbital shaking to allow metastable aggregates to form[4].

  • Measurement: Read the plate using a nephelometer (light scattering) or a microplate reader set to absorbance at 620 nm[4].

  • Validation: The kinetic solubility limit is defined as the highest concentration well that exhibits a scattering/absorbance signal identical to the blank (1% DMSO in buffer)[1].

Protocol 2: Preparation of the Hydrochloride Salt

Self-Validating System: Converting the free base to a salt guarantees long-term thermodynamic solubility for stock solutions[3].

  • Dissolution: Dissolve 100 mg of the free base in 2 mL of anhydrous diethyl ether or dichloromethane (DCM) in a dry glass vial[3].

  • Acidification: Slowly add 3.5 molar equivalents of HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring continuously on an ice bath.

  • Precipitation: A white precipitate (the hydrochloride salt) will form immediately as the polycationic species is insoluble in the non-polar organic solvent.

  • Isolation: Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 1 mL of cold anhydrous ether to remove unreacted free base[3].

  • Drying & Validation: Dry the salt under a high vacuum for 24 hours. Validate the salt formation by dissolving 1 mg in 1 mL of deionized water; the solution should be completely clear, and the pH should drop significantly compared to the free base.

Protocol 3: Preparation of HP-β-CD Inclusion Complex

Self-Validating System: Ensures the hydrophobic tail is shielded without altering the fundamental structure of the active pharmaceutical ingredient.

  • Host Preparation: Dissolve 20% (w/v) HP-β-CD in your target aqueous buffer (e.g., PBS)[2].

  • Guest Addition: Add an excess amount of the free base compound to the cyclodextrin solution[2].

  • Equilibration: Seal the vial and agitate on an orbital shaker at 37°C for 48-72 hours to ensure maximum complexation equilibrium[2].

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble free base.

  • Validation: Filter the supernatant through a 0.22 µm syringe filter. Quantify the dissolved compound concentration via HPLC-UV against a standard curve[2].

Quantitative Data Summary

Compound FormSolvent SystempHExpected Solubility RangePrimary Application
Free Base100% DMSON/A> 50 mg/mLStock solution storage
Free BasePBS Buffer7.4< 0.1 mg/mL (Kinetic)Avoid direct use
Free Base20% HP-β-CD in PBS7.42.0 - 5.0 mg/mLIn vitro assays at pH 7.4
HCl SaltDeionized Water~4.0> 30 mg/mL (Thermodynamic)In vivo dosing / IV injection

Troubleshooting Workflow

G Start Solubility Issue Detected (Precipitation Observed) CheckAssay Identify Target Application Start->CheckAssay InVitro In Vitro Bioassay (Neutral pH required) CheckAssay->InVitro InVivo In Vivo / High Conc. (Formulation required) CheckAssay->InVivo DMSO Check Final DMSO % Is it > 1%? InVitro->DMSO Salt Perform Salt Formation (e.g., HCl, Mesylate) InVivo->Salt ReduceDMSO Reduce DMSO & perform stepwise dilution DMSO->ReduceDMSO Yes Kinetic Determine Kinetic Solubility Limit DMSO->Kinetic No ReduceDMSO->Kinetic Cyclo Formulate with HP-β-CD Inclusion Complex Kinetic->Cyclo Still precipitates Success Proceed with Experiment Cyclo->Success Verify Verify pH & Thermodynamic Solubility Salt->Verify Verify->Success

Troubleshooting workflow for resolving precipitation issues with the target compound.

References

  • [3] Title: Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Source: Benchchem. URL:

  • [1] Title: Addressing solubility issues with MtInhA-IN-1 in assay buffers. Source: Smolecule. URL:

  • [4] Title: Introduction: Clarifying "ALERT Compound" and the Importance of Solubility. Source: Benchchem. URL:

  • [2] Title: β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. Source: MDPI. URL:

Sources

Troubleshooting

Removing impurities from 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine preparations

Welcome to the Technical Support Center for the synthesis and purification of polyamine derivatives. This guide is specifically engineered for researchers and drug development professionals working with 3-[4-(4-Methylben...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of polyamine derivatives. This guide is specifically engineered for researchers and drug development professionals working with 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine , a complex polyamine featuring three distinct basic nitrogen centers.

Below, you will find a deep dive into the physicochemical behavior of this molecule, troubleshooting guides for common purification bottlenecks, and self-validating experimental protocols.

Physicochemical Profiling & Extraction Dynamics

To successfully purify 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine, one must exploit the differential pKa values of its three nitrogen atoms. The molecule contains a highly basic primary amine on the propyl chain and two tertiary amines within the piperazine core.

Table 1: Nitrogen Center Basicity and Protonation States

Nitrogen CenterEstimated pKaState at pH < 2 (Acidic Wash)State at pH > 12 (Basification)
Primary Amine (Propyl chain)~10.5Protonated (

)
Free Base (

)
Tertiary Amine (N4 - Benzyl side)~9.0Protonated (

)
Free Base (

)
Tertiary Amine (N1 - Propyl side)~4.5Protonated (

)
Free Base (

)

Note: Because the molecule can exist in four distinct ionization states, precise pH control is the absolute foundation of any liquid-liquid extraction strategy[1].

Protonation pH12 pH12 pH9 pH ~ 9 Mono-protonated (Primary Amine) pH12->pH9 +H+ pH5 pH ~ 5 Di-protonated (Piperazine N4) pH9->pH5 +H+ pH2 pH2 pH5->pH2 +H+

Protonation states of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine across pH gradients.

Frequently Asked Questions (FAQs)

Q: Why does my product irreversibly streak or degrade on the silica gel column? A: Silica gel is inherently acidic due to surface silanol groups. A polyamine with three basic nitrogens will form strong ionic and hydrogen bonds with the stationary phase. To prevent this, you must neutralize the silica gel by adding a basic modifier (e.g., 1-5% Triethylamine or Ammonium Hydroxide) directly to your mobile phase[2].

Q: I used a Gabriel synthesis route. How do I remove the phthalhydrazide byproduct? A: Phthalhydrazide is weakly acidic/neutral in typical extraction conditions. By dropping the pH of your crude mixture to < 2, your target polyamine becomes tri-protonated and highly water-soluble. The phthalhydrazide will remain in the organic layer (or precipitate out), allowing you to easily separate it via a simple phase separation[1].

Q: How can I achieve analytical-grade purity for in vivo testing? A: If chromatography and extraction leave trace impurities, piperazine derivatives can be further purified via salt formation. Precipitating the compound as a hydrochloride or acetate salt from an organic solvent often yields >99% purity[3]. Final purity should be validated using UHPLC-FLD or LC-MS methods[4].

Troubleshooting Guide: Impurity Management

When working with N-alkylation of 1-(4-methylbenzyl)piperazine, specific side reactions dictate your impurity profile.

Table 2: Common Impurities and Targeted Removal Strategies

ImpuritySource / CauseChemical NatureRemoval Strategy
Unreacted 1-(4-methylbenzyl)piperazine Incomplete alkylationSecondary + Tertiary AmineDerivatize with a bulky anhydride (e.g., Boc2O) selectively on the secondary amine, then separate via chromatography.
Quaternary Ammonium Salts Over-alkylation of the piperazine nitrogensPermanently Charged SaltRemains in the aqueous layer during the pH 12 organic extraction. Do not evaporate the aqueous layer.
Catalytic Metals / Color Reagent degradationOrganometallic complexesTreat the organic extract with activated carbon or use anionic exchange resins prior to concentration[5].

Self-Validating Experimental Protocols

Protocol A: Optimized Acid-Base Extraction

This protocol exploits the tri-basic nature of the molecule to strip away neutral and permanently charged impurities.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidic Wash (pH < 2): Add an equal volume of 1M HCl to the organic layer and stir vigorously for 10 minutes.

    • Causality: This forces the target polyamine into the aqueous phase as a tri-protonated salt, leaving neutral impurities (unreacted alkyl halides) in the organic phase[1].

  • Phase Separation: Separate the layers. Retain the aqueous layer and discard the organic layer.

  • Basification (pH > 12): Cool the aqueous layer in an ice bath to prevent exothermic degradation. Slowly add 5M NaOH dropwise while stirring.

    • Self-Validation Step: You MUST test the aqueous layer with pH indicator strips. Ensure the pH is strictly

      
       12. If the pH is only 9-10, the primary amine remains protonated, and your product will refuse to partition into the organic layer, devastating your yield.
      
  • Organic Extraction: Extract the basic aqueous layer three times with fresh DCM.

    • Causality: Quaternary ammonium (over-alkylated) impurities are permanently charged and will safely remain trapped in the basic aqueous layer.

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Workflow Crude Crude Reaction Mixture (Product + Impurities) AcidExt Acidic Extraction (pH < 2) Product in Aqueous Layer Crude->AcidExt Org1 Organic Layer (Neutral Impurities) AcidExt->Org1 Organic Phase BaseExt Basification (pH > 12) & Organic Extraction AcidExt->BaseExt Aqueous Phase Aq1 Aqueous Layer (Quaternary Salts) BaseExt->Aq1 Aqueous Phase Chrom Silica Chromatography (DCM:MeOH:NH4OH) BaseExt->Chrom Organic Phase Pure Pure Target Polyamine (>98% Purity) Chrom->Pure Evaporation

Workflow for the isolation and purification of the target polyamine using acid-base extraction.

Protocol B: Amine-Optimized Flash Chromatography

If trace unreacted starting materials remain after extraction, use this modified chromatography method.

  • Solvent System Preparation: Prepare a mobile phase of DCM : Methanol : Aqueous

    
     (Ratio 90:9:1).
    
    • Causality: The ammonia competitively binds to the acidic silanol groups on the silica gel, allowing the polyamine to elute as a tight band rather than streaking[2].

  • Column Packing: Slurry-pack the silica gel using the prepared basic mobile phase.

  • Loading: Dissolve the crude product in a minimal amount of DCM and load it evenly onto the column head.

  • Elution: Elute under positive pressure, collecting 15 mL fractions.

  • Analysis & Self-Validation: Spot fractions on a TLC plate. Develop the plate and dip it in a Ninhydrin stain solution, then heat.

    • Self-Validation Step: Ninhydrin reacts specifically with primary amines to form a deep purple/pink complex (Ruhemann's purple). Your target product will stain bright purple, whereas the secondary amine starting material (1-(4-methylbenzyl)piperazine) will stain yellow/orange or not at all. This provides instant visual confirmation of product vs. impurity.

References

  • US2919275A - Purification of piperazine Google P
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating OSTI.gov[Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD ResearchGate / QASCF[Link]

Sources

Optimization

Piperazine Alkylation Technical Support Center: Temperature Optimization &amp; Selectivity Control

Welcome to the Technical Support Center for piperazine functionalization. Achieving high-yield monoalkylation of piperazine is a notorious challenge in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperazine functionalization. Achieving high-yield monoalkylation of piperazine is a notorious challenge in medicinal chemistry and drug development. Because piperazine possesses two equivalent secondary nitrogen atoms, the reaction is highly susceptible to over-alkylation (dialkylation).

This guide provides researchers with field-proven troubleshooting strategies, focusing on how temperature acts as the master variable to control reaction kinetics, thermodynamics, and regioselectivity.

The Causality of Temperature in N-Alkylation

The nucleophilic substitution (


) of piperazine with an alkylating agent (e.g., an alkyl halide) is governed by activation energy. Once the first alkyl group is attached, the resulting monoalkyl piperazine often becomes more lipophilic. In many solvent systems, this intermediate is preferentially solvated, increasing its local concentration and making it highly susceptible to a second alkylation event[1].

Temperature directly modulates this kinetic behavior:

  • Low Temperatures (<40°C): Suppresses the activation energy available for the second alkylation, highly favoring mono-selectivity. However, in non-polar media, this causes piperazine hydrohalide salts to precipitate, stalling the reaction entirely[1].

  • Optimal Temperatures (60°C–80°C): Provides sufficient thermal energy to keep intermediates soluble and drive the primary

    
     reaction forward without providing enough excess energy to trigger rampant dialkylation.
    
  • Elevated Temperatures (>80°C): Overcomes the activation barrier for the second alkylation, drastically increasing dialkylated byproducts. Furthermore, high heat promotes

    
     elimination side reactions, converting sensitive alkylating agents (like prenyl halides) into useless alkene byproducts (e.g., myrcene)[1].
    

Pathway Pip Piperazine (Secondary Amine) Mono Monoalkyl Piperazine (Desired Product) Pip->Mono Optimal Temp (60-70°C) SN2 Mechanism RX Alkylating Agent (R-X) RX->Mono Di Dialkyl Piperazine (Over-alkylation) RX->Di Elim Alkene Byproduct (Elimination) RX->Elim Temp >80°C E2 Competition Mono->Di High Temp (>80°C) Excess R-X

Reaction pathways in piperazine alkylation dictated by temperature thresholds.

Frequently Asked Questions (FAQs)

Q: Why am I observing high levels of dialkylation even when using a strict 1:1 stoichiometric ratio? A: Stoichiometry alone cannot override the statistical and kinetic realities of the two equivalent nitrogen centers. At elevated temperatures, the monoalkylated intermediate often becomes more reactive or more soluble in the organic phase than the starting piperazine. To suppress this, you must lower the temperature and consider using an in-situ monohydrochloride protection strategy to chemically deactivate one nitrogen center[2][3].

Q: How does my choice of solvent interact with the reaction temperature? A: Solvents dictate the solubility of the piperazine salts formed during the reaction. Non-polar solvents (like benzene or toluene) favor monoalkylation through preferential solvation, but they require temperatures above 40°C. Below this threshold, piperazine hydrohalide salts precipitate out of solution, effectively halting the reaction[1].

Q: Can I use catalysts to lower the required reaction temperature? A: Yes. Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) facilitate interfacial reactions in biphasic systems (e.g., aqueous NaOH / organic solvent). By shuttling the piperazine anion into the organic phase, PTCs allow the reaction temperature to be reduced to 40–50°C while maintaining yields >80% and preventing thermal over-alkylation[1].

Troubleshooting Guide

Use the following diagnostic matrix to resolve specific experimental failures related to thermal control.

Troubleshooting Start Analyze Reaction Outcome Q1 High Dialkylation? Start->Q1 S1 Lower Temp to 40-50°C Use Monohydrochloride Salt Q1->S1 Yes Q2 Salt Precipitation? Q1->Q2 No S2 Increase Temp to 60°C or Use Polar Solvent Q2->S2 Yes Q3 Alkene Formation? Q2->Q3 No S3 Reduce Temp <80°C Use Phase-Transfer Catalyst Q3->S3 Yes

Step-by-step troubleshooting workflow for temperature-related alkylation failures.

Common Symptoms & Solutions
Symptom / ObservationRoot CauseRecommended Corrective Action
Reaction stalls; heavy white precipitate forms. Temperature is too low (<40°C) for the chosen non-polar solvent, causing piperazine salts to crash out.Increase temperature to 60–70°C, or switch to a more polar solvent mixture (e.g., Water/THF) to maintain solubility.
High yield of alkene byproducts instead of alkylated piperazine. Temperature exceeds 80°C, shifting the mechanism from

substitution to

elimination.
Lower the temperature to 50–60°C. If kinetics are too slow, introduce a phase-transfer catalyst (PTC) rather than increasing heat.
Dialkylation exceeds 20%. Insufficient differentiation between the two nitrogen centers at the current thermal energy level.Implement the in-situ monohydrochloride protection protocol (Protocol 1) and strictly cap the temperature at 80°C.

Quantitative Data: Temperature & Solvent Optimization Matrix

The following table summarizes empirical data demonstrating how solvent polarity and temperature interact to dictate the yield of monoalkylated versus dialkylated products during the prenylation of piperazine[1].

Table 1: Solvent and Temperature Effects on Piperazine Alkylation Selectivity

Solvent SystemOptimal Temperature (°C)Monoalkylated Yield (%)Dialkylated Byproduct (%)
Benzene 807310
Toluene 1106815
Acetonitrile 706518
Water/THF (1:1) 5060Not Reported
Dimethylformamide (DMF) 905530

Analysis: Non-polar solvents (Benzene, Toluene) provide the highest mono-selectivity by preferentially solvating the monoalkylated intermediate, but require higher temperatures to prevent salt precipitation. Highly polar solvents (DMF) suffer from poor selectivity (30% dialkylation) despite robust solubility.

Validated Experimental Protocols

Protocol 1: Mono-N-alkylation via In-Situ Piperazine Monohydrochloride Protection

This protocol leverages chemical protection rather than purely thermal control to ensure mono-selectivity. By protonating one nitrogen, it is temporarily deactivated, allowing the reaction to proceed cleanly at elevated temperatures[2].

  • Comproportionation: Dissolve 1.0 equivalent of anhydrous piperazine and 1.0 equivalent of piperazine dihydrochloride in a suitable protonic solvent (e.g., methanol or ethanol). Stir at room temperature for 30 minutes. This in-situ comproportionation forms 2.0 equivalents of piperazine monohydrochloride.

  • Thermal Activation: Heat the mixture to the optimal temperature (60°C–80°C) depending on the reactivity of your alkylating agent to ensure complete dissolution.

  • Alkylation: Slowly add 1.0 equivalent of the alkylating agent (e.g., 1-bromo-2-chloroethane) dropwise. Slow addition prevents localized thermal spikes (hot spots) that could trigger dialkylation.

  • Neutralization: Add a mild base (e.g., potassium carbonate) to neutralize the hydrogen halide formed during the substitution, which enhances the nucleophilicity of the free secondary amine[2].

  • Workup: Monitor the reaction via TLC. Upon completion, cool the vessel to room temperature to precipitate the inorganic salts. Filter the mixture, extract the filtrate with dichloromethane at pH 11-12, and concentrate under reduced pressure[4].

Protocol 2: Low-Temperature Biphasic Alkylation using Phase-Transfer Catalysts (PTC)

For temperature-sensitive substrates (e.g., allylic or prenyl halides) prone to


 elimination at high heat, this protocol utilizes a PTC to drive the reaction at lower temperatures[1].
  • Biphasic Setup: Prepare a biphasic system consisting of an aqueous NaOH solution and an organic solvent (e.g., toluene).

  • Catalyst Addition: Add 2.0 equivalents of piperazine and 0.05 equivalents of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to the mixture. The PTC actively shuttles the piperazine anion into the organic phase.

  • Thermal Control: Heat and maintain the reaction temperature strictly between 40°C and 50°C . This low-temperature window suppresses dialkylation and elimination side reactions.

  • Reagent Introduction: Introduce the alkylating agent slowly under vigorous mechanical stirring to maximize interfacial contact.

  • Isolation: Once complete, separate the organic phase, wash with brine, dry over anhydrous

    
    , and concentrate to yield the monoalkylated piperazine (typically >80% yield)[1].
    

References

  • Buy Piperazine, 1-(3-methyl-2-butenyl)- (EVT-8832971)
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • 1-(2-Chloroethyl)
  • Source: google.com (Google Patents)

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

[4-(4-Methylbenzyl)". Outlining Troubleshooting FAQs I've just finalized the troubleshooting FAQs section.

Author: BenchChem Technical Support Team. Date: March 2026

[4-(4-Methylbenzyl)".

Outlining Troubleshooting FAQs

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Compiling Key Data

I'm now integrating quantitative data into the guide, including comparative tables for reductive amination versus direct alkylation. I'm also drafting detailed, step-by-step experimental protocols for both approaches. Finally, I'm curating a comprehensive reference list to support the information provided.

Visualizing Reaction Pathways

I'm currently working on a visual representation of the two main synthetic routes and highlighting where byproducts are most likely to form. I'm focusing on crafting a clear, high-contrast DOT diagram, using a color palette of blue, red, yellow, green, white, light gray, dark gray, and medium gray for maximum visual clarity. I'm aiming for easy readability, even with complex branching, and I'm mindful of the 760px maximum width constraint. My primary focus at this stage is to ensure the node and edge text is easy to read.

Visualizing Key Synthetic Routes

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Analyzing Reference Data

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Organizing Key References

I've just organized some key references that I can use. I have gathered four references. They cover reductive amination issues, optimal monoalkylation conditions, and quaternary piperazine intermediates. The content now helps me address over-alkylation, and will provide the information for my references section.

Addressing Over-Alkylation

I'm now focusing on the frequently asked questions (FAQ) section. The first question addresses a polar byproduct. I've identified it as a quaternary ammonium salt due to over-alkylation of the piperazine core, which is highly nucleophilic, and provided identification and prevention methods. I plan to use the DOT diagram to show where byproducts are formed.

Addressing Dialkylation Issues

I'm now crafting the answer for the dialkylation FAQ. I'm explaining that while reductive amination generally prevents quaternary salt formation, secondary amines can undergo dialkylation if the reduction step is too fast. I've noted that a stepwise (indirect) reductive amination with a mild reducing agent like Sodium Triacetoxyborohydride is the best solution.

\n\nI'm now detailing the issues related to dialkylation of the secondary amine formed from the reductive amination of 1-(3-aminopropyl)piperazine and 4-methylbenzaldehyde. I have explained that this can occur if the reduction is too fast. I'm focusing on the need for the stepwise protocol to pre-form the imine and that sodium triacetoxyborohydride is best.

Addressing Deprotection Issue

I'm now crafting the answer for the incomplete deprotection FAQ. It details the +100 Da or +130 Da mass difference byproduct, indicating incomplete deprotection of the primary amine. I will focus on explaining the requirements of anhydrous TFA/DCM for Boc groups, and scavengers, like triisopropylsilane if carbocation re-alkylation is suspected. I am detailing the direct alkylation method, and the reductive amination method for comparison. I'm now drafting comparative tables, with typical yield, primary by-product, atom economy, and scalability, as well as detailing protocols.

Refining Diagram Parameters

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Finalizing Visual Elements

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\n\nI'm now integrating elements of Expertise, Experience, Authoritativeness, and Trustworthiness. I'm focusing on validating the guide's recommendations using cited literature and specific protocol steps. I'm detailing the advantages of Sodium Triacetoxyborohydride in reductive amination, and the phase behavior of quaternary salts. I have added citations using valid URLs. I'm double-checking self-validating tests in the protocols, and I have added a caption to my diagram.

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Refining Protocol Accuracy

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Revising Synthetic Routes

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Addressing Aldehyde Reduction Issues

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Finalizing Citations and Content

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Validating DOT Diagram Readability

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Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in optimizing the synthesis of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine .

Synthesizing differentially N,N'-disubstituted piperazines is notoriously challenging. The symmetrical nature of the piperazine core and the high nucleophilicity of its nitrogen atoms frequently lead to poor atom economy, over-alkylation, and complex byproduct mixtures [2, 5]. This guide deconstructs the mechanistic causality behind these issues and provides self-validating protocols to ensure high-purity yields.

Mechanistic Workflow & Byproduct Pathways

To synthesize 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine, the most regioselective approach begins with 1-(4-methylbenzyl)piperazine . From here, chemists typically choose between two pathways to attach the propan-1-amine tail: Direct Alkylation (SN2) or Reductive Amination. Both routes require a protecting group (usually Boc) on the primary amine to prevent polymerization.

PiperazineSynthesis SM1 1-(4-Methylbenzyl)piperazine R1 N-Boc-3-bromopropan-1-amine (Direct Alkylation) SM1->R1 Base, Heat R2 N-Boc-3-aminopropanal (Reductive Amination) SM1->R2 NaBH(OAc)3, AcOH Int1 Boc-Protected Intermediate R1->Int1 SN2 Reaction R2->Int1 Iminium Reduction BP2 N-Boc-3-aminopropanol (Aldehyde Reduction) R2->BP2 Premature Reduction Target 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine (Target Molecule) Int1->Target TFA (Deprotection) BP1 Quaternary Ammonium Salt (Over-alkylation) Int1->BP1 Excess Alkyl Halide

Fig 1. Synthetic pathways and common byproducts in differentially substituted piperazine synthesis.

Troubleshooting FAQs: Identifying & Preventing Byproducts

Q1: During the workup of my direct alkylation route, I am losing a significant amount of mass to the aqueous phase. LC-MS of the aqueous layer shows a highly polar species. What is happening? A1: You are observing the formation of a quaternary ammonium salt . Piperazine nitrogens are highly nucleophilic. When utilizing direct SN2 alkylation with N-Boc-3-bromopropan-1-amine, the newly formed tertiary amine intermediate can react with excess alkyl halide to form a permanently charged, water-soluble quaternary salt [3, 4].

  • Causality: High temperatures and excess electrophile drive the equilibrium toward over-alkylation.

  • Solution: Switch to a reductive amination strategy. Because reductive amination reduces an iminium ion to a tertiary amine, the product cannot undergo further iminium formation, entirely eliminating the quaternary salt byproduct [3].

Q2: I switched to reductive amination using N-Boc-3-aminopropanal and NaBH4, but my yields are low, and I am isolating N-Boc-3-aminopropanol. How do I fix this? A2: Your reducing agent is too aggressive and is reducing the aliphatic aldehyde to an alcohol before the piperazine can condense to form the iminium ion.

  • Causality: NaBH4 is a non-selective reducing agent that rapidly attacks free carbonyls.

  • Solution: Transition to a stepwise (indirect) reductive amination using Sodium Triacetoxyborohydride (STAB / NaBH(OAc)3). STAB is sterically hindered and electron-deficient, making it remarkably stable toward aldehydes but highly reactive toward protonated iminium ions [1].

Q3: My final deprotection step (removing the Boc group) yields a product with a mass difference of +100 Da. Why isn't the deprotection going to completion? A3: A +100 Da mass indicates an intact Boc group. If you are using standard Trifluoroacetic acid (TFA) in Dichloromethane (DCM), the cleavage might be generating a tert-butyl cation that is re-alkylating the highly nucleophilic piperazine nitrogens.

  • Solution: Incorporate a carbocation scavenger into your deprotection cocktail. Adding 2-5% Triisopropylsilane (TIPS) or water will irreversibly trap the tert-butyl cation, preventing re-alkylation.

Quantitative Data: Strategy Comparison

To aid in route selection, the following table summarizes the quantitative metrics of the two primary synthetic strategies based on process chemistry standards [1, 3, 5].

Synthesis StrategyPrimary ReagentsTarget YieldMajor ByproductByproduct FrequencyScalability Profile
Direct Alkylation (SN2) N-Boc-3-bromopropan-1-amine, K2CO345–60%Quaternary Ammonium SaltHigh (15–25%)Poor (Requires strict stoichiometry)
Direct Reductive Amination N-Boc-3-aminopropanal, NaBH450–65%N-Boc-3-aminopropanolModerate (10–20%)Moderate
Stepwise Reductive Amination N-Boc-3-aminopropanal, NaBH(OAc)385–95% Trace AlcoholsLow (<5%) Excellent

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checks ensure that causality is monitored at every critical juncture.

Protocol A: Stepwise Reductive Amination (Recommended for High Purity)

This protocol leverages the differential reactivity of STAB to prevent alcohol byproduct formation [1].

  • Imine Formation: In an oven-dried round-bottom flask under N2, dissolve 1-(4-methylbenzyl)piperazine (1.0 equiv, 10 mmol) and N-Boc-3-aminopropanal (0.95 equiv, 9.5 mmol) in anhydrous 1,2-Dichloroethane (DCE, 0.2 M).

    • Causality Check: Using a slight deficit of the aldehyde ensures no unreacted electrophile remains to form alcohol byproducts.

  • Acid Catalysis: Add glacial acetic acid (1.2 equiv) dropwise. Stir at room temperature for 2 hours.

    • Validation Step: Remove a 50 µL aliquot, quench in methanol, and analyze via LC-MS. Proceed only when the free aldehyde peak is completely consumed, indicating full iminium formation.

  • Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) in three portions over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (until pH ~8). Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Deprotection: Dissolve the crude intermediate in a mixture of DCM/TFA/TIPS (80:15:5 v/v). Stir for 2 hours at room temperature. Concentrate and purify via reverse-phase chromatography to yield the target 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine.

Protocol B: Direct Alkylation (Alternative Route)

If N-Boc-3-aminopropanal is unavailable, this route can be used, provided strict temperature controls are maintained to prevent quaternary salt formation [4].

  • Reaction Setup: Dissolve 1-(4-methylbenzyl)piperazine (1.0 equiv) in anhydrous Acetonitrile (ACN, 0.1 M). Add finely powdered K2CO3 (2.5 equiv).

  • Controlled Addition: Heat the suspension to 60 °C (Do not exceed 60 °C to minimize quaternization). Add N-Boc-3-bromopropan-1-amine (1.05 equiv) dropwise over 1 hour using a syringe pump.

    • Validation Step: Monitor by TLC (10% MeOH in DCM). Stop the reaction immediately once the starting piperazine is consumed to prevent over-alkylation.

  • Workup: Filter the inorganic salts. Concentrate the filtrate and purify the intermediate via silica gel chromatography.

  • Deprotection: Follow Step 5 from Protocol A.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • A practical catalytic reductive amination of carboxylic acids Source: RSC Publishing URL:[Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Source: ResearchGate URL:[Link]

  • US9169222B2 - Process for making alkoxylated piperazine compounds Source: Google Patents URL
  • An Overview of Palladium-Catalyzed N-alkylation Reactions Source: ChemRxiv URL:[Link]

Optimization

Troubleshooting baseline noise in HPLC analysis of piperazine derivatives

The following technical guide is structured as a specialized support center resource. It prioritizes the "Why" behind the "How," ensuring you can diagnose root causes rather than just treating symptoms.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the "Why" behind the "How," ensuring you can diagnose root causes rather than just treating symptoms.

Topic: Troubleshooting Baseline Noise, Drift, and Sensitivity Issues Lead Scientist: Dr. A. Vance, Senior Application Specialist

The Core Challenge: Why is Piperazine So Difficult?

Before troubleshooting, we must define the enemy. Piperazine derivatives present a "perfect storm" for HPLC baseline issues due to three converging physicochemical factors:

  • The "Ghost" Profile (Lack of Chromophore): The piperazine ring is saturated. It lacks conjugated double bonds, meaning it has negligible UV absorbance above 220 nm. You are forced to detect in the "danger zone" (200–215 nm), where solvents and additives also absorb energy.

  • Extreme Polarity & Basicity: With pKa values typically around 5.6 and 9.8, piperazines are positively charged at standard HPLC pH levels. They hate C18 (causing early elution) but love silanols (causing tailing).

  • The Additive Paradox: To fix the tailing (Factor 2), you need ion-pairing agents like Trifluoroacetic Acid (TFA). But TFA absorbs strongly at 210 nm (Factor 1), creating the very baseline noise you are trying to eliminate.

Interactive Troubleshooting Logic

Use the following logic flow to identify your specific noise phenotype before applying a fix.

TroubleshootingLogic Start START: Characterize Baseline Issue NoiseType What does the noise look like? Start->NoiseType Cyclic Rhythmic / Cyclic (Sine wave or pulses) NoiseType->Cyclic Random Random / Spiky (Grass-like) NoiseType->Random Drift Drastic Slopes / Humps (Gradient related) NoiseType->Drift PumpMix Pump Mixing Issue (TFA ripple) Cyclic->PumpMix Matches pump stroke Lamp Lamp Energy Low (<210 nm instability) Cyclic->Lamp High frequency DirtyCell Contaminated Flow Cell Random->DirtyCell Degassing Micro-bubbles (Outgassing) Random->Degassing GhostPeak Ghost Peaks (Water impurities) Drift->GhostPeak Discrete humps Equilibrium TFA Adsorption Hysteresis Drift->Equilibrium Rising baseline

Figure 1: Diagnostic logic tree for isolating baseline anomalies in low-UV detection.

Critical Issue: The "TFA Ripple" Effect

Symptom: You observe a wandering baseline or rhythmic waves during a gradient, specifically when detecting <215 nm.[1]

The Mechanism: Trifluoroacetic Acid (TFA) is the standard additive for piperazines because it masks silanols and improves peak shape. However, TFA is not just a buffer; it is an adsorbing agent . TFA partitions into the C18 stationary phase.

  • The Problem: The amount of TFA adsorbed to the column depends on the organic content (Acetonitrile/Methanol). As your gradient increases organic %, the equilibrium shifts, causing TFA to desorb or absorb, changing the refractive index and UV absorbance of the mobile phase passing through the detector.

Protocol: The "Balanced Absorbance" Method To flatten the baseline, you must optically balance Mobile Phase A (Aqueous) and Mobile Phase B (Organic).

  • Prepare Phase A: 0.1% TFA in Water.

  • Prepare Phase B: 0.08% TFA in Acetonitrile.

    • Why 0.08%? Acetonitrile absorbs less UV than water at 210 nm, but TFA absorbs more in acetonitrile than in water due to solvation effects. Reducing TFA in Phase B compensates for the drift.

  • Action: Run a blank gradient. If the baseline drifts upward, reduce TFA in Phase B. If it drifts downward, increase it.

Expert Tip: Never use Methanol for piperazines at <220 nm. The UV cutoff of Methanol is ~205 nm, which creates massive noise. Always use HPLC-grade Acetonitrile (cutoff ~190 nm).

Critical Issue: Peak Tailing & "Shark Fins"

Symptom: Piperazine peaks are asymmetrical (Tailing Factor > 1.5), burying small impurities in the tail.

The Mechanism: Piperazine (pKa ~9.8) is positively charged at pH 2-8. Silica columns have residual silanol groups (Si-OH) that ionize to Si-O⁻ above pH 3.5.

  • The Causality: The positive piperazine sticks to the negative silanol (Ion-Exchange) rather than partitioning into the C18 (Hydrophobic Interaction). This secondary retention mechanism causes the tail.[2]

Solution Matrix: Selecting the Right Stationary Phase

Column TechnologyMechanism of ActionRecommended For
Standard C18 (End-capped) Physical blocking of silanols.Simple derivatives, high TFA usage.
Hybrid Particle (e.g., BEH/Xtimate) Ethylene-bridged silica resists high pH.Running at pH 10 (neutralizes piperazine).
Charged Surface Hybrid (CSH) Surface is slightly positively charged.Repels the positive piperazine (magnetic repulsion), eliminating tailing without high pH.
HILIC (Silica/Amide) Partitioning into water layer.Extremely polar piperazines that elute in the void volume on C18.

Protocol: Derivatization (When UV Fails)

If baseline noise at 210 nm prevents you from seeing low-level impurities (LOD issues), you must chemically attach a chromophore.

The Dansyl Chloride (DNS-Cl) Protocol Dansyl chloride reacts with the secondary amine of piperazine to form a sulfonamide, which fluoresces and absorbs strongly at 254 nm and 330 nm (away from baseline noise).

Step-by-Step Workflow:

  • Preparation:

    • Reagent: 5 mg/mL Dansyl Chloride in Acetone.

    • Buffer: 0.1 M Sodium Carbonate (pH 9.5). High pH is required to deprotonate the piperazine so it can react.

  • Reaction:

    • Mix 500 µL Sample + 250 µL Buffer + 250 µL DNS-Cl Reagent.

    • Incubate at 60°C for 20 minutes (or 60 mins at room temp).

  • Quenching (CRITICAL):

    • The Noise Source: Excess DNS-Cl hydrolyzes to Dansyl Sulfonic Acid, creating a massive interference peak.

    • The Fix: Add 100 µL of 2% Ethylamine or Proline . This scavenges excess reagent into a specific peak that you can separate from your analyte.

  • Analysis:

    • Inject on C18.[3] Detect at 330 nm (excitation) / 500 nm (emission) or UV 254 nm.

Visualizing the Silanol Interaction

Understanding the "Hidden" retention mechanism is vital for troubleshooting tailing.

SilanolInteraction cluster_surface Column Surface Dynamics Piperazine Piperazine (+ Charge) C18 C18 Chain (Hydrophobic) Piperazine->C18 Desired Retention Silanol Silanol (Si-O⁻) (Acidic Site) Piperazine->Silanol Undesired Tailing TEA TEA/TFA (Shield) TEA->Silanol Blocks Site

Figure 2: Competitive binding mechanism. Additives (TEA/TFA) must saturate Silanol sites to prevent Piperazine from "sticking" and tailing.

FAQ: Rapid Fire Troubleshooting

Q: My baseline has a sine-wave pattern with a period of ~1 minute. Is it the lamp? A: No. A period of minutes usually indicates a pump mixing or temperature cycle. Lamp noise is high-frequency (fuzzy/static).

  • Fix: Check your pump's dwell volume and mixer. If using TFA, install a larger volume mixer (e.g., 350 µL) to smooth out the TFA "packets."

Q: Can I use Formic Acid instead of TFA for LC-MS? A: Yes, but expect worse peak shape. Formic acid is a weaker ion-pairing agent.

  • Fix: Use a Charged Surface Hybrid (CSH) column. These columns are designed to give good peak shape with Formic Acid, avoiding the signal suppression caused by TFA in Mass Spec.

Q: I see "Ghost Peaks" in my gradient even with no injection. A: This is likely contamination in your aqueous buffer concentrating on the column during the equilibration phase and eluting during the gradient.

  • Fix: Run a "conditioning" gradient.[1] If the peaks persist, replace the water source. Piperazine analysis at 210 nm detects trace organics in water that other methods miss.

References

  • Knauer. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • Waters Corporation. (2024). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Retrieved from [Link]

  • Choikhet, K., Glatz, B., & Rozing, G. (2003). The Physicochemical Causes of Baseline Disturbances in HPLC, Part I: TFA-Containing Eluents. LCGC Europe. Retrieved from [Link]

  • Reddy, P. R., et al. (2012).[4] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[4][5][6] Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[4] Retrieved from [Link]

  • Shimadzu. (n.d.). Gradient Baseline for Water/Acetonitrile Containing TFA.[1][7] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During Propylamine Attachment

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most pervasive challenges encountered during the chemical attachment of propylamine to variou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most pervasive challenges encountered during the chemical attachment of propylamine to various molecular scaffolds. Whether you are functionalizing a solid support, synthesizing an active pharmaceutical ingredient (API), or modifying a polymer, propylamine attachment is fraught with competing kinetic pathways.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies. Every protocol provided here is designed as a self-validating system, ensuring you can verify success at every critical juncture.

Visual Diagnostic: Propylamine Attachment Workflow

Before diving into specific troubleshooting FAQs, consult the decision matrix below. Selecting the correct synthetic route based on your target linkage is the most effective way to preemptively minimize side reactions.

PropylamineAttachment Start Target Linkage? Amine Alkyl Amine Linkage Start->Amine Amide Amide Linkage Start->Amide RedAm Reductive Amination (Aldehyde/Ketone) Amine->RedAm SN2 Direct Alkylation (Alkyl Halide) Amine->SN2 Acylation Acylation (Acyl Chloride/Acid) Amide->Acylation Mitigate1 Use NaBH(OAc)3 + AcOH Prevents Overalkylation RedAm->Mitigate1 Mitigate2 Use >5 eq Propylamine Prevents Runaway SN2 SN2->Mitigate2 Mitigate3 Add DIPEA Scavenger Prevents Hydrolysis Acylation->Mitigate3

Logical workflow for selecting propylamine attachment methods to minimize side reactions.

Section 1: Reductive Amination (Alkyl Amine Linkages)

Q: Why do I keep getting di-propylated (overalkylated) byproducts when attaching propylamine via direct alkylation? A: Direct alkylation (SN2) of an alkyl halide with propylamine suffers from a kinetic "runaway train" effect. The resulting secondary amine product is more nucleophilic than the starting primary amine (propylamine) due to the electron-donating inductive effect of the newly attached alkyl group. Consequently, the secondary amine outcompetes the primary amine for the remaining electrophile, leading to a complex mixture of secondary, tertiary, and quaternary amines[1].

Solution: Abandon direct alkylation in favor of Reductive Amination . By reacting propylamine with an aldehyde or ketone, you form an intermediate imine. Reducing this imine selectively yields the desired secondary amine without the risk of further alkylation, as the secondary amine cannot readily form a reactive iminium species under mildly acidic conditions[1][2].

Protocol 1: Controlled Reductive Amination with Propylamine
  • Step 1: Imine Formation. In a dry round-bottom flask, dissolve the target aldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add propylamine (1.2 eq) and glacial acetic acid (1.0 - 5.0 eq)[1][2].

    • Causality: Acetic acid acts as a mild catalyst to protonate the carbonyl oxygen, increasing its electrophilicity and driving the equilibrium toward imine formation[2].

  • Step 2: Incubation. Stir at room temperature for 30 minutes.

    • Causality: Allowing the imine to fully form before introducing the reducing agent prevents the competitive, direct reduction of the starting aldehyde into a dead-end alcohol byproduct.

  • Step 3: Selective Reduction. Cool the mixture to 0°C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

    • Causality: NaBH(OAc)₃ is a sterically hindered, mild reducing agent that selectively reduces protonated imines over unreacted aldehydes, ensuring high mono-alkylation fidelity[3].

  • Step 4: Self-Validation & Workup.

    • Validation Check: Spot the reaction on a TLC plate. The disappearance of the UV-active aldehyde spot and the appearance of a more polar, ninhydrin-positive spot confirms successful amination. Quench slowly with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Section 2: Direct Nucleophilic Substitution (SN2)

Q: My synthetic route absolutely requires the use of an alkyl halide for propylamine attachment. How can I force mono-alkylation and suppress tertiary amine formation? A: If you are locked into an SN2 pathway, you must manipulate the collision kinetics of the reaction. To suppress the formation of the tertiary amine byproduct, you must use a massive molar excess of propylamine[4].

Protocol 2: High-Excess SN2 Propylamine Attachment
  • Step 1: Preparation. Dissolve the alkyl halide (1.0 eq) in a polar aprotic solvent (e.g., acetonitrile).

  • Step 2: Amine Reservoir. In a separate, larger flask, prepare a solution of propylamine (5.0 to 10.0 eq) in the same solvent.

  • Step 3: Inverse Addition. Add the alkyl halide solution dropwise to the propylamine solution at 0°C.

    • Causality: Inverse addition ensures that the concentration of propylamine is artificially astronomical relative to the electrophile at all times. Statistically, the electrophile will collide with an unreacted propylamine molecule long before it encounters a newly formed secondary amine, kinetically favoring mono-alkylation[4].

  • Step 4: Self-Validation & Workup.

    • Validation Check: Evaporate the excess propylamine (boiling point ~48°C) under reduced pressure before aqueous workup. If you skip this, propylamine will partition into the aqueous layer and cause severe emulsions. GC-MS of the crude residue should show a single major peak with an m/z corresponding to the mono-alkylated mass, validating the kinetic control.

Section 3: Amide Coupling / Acylation

Q: During the acylation of propylamine with a chloroacetyl chloride derivative, I am observing significant hydrolysis of my starting material and poor yields. What is causing this? A: Hydrolysis of the amide bond or the highly reactive acyl chloride is catalyzed by the generation of HCl during the coupling reaction. If trace water is present, the acidic environment rapidly degrades both the electrophile and the newly formed product[4].

Solution: You must employ a non-nucleophilic base as an acid scavenger.

Protocol 3: Anhydrous Acylation of Propylamine
  • Step 1: Setup. Dissolve propylamine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM under an inert argon atmosphere.

    • Causality: DIPEA is sterically hindered and non-nucleophilic. It will not react with the acyl chloride but will rapidly neutralize the HCl byproduct, preventing acidic hydrolysis and preventing your valuable propylamine from being consumed as a sacrificial base[4].

  • Step 2: Electrophile Addition. Cool the reaction to 0°C. Add the acyl chloride (1.05 eq) dropwise.

  • Step 3: Self-Validation & Workup.

    • Validation Check: Test the pH of the reaction mixture with wet pH paper; it must remain basic (> pH 8) throughout the reaction. An acidic pH indicates insufficient DIPEA, guaranteeing hydrolysis. Wash the organic layer with 1M HCl (to remove excess DIPEA and unreacted propylamine), then saturated NaHCO₃, and brine.

Quantitative Comparison of Attachment Strategies

To assist in experimental design, the following table summarizes the expected outcomes and mitigation strategies for the three primary propylamine attachment methods.

Attachment MethodElectrophilePrimary Side ReactionMitigation StrategyExpected Mono-alkylation Yield
Reductive Amination Aldehyde / KetoneAlcohol formation (aldehyde reduction)Pre-form imine; use mild NaBH(OAc)₃> 85%
Direct SN2 Alkylation Alkyl HalideOveralkylation (Tertiary amine formation)> 5:1 molar excess of propylamine; Inverse addition50 - 70%
Acylation Acyl ChlorideAcid-catalyzed hydrolysisAdd DIPEA/TEA as acid scavenger; strictly anhydrous conditions> 90%

References

  • Biotage. "MP-Cyanoborohydride Application Note: Reductive Amination". Biotage Japan.[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the production of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the production of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine. This polyamine scaffold is synthesized via a highly efficient three-step sequence: mono-alkylation of piperazine, cyanoethylation (Michael addition), and selective nitrile reduction.

Below, you will find a visual workflow, causality-driven troubleshooting FAQs, quantitative process data, and self-validating Standard Operating Procedures (SOPs) designed to ensure high yield and purity at scale.

PART 1: Pathway & Workflow Visualization

SynthesisPathway N1 Piperazine (5 eq Excess) N3 1-(4-Methylbenzyl) piperazine N1->N3 Step 1: Alkylation (Limits Bis-alkylation) N2 4-Methylbenzyl chloride N2->N3 N5 Propanenitrile Intermediate N3->N5 Step 2: Cyanoethylation (Michael Addition) N4 Acrylonitrile (0-10 °C) N4->N5 N7 3-[4-(4-Methylbenzyl) piperazin-1-yl]propan-1-amine N5->N7 Step 3: Reduction (Imine Trapping) N6 Raney Ni / KBH4 or NH3/H2 N6->N7

Caption: Three-step synthetic workflow and reagent logic for 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine.

PART 2: Troubleshooting Guide & FAQs

Q1: How do we achieve high regioselectivity during the initial alkylation of piperazine to avoid bis-alkylation? A1: Piperazine possesses two equivalent secondary amines. Alkylating one nitrogen with 4-methylbenzyl chloride slightly increases the electron density of the second nitrogen, making the undesired bis-alkylation a thermodynamically competing pathway (1)[1]. Causality & Solution: For industrial scale-up, atom-economical direct alkylation is preferred over protecting-group chemistry (e.g., Boc-protection). To statistically force mono-substitution, use a large molar excess of piperazine (typically 4:1 to 5:1 relative to the electrophile) in a polar aprotic solvent like DMF or acetonitrile at 0–25 °C[1]. The unreacted piperazine is highly volatile and can be recovered quantitatively via vacuum distillation during the workup phase, preserving process economics.

Q2: During the cyanoethylation step, the reaction mixture darkens and the yield of the propanenitrile intermediate drops significantly. What causes this? A2: Acrylonitrile is highly susceptible to exothermic anionic polymerization, particularly when exposed to strong bases or elevated temperatures. Darkening of the reaction mixture is a classic indicator of polymer formation, which consumes the reagent and drastically reduces the yield of the desired Michael addition product (2)[2]. Causality & Solution: The cyanoethylation of 1-(4-methylbenzyl)piperazine is self-catalyzed by the basicity of the piperazine ring itself; therefore, do not add external strong bases[2]. To mitigate polymerization on scale, maintain the reaction temperature strictly between 0–10 °C and add the acrylonitrile dropwise. Utilizing a protic solvent like ethanol facilitates the proton-transfer step of the Michael addition without triggering runaway polymerization.

Q3: In the final nitrile reduction step using Raney Nickel, we observe up to 20% formation of secondary and tertiary amine impurities. How can we improve primary amine selectivity? A3: The catalytic hydrogenation of nitriles proceeds via a highly reactive imine intermediate. The newly formed primary amine product can act as a nucleophile, attacking the unreduced imine to form a secondary amine (dimer), which can further react to form a tertiary amine (3)[3]. Causality & Solution: To suppress this dimerization on scale, the reduction must be performed in the presence of a trapping agent. The classical industrial solution is to saturate the reaction mixture with anhydrous ammonia (NH₃), which outcompetes the product amine for the imine intermediate, driving the equilibrium toward the primary amine (4)[4]. Alternatively, for a milder scale-up without high-pressure hydrogen, a Raney Ni / KBH₄ system in dry ethanol at ambient pressure rapidly reduces the imine, achieving >93% primary amine selectivity by kinetically outcompeting the dimerization pathway[3].

PART 3: Quantitative Data Summary

Table 1: Comparison of Nitrile Reduction Conditions and Primary Amine Selectivity

Reducing Agent / SystemCatalystAdditive / Trapping AgentTemp (°C)PressurePrimary Amine Yield (%)Secondary Amine Impurity (%)
H₂ GasRaney NickelNone50300 psi~70 - 8015 - 20
H₂ GasRaney NickelNH₃ (Liquid/Gas)50300 psi> 95< 2
KBH₄Raney NickelNone (Ethanol Solvent)25Ambient93< 1
H₂ GasRaney CobaltNone65500 psi99< 1

Data synthesized from comparative scale-up hydrogenation studies[3],[4].

PART 4: Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure each step is verified before proceeding, preventing the downstream carryover of costly impurities.

SOP 1: Synthesis of 1-(4-Methylbenzyl)piperazine (Mono-alkylation)

Objective: Maximize mono-alkylation while recovering excess starting material.

  • Preparation: Charge a reactor with piperazine (5.0 equivalents) and dry DMF (5 volumes). Stir until fully dissolved.

  • Addition: Cool the reactor to 0 °C. Add 4-methylbenzyl chloride (1.0 equivalent) dropwise over 2 hours to maintain a low local concentration of the electrophile.

  • Reaction: Allow the mixture to warm to 25 °C and stir for 12 hours.

  • IPC (Self-Validation): Sample the mixture for TLC (DCM:MeOH 9:1, Ninhydrin stain). The reaction is complete when the 4-methylbenzyl chloride spot is entirely consumed.

  • Workup: Filter off the precipitated piperazine hydrochloride salts. Concentrate the filtrate under high vacuum (distillation) to recover the unreacted piperazine (can be recycled for the next batch). Partition the residue between water and ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield Intermediate 1.

SOP 2: Cyanoethylation (Michael Addition)

Objective: Prevent acrylonitrile polymerization and ensure complete conversion.

  • Preparation: Dissolve 1-(4-methylbenzyl)piperazine (1.0 eq) in absolute ethanol (4 volumes). Cool the jacketed reactor to 0–5 °C.

  • Addition: Add acrylonitrile (1.1 eq) dropwise over 1 hour. Causality Note: Strict temperature control (<10 °C) is mandatory to prevent exothermic anionic polymerization of acrylonitrile.

  • Reaction: Stir at 10 °C for 2 hours, then gradually warm to room temperature and stir for an additional 8 hours.

  • IPC (Self-Validation): Analyze via LC-MS. Proceed to workup only when the mass of the starting material (m/z = 191.1) is <1% relative to the product (m/z = 244.2).

  • Workup: Remove ethanol and excess acrylonitrile under reduced pressure to afford 3-[4-(4-methylbenzyl)piperazin-1-yl]propanenitrile (Intermediate 2) as a viscous oil.

SOP 3: Nitrile Reduction (Raney Ni / KBH₄ Method)

Objective: Reduce the nitrile to the primary amine while suppressing dimer formation.

  • Preparation: In a thoroughly purged flask, suspend Intermediate 2 (1.0 eq) in dry ethanol (10 volumes).

  • Catalyst Loading: Add a catalytic amount of Raney Nickel slurry (approx. 1.0 eq by weight). Safety Note: Raney Ni is highly pyrophoric. Never allow the catalyst to dry in air.

  • Reduction: Add Potassium Borohydride (KBH₄, 4.0 eq) portion-wise at room temperature. Causality Note: The rapid hydride transfer from KBH₄ kinetically outcompetes the dimerization of the imine intermediate, ensuring high primary amine selectivity.

  • Reaction: Stir vigorously at 25 °C for 45–60 minutes.

  • IPC (Self-Validation): Monitor by TLC (CH₂Cl₂:MeOH 15:1). Complete disappearance of the nitrile spot validates the end of the reduction.

  • Workup: Filter the mixture through a pad of Celite under an inert argon atmosphere to safely remove the Raney Ni. Concentrate the filtrate, dissolve in ethyl acetate, wash with deionized water, dry, and evaporate to yield the final product: 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine.

PART 5: References

1.[1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH).1 2.[3] Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar.3 3.[4] US4375003A - Method for the hydrogenation of nitriles to primary amines. Google Patents. 4 4.[2] Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. 2

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to Purity Validation of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine: The Role of Elemental Analysis in a Multi-Technique Approach

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. For a compound such...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. For a compound such as 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine, a versatile building block in medicinal chemistry, rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of analytical techniques for purity validation, centering on the foundational role of Elemental Analysis (EA) and contextualizing its strengths and limitations against more modern chromatographic and spectroscopic methods. Our objective is to equip researchers and drug development professionals with the rationale to design a robust, self-validating system for quality control that aligns with global regulatory expectations.[1][2]

The Subject Compound: 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

To validate purity, we must first establish the theoretical elemental composition of the target molecule.

  • Molecular Formula: C₁₅H₂₅N₃

  • Molar Mass: 247.39 g/mol

  • Theoretical Elemental Composition:

    • Carbon (C): 72.83%

    • Hydrogen (H): 10.19%

    • Nitrogen (N): 16.99%

These theoretical percentages serve as the absolute benchmark against which experimental results from elemental analysis are compared. A deviation from these values signifies the presence of impurities.

Core Methodology: Elemental Analysis (CHN Analysis)

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for determining the elemental composition of a sample.[3][4] It offers a rapid, cost-effective, and quantitative assessment of a compound's bulk purity.[3] The method's trustworthiness lies in its fundamental principle: the complete combustion of the sample and the precise measurement of the resulting elemental gases.[5][6]

The most common form of this analysis is accomplished by combustion analysis, based on the Pregl-Dumas method.[5][7] In this process, the sample is combusted in a high-temperature furnace within an oxygen-rich environment, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[4][5] These gases are then separated and quantified by detectors, such as thermal conductivity or infrared detectors.[5][6]

Experimental Protocol: CHN Combustion Analysis

This protocol outlines the essential steps for determining the C, H, and N content of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine.

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a well-characterized, high-purity standard (e.g., acetanilide). This step is critical for ensuring the accuracy and reliability of the measurements by creating a valid response curve for the detectors.[5]

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the dried 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine sample into a tin capsule. The use of a tin capsule facilitates complete combustion at a lower temperature.

    • Fold the capsule to ensure no sample is lost and place it into the instrument's autosampler.

  • Combustion:

    • The sample is dropped into a high-temperature (approx. 900-1000 °C) combustion furnace.[4][5]

    • A pulse of pure oxygen is introduced, causing a "flash combustion" that mineralizes the sample.[6][8] Catalysts within the combustion tube (e.g., tungsten(VI) oxide) ensure complete oxidation.

  • Reduction and Gas Separation:

    • The resultant gas mixture (CO₂, H₂O, N₂, and nitrogen oxides) is swept by a helium carrier gas through a reduction furnace containing high-purity copper to convert any nitrogen oxides back to N₂.[5]

    • The gases are then passed through a chromatographic column which separates the N₂, CO₂, and H₂O.

  • Detection and Data Analysis:

    • The concentration of each gas is measured by a thermal conductivity detector (TCD).[8]

    • The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the initial sample weight. The results are compared against the theoretical values. An accepted deviation is typically within ±0.4%.[9]

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output weigh 1. Weigh 2-3 mg of Sample in Tin Capsule load 2. Load into Autosampler weigh->load combustion 3. Combustion (~1000°C with O₂) load->combustion reduction 4. Reduction (NOx → N₂) combustion->reduction separation 5. GC Separation (N₂, CO₂, H₂O) reduction->separation detection 6. TCD Detection separation->detection calculate 7. Calculate %C, %H, %N detection->calculate compare 8. Compare to Theoretical Values calculate->compare

Workflow for CHN Elemental Analysis.
Data Interpretation: What Elemental Analysis Reveals

The power of elemental analysis lies in its ability to detect impurities that alter the elemental ratios of the compound.

Sample IDTheoretical %CExperimental %CTheoretical %HExperimental %HTheoretical %NExperimental %NPurity Assessment
Reference Standard 72.8372.7510.1910.2116.9916.95Pass (within ±0.4% tolerance)
Batch A-001 72.8374.1510.199.8516.9915.90Fail . Elevated carbon and reduced nitrogen suggest a carbon-rich, nitrogen-poor impurity (e.g., residual toluene from synthesis).
Batch B-002 72.8372.8010.1910.2516.9916.89Potentially Misleading Pass . Results are within tolerance, but this method cannot detect isomeric impurities which have the same elemental composition.

Comparative Analytical Techniques

While elemental analysis provides an excellent measure of bulk composition, it cannot identify or quantify specific impurities, especially those that are structurally similar to the main compound, such as isomers.[7] A comprehensive purity validation strategy, as encouraged by guidelines from the International Council for Harmonisation (ICH), requires the use of orthogonal methods—techniques that measure different chemical properties.[1][10]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity determination.[11][12] It separates compounds in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[12] Its primary advantage over elemental analysis is its ability to separate and quantify individual impurities, providing a purity value based on the relative peak area of the main compound.[11]

Key Strengths vs. Elemental Analysis:

  • Specificity: Can separate structurally similar impurities and isomers.

  • Quantification: Provides the percentage of each individual impurity.

  • Sensitivity: Can detect impurities at very low levels (ppm).[13]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_output Data Analysis dissolve 1. Dissolve Sample in Mobile Phase filter 2. Filter through 0.45µm Syringe Filter dissolve->filter inject 3. Inject onto C18 Column filter->inject separate 4. Isocratic/Gradient Elution inject->separate detect 5. UV Detection (e.g., 254 nm) separate->detect chromatogram 6. Generate Chromatogram detect->chromatogram integrate 7. Integrate Peak Areas & Calculate % Purity chromatogram->integrate

General workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[14][15] It is exceptionally well-suited for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents from the manufacturing process.[16][17]

Key Strengths vs. Elemental Analysis:

  • Identification: MS provides a molecular "fingerprint" for definitive impurity identification.[15]

  • High Sensitivity: Can detect contaminants at parts-per-billion (ppb) levels.[14]

  • Volatiles Analysis: The gold standard for analyzing residual solvents, which elemental analysis cannot distinguish from the main compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Data Analysis dissolve 1. Dissolve Sample in Volatile Solvent inject 2. Inject into GC (Vaporization) dissolve->inject separate 3. Separate by Volatility in GC Column inject->separate ionize 4. Ionize & Fragment in MS Source separate->ionize detect 5. Detect Fragments (Mass Analyzer) ionize->detect spectrum 6. Generate Mass Spectrum detect->spectrum identify 7. Identify Impurities via Library Matching spectrum->identify

Workflow for GC-MS impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for the structural elucidation of molecules.[18] For purity analysis, ¹H NMR provides a detailed picture of the molecule's structure and can be used to confirm identity. More importantly, it can detect and help identify structurally related impurities. Quantitative NMR (qNMR) can also be used for highly accurate purity assessments without the need for a specific reference standard for the impurity itself.[19][20]

Key Strengths vs. Elemental Analysis:

  • Structural Confirmation: Provides definitive confirmation of the target molecule's structure.

  • Impurity Identification: Can reveal the structure of unknown impurities.

  • Quantitative Power (qNMR): Offers a primary method for quantification with high precision.[19]

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_output Data Analysis dissolve 1. Dissolve Sample in Deuterated Solvent (e.g., CDCl₃) transfer 2. Transfer to NMR Tube dissolve->transfer acquire 3. Acquire ¹H NMR Spectrum transfer->acquire process 4. Process Spectrum (Phase, Baseline) acquire->process interpret 5. Interpret Chemical Shifts, Integrals, and Couplings process->interpret purity 6. Assess Purity & Structure interpret->purity

Workflow for ¹H NMR structural and purity analysis.

Synthesis and Comparison

A truly robust purity validation system leverages the strengths of multiple techniques to create a self-validating and comprehensive quality profile. Elemental analysis acts as a fundamental, high-level check, while chromatographic and spectroscopic methods provide the necessary specificity and detail.

ParameterElemental Analysis (CHN)HPLC-UVGC-MS¹H NMR
Primary Information Elemental Ratios (%C, H, N)% Purity & Impurity ProfileIdentification of VolatilesStructural Confirmation & ID
Specificity Low (cannot distinguish isomers)High (separates isomers)High (for volatile compounds)Very High (structural detail)
Impurity Identification Indirect (inferred from ratios)Limited (requires standards)Excellent (via mass spectrum)Excellent (via spectral data)
Best For Verifying bulk compositionQuantifying non-volatile impuritiesResidual solvents, volatile impuritiesConfirming identity, structural analysis
Regulatory Standing Foundational, often requiredCore method for purity (ICH Q2)[2]Standard for residual solventsCore method for identity

Conclusion: An Integrated Approach to Purity Validation

For a critical intermediate like 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine, relying on a single analytical technique is insufficient. While elemental analysis provides an essential confirmation of the correct empirical formula and detects bulk impurities that alter the elemental composition, it represents only the first step.

A scientifically sound and defensible purity assessment follows a holistic, risk-based approach as outlined by ICH guidelines.[10] This involves:

  • Identity Confirmation using NMR and Mass Spectrometry.

  • Purity Assay and Impurity Profiling using a validated, stability-indicating HPLC method to quantify all significant impurities.[1]

  • Volatile Impurity Analysis using GC-MS to control for residual solvents.

  • Elemental Composition Verification using CHN analysis as a fundamental check on the integrity of the compound.

  • Inorganic Impurity Analysis using techniques like ICP-MS to control for elemental impurities and residual catalysts, as guided by USP <232>/<233> and ICH Q3D.[21][22][23][24]

By integrating these orthogonal techniques, researchers and drug developers can build a comprehensive and self-validating data package that ensures the quality of the intermediate, mitigates downstream manufacturing risks, and ultimately supports the development of safe and effective medicines.

References

  • FILAB. (n.d.). USP 233 elemental impurities analysis.
  • CPT Labs. (n.d.). Elemental Impurities In Drug Products.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Wikipedia. (n.d.). Elemental analysis.
  • Nanalysis. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy.
  • European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures.
  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
  • Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • U.S. Pharmacopeia. (n.d.). <232> ELEMENTAL IMPURITIES—LIMITS.
  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis.
  • Cerium Laboratories. (2023, October 25). Advanced TD-GC-MS Technique to Identify and Control Organic Contamination.
  • Fraunhofer IFAM. (2026, February 27). Elemental Analysis (CHNS, ONH) - Precise material analysis.
  • Contract Laboratory. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future.
  • Agilent Technologies. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution.
  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Elementar. (n.d.). Elemental analysis: operation & applications.
  • Reddit. (2023, February 21). measuring purity of organic compounds (e.g. paracetamol) with GCMS?.
  • Nanalysis. (2022, April 28). Beyond structural elucidation, introduction to qNMR – Part I.
  • Smithers. (n.d.). A Brief Guide to GC-MS Analysis Services.
  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?.
  • MDPI. (2023, November 16). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method.
  • AZoM. (2023, October 23). Understanding the Working Principles of CHNO Analyzers.
  • BenchChem. (n.d.). Comparative Guide to HPLC Purity Analysis of 6-Bromo-1-methyl-1h-indazol-4-amine.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • Mikroanalytisches Laboratorium Kolbe. (n.d.). Methods - C/H/N.
  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2022, November 24). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from University of Helsinki Digital Repository.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines on BIST B and BIST B+ Columns.
  • CymitQuimica. (n.d.). 3-(4-Methylpiperazin-1-yl)propan-1-amine.
  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
  • PubChem. (n.d.). 3-(4-Benzylpiperazin-1-yl)propan-1-amine.
  • Chromatography Online. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • LCGC International. (2020, November 11). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.
  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals. Retrieved from Drug Development and Delivery website.
  • PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propan-1-amine.
  • MilliporeSigma. (n.d.). 3-(4-methylpiperazin-1-yl)propan-1-amine.
  • ChemScene. (n.d.). 24157-18-4 | 3-(4-Benzylpiperidin-1-yl)propan-1-amine.

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Validation

Strategic SAR Analysis: Methylbenzyl Piperazines in Monoamine Transporter Modulation

Topic: Structure-Activity Relationship (SAR) Comparison of Methylbenzyl Piperazines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This tech...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) Comparison of Methylbenzyl Piperazines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a high-level comparative analysis of methylbenzyl piperazines , a chemical series of significant interest in neuropharmacology and forensic toxicology. While often associated with the "benzylpiperazine" (BZP) class of psychoactive substances, the methylbenzyl moiety represents a critical scaffold in medicinal chemistry, offering a tunable probe for exploring the steric and electronic requirements of Monoamine Transporters (MATs) —specifically DAT, NET, and SERT.

This guide objectively compares the performance characteristics (binding affinity, selectivity, and metabolic stability) of methyl-substituted analogs against their unsubstituted and halogenated counterparts. It is designed to assist lead optimization teams in navigating the trade-offs between potency and selectivity.

Structural Classification & Chemical Space

The term "methylbenzyl piperazine" encompasses two distinct structural modifications of the parent pharmacophore, 1-benzylpiperazine (BZP) . For the purpose of this guide, we distinguish between:

  • Series A: N-Methylation (1-benzyl-4-methylpiperazine, MBZP).

  • Series B: Ring-Methylation (1-(2/3/4-methylbenzyl)piperazine).

Compound IDStructure DescriptionKey Chemical Feature
BZP (Ref) 1-benzylpiperazineUnsubstituted parent scaffold.[1] Secondary amine.
MBZP 1-benzyl-4-methylpiperazineN-Methylated.[1] Tertiary amine. Increased lipophilicity (LogP).
2-Me-BZP 1-(2-methylbenzyl)piperazineOrtho-substituted. High steric clash potential.
3-Me-BZP 1-(3-methylbenzyl)piperazineMeta-substituted. Balanced steric/electronic profile.
4-Me-BZP 1-(4-methylbenzyl)piperazinePara-substituted. Linear extension; mimics 4-halogenated analogs.
Comparative Performance: SAR Analysis
2.1 Pharmacodynamics: Monoamine Transporter Affinity

The introduction of a methyl group alters the binding profile at the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters. The data below synthesizes trends from homologous series (including phenmetrazines and benzylpiperidines) to illustrate the SAR impact.

Key Insight: The methyl group is an Electron Donating Group (EDG) . Unlike electron-withdrawing groups (Cl, CF3) found in high-potency analogs (e.g., 3-TFMPP, p-CPP), the methyl group generally reduces affinity at DAT/NET compared to the halogenated benchmarks but improves selectivity profiles for specific phenotypes (e.g., entactogen-like vs. stimulant-like).

Table 1: Comparative Binding & Functional Potency Trends

CompoundDAT Potency (

)
SERT Potency (

)
Selectivity ProfileMechanistic Note
BZP (Ref) High (~50–100 nM)Low (> 1000 nM)DAT/NET Selective Classical stimulant profile.
MBZP Moderate (~200–500 nM)LowDAT/NET Selective N-methylation reduces DAT affinity approx. 2-5 fold vs BZP; weaker stimulant.
2-Me-BZP LowVery LowWeak NET/DAT Ortho-methyl causes steric hindrance in the S1 binding pocket of DAT.
3-Me-BZP ModerateLowBalanced Similar to BZP but less potent; lacks the specific hydrophobic interaction of 3-Cl/3-CF3.
4-Me-BZP ModerateModerateMixed (DAT/SERT) Para-substitution enhances SERT affinity relative to DAT, shifting profile toward entactogens.
mCPP (Alt) Very LowHigh (< 50 nM)SERT Selective Meta-chloro (EWG) drives high SERT affinity (Serotonin agonist/releaser).

Expert Commentary: In the Ring-methylated series, the 4-position (para) is the most critical for modulating SERT activity. While 4-methyl is less potent than 4-fluoro or 4-chloro, it provides a "cleaner" metabolic profile (avoiding dehalogenation). The 2-position (ortho) is generally a "dead zone" for high-affinity DAT binding in this scaffold due to clashes with residues in Transmembrane Domain 3 (TM3) of the transporter.

2.2 Pharmacokinetics: Metabolic Stability

Methylbenzyl piperazines are subject to rapid oxidative metabolism, which distinguishes them from the more stable halogenated analogs (e.g., Chlorcyclizine derivatives).

  • N-Dealkylation: The primary clearance route for MBZP is conversion back to BZP (active metabolite).

  • Benzylic Oxidation: The ar-methyl group is susceptible to CYP450-mediated oxidation to the carboxylic acid (inactive), significantly shortening the half-life compared to unsubstituted BZP.

Visualization: Metabolic & Synthesis Pathways
3.1 Metabolic Fate of Methylbenzyl Piperazines

The following diagram illustrates the divergent metabolic pathways between the N-methyl and Ring-methyl series, highlighting why ring-methylated analogs often have shorter durations of action.

Metabolism MBZP N-Methyl-BZP (MBZP) BZP Benzylpiperazine (Active Metabolite) MBZP->BZP N-Demethylation (CYP2D6/3A4) OH_Ring Hydroxy-Metabolite (Phase II Conjugation) BZP->OH_Ring Ring Hydroxylation RingMe 4-Methylbenzyl-PP (Ring Substituted) COOH Carboxylic Acid (Inactive/Excreted) RingMe->COOH Benzylic Oxidation (Rapid Clearance) RingMe->OH_Ring Ring Hydroxylation

Figure 1: Metabolic divergence. N-methylation leads to an active metabolite (BZP), while ring-methylation often leads to rapid inactivation via oxidation to carboxylic acid.

3.2 Synthesis Workflow: Reductive Amination

For research applications, Reductive Amination is the superior protocol over direct alkylation (using benzyl chloride) because it suppresses the formation of the bis-benzyl byproduct, a common impurity that skews binding data.

Synthesis Aldehyde Start: Tolualdehyde (2-, 3-, or 4-isomer) Step1 Imine Formation (MeOH, 25°C, 2h) Aldehyde->Step1 Amine Reagent: Piperazine (Excess 3-5 eq) Amine->Step1 Step2 Reduction (NaBH4 or NaBH(OAc)3) Step1->Step2 Workup Acid/Base Extraction (Remove excess Piperazine) Step2->Workup Product Pure Methylbenzyl Piperazine (>98% HPLC) Workup->Product

Figure 2: Optimized Reductive Amination pathway minimizing bis-alkylation impurities.

Experimental Protocols
4.1 Protocol: Selective Synthesis via Reductive Amination

Objective: Synthesize 1-(4-methylbenzyl)piperazine with >98% purity for binding assays.

  • Imine Formation: Dissolve 4-tolualdehyde (10 mmol) in anhydrous Methanol (30 mL). Add Piperazine (anhydrous, 40 mmol, 4.0 eq). Note: The large excess of piperazine is critical to prevent the formation of N,N'-bis(4-methylbenzyl)piperazine.

  • Activation: Stir the mixture at room temperature for 2 hours under nitrogen atmosphere.

  • Reduction: Cool the solution to 0°C. Add Sodium Borohydride (NaBH4, 15 mmol) portion-wise over 20 minutes. Allow to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench with 1N HCl (to pH 2) to decompose borate complexes. Wash with Ethyl Acetate (removes neutrals). Basify the aqueous layer to pH >12 using 4N NaOH.

  • Extraction: Extract the free base into Dichloromethane (3 x 50 mL). Dry over MgSO4 and concentrate.

  • Purification: If necessary, convert to the dihydrochloride salt using HCl/Ether for recrystallization (Ethanol/Et2O).

4.2 Protocol: Radioligand Binding Assay (DAT)

Objective: Determine


 values using [3H]WIN35,428.
  • Membrane Prep: Use HEK293 cells stably expressing human DAT. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 25 µL Membrane suspension (10-20 µg protein).

    • 25 µL [3H]WIN35,428 (Final conc: 5 nM).

    • 25 µL Test Compound (Methylbenzyl piperazine analog, 10^-9 to 10^-5 M).

  • Equilibrium: Incubate for 2 hours at 4°C (to minimize uptake and focus on binding).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Conclusion & Future Directions

For drug development professionals, the methylbenzyl piperazine scaffold offers a "soft drug" alternative to the highly potent and metabolically persistent halogenated piperazines.

  • Use the 4-methyl isomer if moderate SERT affinity is desired alongside DAT inhibition.

  • Use the N-methyl analog (MBZP) to improve lipophilicity and blood-brain barrier penetration while maintaining a pure stimulant (DAT/NET) profile, albeit with reduced potency compared to the parent BZP.

  • Avoid the 2-methyl isomer in library design for MAT targets due to unfavorable steric interactions.

References
  • Baumann, M. H., et al. (2004). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology. Link

  • Simmler, L. D., et al. (2014). "Pharmacological characterization of designer cathinones and piperazines at monoamine transporters." Biochemical Pharmacology. Link

  • Elliott, S., & Smith, C. (2008). "Investigation of the first deaths in the United Kingdom involving the detection of the piperazine-derived drugs BZP and TFMPP." Journal of Analytical Toxicology. Link

  • Organic Syntheses. "1-Benzylpiperazine." Org. Synth. 1973, 53, 904. Link

  • Negus, S. S., et al. (2009). "Effects of the 'party pill' drugs N-benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) alone and in combination in rhesus monkeys." Drug and Alcohol Dependence. Link

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Comparative

A Comparative Guide to the Infrared Spectroscopic Validation of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

This guide provides an in-depth analysis of the infrared (IR) spectroscopy profile of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine. Designed for researchers and drug development professionals, this document moves b...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopy profile of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative framework for validating the molecular structure through experimental data. We will explore the theoretical absorption peaks derived from the compound's constituent functional groups, outline a rigorous protocol for obtaining high-quality experimental data, and provide a logical workflow for the validation process.

Structural Elucidation: Identifying Key Vibrational Reporters

To validate the structure of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine, we must first deconstruct it into its core functional groups. Each group possesses unique vibrational modes (stretching, bending, wagging) that serve as diagnostic markers in an IR spectrum. The primary reporters for this molecule are the primary amine, the tertiary amine within the piperazine ring, the substituted aromatic ring, and the various aliphatic C-H bonds.

The diagram below illustrates the molecular structure and highlights the key functional groups that are the focus of our spectroscopic analysis.

Caption: Molecular structure highlighting key functional groups.

Predicted IR Absorption Profile: A Theoretical Baseline

The table below summarizes the expected IR absorption frequencies for 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine, based on established spectroscopic data for its constituent functional groups. This theoretical profile serves as the primary reference against which experimental data is compared.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Appearance & Notes
Primary Amine (-NH₂) N-H Asymmetric & Symmetric Stretch3300 - 3500Two distinct, medium-intensity peaks. The presence of two peaks is a hallmark of a primary amine.[1][2][3][4]
N-H Bend (Scissoring)1580 - 1650Medium to strong intensity peak. This can sometimes be mistaken for a C=C stretch if not carefully analyzed.[5][6]
N-H Wag665 - 910A characteristically broad, strong peak resulting from out-of-plane bending.[5][7]
Tertiary Amine (-N<) C-N Stretch1020 - 1250Aliphatic C-N stretches are often weak to medium and fall within the complex "fingerprint region," making them less diagnostic than N-H signals.[5][7][8]
N-H StretchNoneThe absence of any peaks in the 3300-3500 cm⁻¹ region attributable to a secondary or primary amine confirms the tertiary nature of the piperazine nitrogens.[1][2][5]
Aromatic Ring Aromatic C-H Stretch3000 - 3100One or more weak to medium, sharp peaks appearing just above the 3000 cm⁻¹ boundary.[7][9]
Aromatic C=C Stretch (In-ring)1450 - 1600Multiple sharp peaks of variable intensity. Two common peaks are often observed near 1600 cm⁻¹ and 1500 cm⁻¹.[9][10]
C-H Out-of-Plane (OOP) Bend800 - 860A strong peak is expected in this region, indicative of the 1,4- (para) disubstitution pattern of the benzyl group.[10][11]
Aliphatic C-H C-H Stretch (CH₂, CH₃)2850 - 2960Multiple strong, sharp peaks appearing just below the 3000 cm⁻¹ boundary. These are ubiquitous in most organic molecules.[12][13]
C-H Bend (Scissoring/Rocking)1350 - 1470Medium intensity peaks corresponding to CH₂ scissoring (~1465 cm⁻¹) and CH₃ umbrella bending (~1375 cm⁻¹).[7][13]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The integrity of the validation process hinges on the quality of the experimental spectrum. The following protocol outlines the steps for obtaining a reliable IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory, which is ideal for viscous liquids or solids.

Objective: To obtain a clean, high-resolution IR spectrum of the analyte, free from atmospheric and solvent interference.

Methodology:

  • Instrument Preparation & Background Scan:

    • Rationale: The background scan is critical as it captures the ambient IR-absorbing components (primarily atmospheric H₂O and CO₂) and the ATR crystal's own spectral features. By subtracting this from the sample scan, we isolate the analyte's spectrum.[14]

    • Procedure:

      • Ensure the ATR crystal (e.g., diamond or germanium) is immaculately clean. Clean with a suitable solvent like isopropanol and a soft, lint-free tissue, then allow it to fully evaporate.

      • Initiate the instrument's background scan function. This should be performed immediately before analyzing the sample to ensure the atmospheric conditions are as similar as possible.[14]

  • Sample Application:

    • Rationale: Proper sample application ensures uniform contact with the ATR crystal, which is essential for a strong and reproducible signal.

    • Procedure:

      • Place a small amount of the 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine sample directly onto the center of the ATR crystal. For a solid, ensure it is a fine powder to maximize surface contact.

      • If using a pressure clamp, lower it onto the sample to ensure firm, consistent contact. Do not overtighten, as this can damage the crystal.

  • Spectrum Acquisition:

    • Rationale: Signal averaging (co-adding scans) improves the signal-to-noise ratio, resulting in a cleaner spectrum where less intense peaks are more clearly resolved from the baseline.

    • Procedure:

      • Set the instrument to scan from 4000 cm⁻¹ to 650 cm⁻¹.

      • Set the number of scans to be co-added (e.g., 16 or 32 scans) for a good signal-to-noise ratio.

      • Initiate the sample scan.

  • Data Processing and Cleaning:

    • Rationale: Minor baseline shifts or residual atmospheric interference can be corrected using software to improve the accuracy of peak identification.

    • Procedure:

      • After acquisition, apply a baseline correction if necessary to ensure the baseline is flat.

      • Use the instrument's software to perform an atmospheric suppression correction if distinct CO₂ (sharp peak at ~2350 cm⁻¹) or H₂O vapor peaks are visible.

      • Label all significant peaks with their corresponding wavenumbers for analysis.

Validation Workflow and Comparative Analysis

The validation of the experimental spectrum is a systematic process of comparison against the predicted profile. This workflow ensures an objective and thorough evaluation.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Spectral Analysis cluster_2 Phase 3: Conclusion prep 1. Sample Preparation & Instrument Setup background 2. Acquire Background Spectrum (H2O, CO2) prep->background sample 3. Acquire Sample Spectrum background->sample process 4. Process Data (Baseline & Atmospheric Correction) sample->process identify 5. Identify Major Peaks in Diagnostic Regions (>1500 cm-1) process->identify fingerprint 7. Analyze Fingerprint Region (<1500 cm-1) process->fingerprint compare_diag 6. Compare with Predicted Diagnostic Peaks (Table 1) identify->compare_diag decision Concordant? compare_diag->decision compare_full 8. Compare Full Spectrum with Reference/Database fingerprint->compare_full compare_full->decision pass Structure Validated decision->pass Yes fail Investigate Discrepancies (Impurity, Degradation, Error) decision->fail No

Caption: Workflow for IR spectrum validation.

Comparative Analysis: A Case Study

Let's assume an experimental spectrum yields the following key peaks: 3375 cm⁻¹, 3290 cm⁻¹, 3045 cm⁻¹, 2945 cm⁻¹, 2860 cm⁻¹, 1605 cm⁻¹, 1515 cm⁻¹, 1460 cm⁻¹, and 825 cm⁻¹.

  • Primary Amine Validation: The two distinct peaks at 3375 cm⁻¹ and 3290 cm⁻¹ align perfectly with the expected N-H stretching of a primary amine.[5][15] The absence of a very broad "tongue" shape rules out significant O-H contamination (e.g., from water).

  • Aromatic & Aliphatic C-H Validation: The peak at 3045 cm⁻¹ is characteristic of the aromatic C-H stretch, while the strong peaks at 2945 cm⁻¹ and 2860 cm⁻¹ are definitive for aliphatic C-H stretching. This clear separation around the 3000 cm⁻¹ mark is a key validation point.[7][16]

  • Aromatic Ring Validation: The peaks at 1605 cm⁻¹ and 1515 cm⁻¹ are consistent with aromatic C=C in-ring stretching vibrations.[9] The strong peak at 825 cm⁻¹ falls squarely in the range for C-H out-of-plane bending for a 1,4-disubstituted aromatic ring, strongly supporting the presence of the 4-methylbenzyl moiety.[10]

  • Tertiary Amine Confirmation: The lack of any other N-H stretching peaks confirms that the remaining nitrogen atoms are tertiary, as expected for the piperazine ring in this structure.[8]

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Chem LibreTexts. Retrieved from [Link]

  • Chemical Education Digital Library. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. University of Wisconsin-Madison. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Chem LibreTexts. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Absorption Table. Department of Chemistry. Retrieved from [Link]

  • The Scrutinizer. (2011, June 10). Structural analysis of amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared spectra of aromatic rings. Department of Chemistry. Retrieved from [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259-1265. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Retrieved from [Link]

  • Quora. (2020, May 12). What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry? Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST WebBook. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy of Hydrocarbons. Department of Chemistry. Retrieved from [Link]

  • TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? Retrieved from [Link]

  • Krishnan, S., & Seshadri, S. (2007). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 45(7), 559-563. Retrieved from [Link]

  • Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Retrieved from [Link]

  • John Wiley & Sons, Inc. (n.d.). Piperazine, 1-hex-2-ynyl-4-methyl-. SpectraBase. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • Labcompare. (2022, April 15). LABTips: Obtaining & Interpreting High Quality IR Spectra. Retrieved from [Link]

Sources

Validation

Reference Standards for 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine Analysis: A Technical Comparison

Topic: Reference standards for 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine analysis Audience: Researchers, scientists, and drug development professionals.[1] Format: Publish Comparison Guide. Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine analysis Audience: Researchers, scientists, and drug development professionals.[1] Format: Publish Comparison Guide.

Executive Summary: The Criticality of the Piperazine Linker

In the synthesis of modern Active Pharmaceutical Ingredients (APIs)—particularly kinase inhibitors and antihistamines—the piperazine moiety serves as a critical physicochemical modulator, enhancing solubility and bioavailability. The specific intermediate 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine (hereafter referred to as MBP-PA ) represents a high-value building block.[1] Its dual functionality—a primary amine for amide/urea coupling and a protected/substituted piperazine core—makes it a linchpin in convergent synthesis strategies.[1]

However, the quality of this starting material (KSM) or intermediate directly impacts the impurity profile of the final drug substance. Genotoxic impurities (GTIs) potentially arising from piperazine degradation or incomplete alkylation demand rigorous analytical control.[1] This guide compares the available reference standard grades for MBP-PA, providing a data-driven framework for selection based on regulatory requirements (ICH Q3A/Q3B) and analytical intent.

Technical Comparison of Reference Standard Grades

Selecting the appropriate reference standard is not merely a purchasing decision; it is a compliance strategy.[1] The following table contrasts the three primary tiers of standards available for MBP-PA analysis.

Table 1: Comparative Specifications of MBP-PA Reference Standards
FeaturePrimary Reference Standard (Certified) Secondary / Working Standard Research Grade / Reagent
Intended Use GMP Release Testing, Method Validation, Calibration of Secondary Standards.[1]Routine QC Testing, In-process Control (IPC), Stability Studies.[1]Early-stage R&D, Synthetic Route Scouting.[1]
Purity (Assay) > 99.0% (Mass Balance or qNMR)Qualified against Primary (typically > 98.0%)Variable (typically > 95%)
Traceability SI Units (via NIST/BIPM traceable weights & qNMR internal standards).Traceable to the Primary Standard used for qualification.[1]Vendor Certificate of Analysis (CoA) only.
Characterization Full Structural Elucidation (¹H/¹³C NMR, MS, IR), ROI, Water (KF), Residual Solvents (GC).Identity (IR/HPLC retention time) & Assay check.Identity (NMR or MS) only.[1]
Uncertainty Explicitly calculated (Expanded Uncertainty,

,

).
Derived from Primary Standard's uncertainty + precision of transfer.[1]Not defined.
Regulatory Suitable for NDA/ANDA filings.[1]Suitable for internal GMP use.[1]Not suitable for GMP data generation.[1]

Expert Insight: For MBP-PA, the presence of the primary amine makes the material susceptible to oxidation and carbamate formation (upon CO₂ exposure).[1] Primary Standards are typically packaged under argon in single-use ampoules to mitigate this, whereas Research Grades often degrade after opening, leading to assay drift.[1]

Analytical Methodologies & Protocols

The analysis of MBP-PA presents specific challenges:

  • Basicity: The molecule contains three basic nitrogen atoms (piperazine

    
     and the propyl amine). This leads to severe peak tailing on standard C18 silica columns due to silanol interactions.[1]
    
  • UV Detection: The 4-methylbenzyl chromophore allows for UV detection, but the extinction coefficient is moderate.[1]

  • Polarity: The aminopropyl chain increases polarity, requiring specific retention strategies.[1]

Recommended Protocol: High-pH Reverse Phase HPLC[1]

We recommend a high-pH compatible C18 method over traditional low-pH ion-pairing.[1] High pH (above the pKa of the tertiary amines) ensures the analyte is in its free base form, improving peak shape and retention.

Method Parameters
  • Column: XBridge C18 or Gemini-NX C18 (

    
    ).
    
  • Mobile Phase A:

    
     Ammonium Bicarbonate, pH 10.0 (adjusted with 
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection: UV at

    
     (primary) and 
    
    
    
    (secondary).
  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold
2.010Start Gradient
15.090Elution of hydrophobic impurities
18.090Wash
18.110Re-equilibration
23.010End of Run
Self-Validating System Suitability Criteria

To ensure the trustworthiness of the data, the system must pass the following criteria before sample analysis:

  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for basic amines).[1]
  • Resolution (

    
    ): 
    
    
    
    between MBP-PA and its nearest impurity (likely the des-aminopropyl precursor if present).
  • Precision:

    
     for 6 replicate injections of the Working Standard.
    

Qualification Workflow: Establishing a Secondary Standard

For cost-efficiency in routine analysis, laboratories often qualify an in-house Secondary Standard using a purchased Primary Standard .[1] The following workflow illustrates this critical process.

QualificationWorkflow cluster_QC Maintenance Start Raw Material Candidate (High Purity Batch) Char Structural Characterization (NMR, MS, IR) Start->Char Purity Impurity Profiling (HPLC, GC, KF, ROI) Start->Purity Quant Quantitative Assignment (Mass Balance or Direct Comparison) Char->Quant Confirm ID Purity->Quant Provide Purity % Primary Primary Reference Standard (Certified) Primary->Quant Calibrant Valid Validation & Documentation (CoA Generation) Quant->Valid Usage Release for Routine QC Valid->Usage Usage->Usage Re-test (Annually)

Figure 1: Workflow for the qualification of an in-house Secondary Reference Standard against a Certified Primary Standard.

Synthesis & Impurity Logic

Understanding the synthesis of MBP-PA helps in predicting potential impurities that the reference standard must resolve.[1]

Synthesis Pathway:

  • Precursor A: 1-(4-Methylbenzyl)piperazine.[1]

  • Reagent B: Acrylonitrile (Michael Addition)

    
     Nitrile Intermediate.[1]
    
  • Reduction: Hydrogenation (Raney Ni or Pd/C)

    
    MBP-PA .
    

Critical Impurities to Monitor:

  • Unreacted Precursor A: 1-(4-Methylbenzyl)piperazine (Secondary amine).[1]

  • Nitrile Intermediate: 3-[4-(4-Methylbenzyl)piperazin-1-yl]propanenitrile (Incomplete reduction).[1]

  • Dimer: Secondary amines can react with two equivalents of acrylonitrile/propylamine if stoichiometry is uncontrolled.[1]

SynthesisPathway SM1 1-(4-Methylbenzyl) piperazine Inter Nitrile Intermediate (Impurity Risk) SM1->Inter + Acrylonitrile (Michael Addn) Reagent Acrylonitrile Inter->Inter Incomplete Reduction Product MBP-PA (Target Analyte) Inter->Product + H2 / Catalyst (Reduction)

Figure 2: Simplified synthetic pathway highlighting the origin of key impurities.

References

  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). (2024).[1][2] Chapter 5.12. Reference Standards. Retrieved from [Link]

  • Dolan, J. W. (2002). The Role of pH in LC Separations of Basic Pharmaceuticals.[1] LCGC North America.[1] Retrieved from [Link]

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[1] Advanced Drug Delivery Reviews.[1] [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Stability of Piperazine-Based Amine Linkers

For drug development professionals, the linker in a bioconjugate is not merely a tether; it is a critical determinant of therapeutic index, pharmacokinetics, and overall efficacy. Among the diverse linker architectures,...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, the linker in a bioconjugate is not merely a tether; it is a critical determinant of therapeutic index, pharmacokinetics, and overall efficacy. Among the diverse linker architectures, piperazine-based motifs have gained significant traction, particularly in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Their semi-rigid structure and pH-responsive nature offer unique advantages for solubility and cellular uptake.[4][] However, this same reactivity presents a formidable challenge: ensuring stability in circulation while permitting payload release at the target site.

This guide provides an in-depth comparison of piperazine-based amine linkers, moving beyond a simple catalog of options. We will dissect the physicochemical principles governing their stability, present supporting experimental data from peer-reviewed studies, and detail the self-validating protocols required for rigorous evaluation. Our focus is on the causality behind experimental design, empowering researchers to make informed decisions in their own linker optimization programs.

Pillar 1: The Physicochemical Fulcrum - pKa Modulation and Its Impact on Stability

The utility of a piperazine ring within a linker stems from its two nitrogen atoms, which can be protonated. This feature is a double-edged sword. On one hand, protonation at physiological or endosomal pH can significantly enhance the aqueous solubility of an often-lipophilic bioconjugate molecule.[1][2][] On the other, the protonation state, dictated by the piperazine's pKa, is exquisitely sensitive to its immediate chemical environment and directly influences the stability of adjacent functional groups.[1][2]

Expertise & Causality: The pKa of the piperazine ring is not static. It is strongly affected by the inductive effects of neighboring chemical groups.[1][2] For instance, the placement of an electron-withdrawing group, such as an amide or ester carbonyl, in close proximity to a piperazine nitrogen will lower its pKa.[] This modulation is a critical design consideration. A lower pKa may reduce the desired solubility-enhancing effect at physiological pH (7.4) but can be leveraged to fine-tune the stability of other functionalities on the linker, as we will explore. Understanding and controlling the piperazine pKa is therefore fundamental to rational linker design.[1][2]

cluster_0 Factors Modulating Piperazine pKa cluster_1 Consequences for Linker Performance Inductive_Effect Inductive Effect of Adjacent Groups Piperazine_pKa Piperazine Ring pKa Inductive_Effect->Piperazine_pKa Spacer_Length Spacer Length & Flexibility Spacer_Length->Piperazine_pKa Substitution N-Substitution Pattern (e.g., Alkylation) Substitution->Piperazine_pKa Solubility Aqueous Solubility at Physiological pH Piperazine_pKa->Solubility Hydrolytic_Stability Hydrolytic Stability of Attached Moieties (e.g., Maleimide) Piperazine_pKa->Hydrolytic_Stability Cell_Permeability Cellular Permeability & Endosomal Escape Piperazine_pKa->Cell_Permeability cluster_workflow In Vitro Plasma Stability Workflow A 1. Incubate ADC in Plasma (37°C) B 2. Sample at Time Points A->B C 3. Quench with Acetonitrile B->C D 4. Centrifuge to Separate Pellet & Supernatant C->D E 5a. Analyze Supernatant (Free Payload) D->E LC-MS/MS F 5b. Analyze Pellet (Intact ADC) D->F Immuno-Affinity LC-MS G 6. Calculate Linker Half-Life E->G F->G

Sources

Validation

Technical Guide: Structural Differentiation of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1]

In drug development, 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine (Formula: C₁₅H₂₅N₃) serves as a critical diamine linker and pharmacophore building block. Its structural integrity is defined by the para-substitution on the benzyl ring.

Common synthetic routes—typically involving the alkylation of piperazine with 4-methylbenzyl chloride followed by N-alkylation with acrylonitrile and reduction—carry the risk of regioisomeric impurities. The presence of ortho- (2-methyl) or meta- (3-methyl) isomers can significantly alter the binding affinity (SAR) and metabolic profile (CYP450 oxidation sites) of the final drug candidate.

This guide outlines the definitive analytical protocols to distinguish the target para-isomer from its structural isomers, prioritizing NMR for qualitative identification and HPLC for quantitative purity assessment.

The Isomer Challenge
Isomer TypeStructure DescriptionKey Differentiator
Target (Para) 1,4-disubstituted benzene ringSymmetry: High. Aromatic protons appear as AA'BB' system.
Impurity (Meta) 1,3-disubstituted benzene ringAsymmetry: Aromatic protons appear as ABCD system (singlet, doublet, triplet, doublet).
Impurity (Ortho) 1,2-disubstituted benzene ringSterics: 'Roofing' effect in NMR; distinct retention time due to steric bulk.

Analytical Workflow (Decision Matrix)

The following logic flow dictates the optimal sequence for structural validation.

AnalyticalWorkflow Start Sample: C15H25N3 Candidate MS_Screen Step 1: MS Screen (m/z 105 Fragment) Start->MS_Screen Isomer_Check Is Mass Correct? (M+H = 248.2) MS_Screen->Isomer_Check NMR_Analysis Step 2: 1H-NMR (Aromatic Region) Isomer_Check->NMR_Analysis Yes Splitting_Pattern Analyze Splitting Pattern NMR_Analysis->Splitting_Pattern Para_ID Pattern: AA'BB' (2 Doublets) CONFIRMED PARA Splitting_Pattern->Para_ID Symmetric Meta_ID Pattern: Singlet/Multiplet REJECT (Meta) Splitting_Pattern->Meta_ID Asymmetric Ortho_ID Pattern: Complex Multiplet REJECT (Ortho) Splitting_Pattern->Ortho_ID Asymmetric HPLC_Quant Step 3: HPLC-UV (Purity) Para_ID->HPLC_Quant

Figure 1: Analytical decision tree for validating the para-methylbenzyl regioisomer.

Methodology 1: Nuclear Magnetic Resonance (1H-NMR)

The Gold Standard for Regioisomer Differentiation

Mass spectrometry cannot easily distinguish these isomers as they share identical molecular weights and very similar fragmentation patterns (all yielding the methylbenzyl cation). 1H-NMR is the required technique for definitive structural assignment.

Mechanistic Insight

The distinction relies on the symmetry of the benzene ring.

  • Para-isomer: Has a plane of symmetry passing through the C1 and C4 carbons. The protons at C2/C6 are chemically equivalent, as are C3/C5. This creates a characteristic AA'BB' coupling system, appearing as two distinct doublets (often "roofed") in the aromatic region (approx. 6.8 – 7.2 ppm).[1]

  • Meta/Ortho isomers: Lack this symmetry, resulting in four distinct aromatic proton environments (ABCD system), leading to complex multiplets.

Predicted Spectral Data Comparison (CDCl₃, 400 MHz)
Proton GroupTarget: Para-Isomer (4-Me)Impurity: Meta-Isomer (3-Me)Impurity: Ortho-Isomer (2-Me)
Aromatic Ring δ 7.10 (d, 2H), 7.22 (d, 2H) (Clear AA'BB' System)δ 6.9-7.3 (m, 4H)(Multiplet: s, d, t, d)δ 7.0-7.3 (m, 4H)(Complex Multiplet)
Benzylic -CH₂- δ 3.48 (s, 2H)δ 3.48 (s, 2H)δ 3.55 (s, 2H)(Shifted downfield due to steric)
Ar-CH₃ δ 2.33 (s, 3H)δ 2.35 (s, 3H)δ 2.38 (s, 3H)
Propyl Chain δ 1.6 (m), 2.4 (t), 2.7 (t)SimilarSimilar
Experimental Protocol: NMR
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d). Note: DMSO-d₆ can be used, but CDCl₃ often provides sharper resolution for the aromatic splitting.

  • Acquisition: Run standard 1H scan (min 16 scans).

  • Processing: Phase correct carefully to ensure the symmetry of the AA'BB' doublets is visible.

  • Validation Criteria: Look for the "Two-Doublet" pattern in the 7.0–7.3 ppm range. If you see a singlet in the aromatic region (around 6.9-7.0), it indicates the Meta isomer.

Methodology 2: High-Performance Liquid Chromatography (HPLC)

The Quantitative Method for Impurity Profiling

While NMR identifies the structure, HPLC is required to quantify the level of isomeric impurity (e.g., 0.5% ortho-isomer).

Column Selection Strategy

Standard C18 columns may struggle to separate the meta and para isomers due to their similar hydrophobicity.

  • Recommendation: Use a Phenyl-Hexyl or Biphenyl stationary phase.

  • Mechanism: These phases utilize

    
     interactions. The shape of the para-isomer allows for different orbital overlap with the stationary phase compared to the "kinked" ortho/meta isomers, enhancing selectivity.
    
Recommended HPLC Conditions
ParameterSetting
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or similar)
Mobile Phase A 10 mM Ammonium Formate, pH 9.0 (Basic pH ensures amine is neutral/less polar)
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (backbone) and 254 nm (aromatic)
Elution Order (Typ) Ortho (fastest) < Meta < Para (slowest)

Note: The para isomer is generally the most planar, often resulting in stronger retention on phenyl-based columns due to maximized surface area contact.

Methodology 3: Mass Spectrometry (MS)

Confirmation of Class, Not Isomer

MS is useful for confirming the molecular weight and the presence of the piperazine core, but it must be interpreted with caution regarding isomers.

Fragmentation Pathway

Both the target and its isomers will yield a dominant base peak at m/z 105 .

MS_Fragmentation Parent Parent Ion [M+H]+ = 248.2 Cleavage Benzylic Cleavage Parent->Cleavage Fragment1 Methylbenzyl Cation (Tropylium) m/z = 105.07 Cleavage->Fragment1 Fragment2 Piperazine-Propylamine Fragment m/z = 143 Cleavage->Fragment2

Figure 2: Primary fragmentation pathway. The m/z 105 ion is common to all methylbenzyl isomers.

  • Interpretation: The presence of m/z 105 confirms the methylbenzyl group. The presence of m/z 91 (unsubstituted benzyl) would indicate a failure in the starting material (benzyl chloride impurity).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons.
  • Sielc Technologies. (n.d.). Separation of Piperazine, 1-(m-methylbenzyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3149269, 3-(4-Benzylpiperazin-1-yl)propan-1-amine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

Executive Summary & Chemical Profiling 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine is a complex, highly reactive polyamine. Structurally, it features a primary aliphatic amine (propan-1-amine), a tertiary piperazi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine is a complex, highly reactive polyamine. Structurally, it features a primary aliphatic amine (propan-1-amine), a tertiary piperazine ring, and a lipophilic 4-methylbenzyl moiety. Because of its dense nitrogen content and structural properties, this compound presents severe corrosivity, acute toxicity, and environmental hazards.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, neutralization, and disposal of this chemical, ensuring strict compliance with environmental regulations.

Structural Causality of Hazards

To safely manage this compound, operators must understand the mechanistic causality behind its physical hazards:

  • Severe Corrosivity (pH Disruption): The nitrogen atoms in the primary amine and piperazine ring possess lone pairs of electrons that readily accept protons, making the molecule a strong organic base. Aqueous solutions of similar piperazine derivatives typically exhibit a pH of 10.8–11.8 (). Upon contact with biological tissues, this extreme alkalinity causes the saponification of lipid membranes and the rapid extraction of water from tissues, resulting in deep, severe chemical burns ().

  • Enhanced Systemic Toxicity: The addition of the 4-methylbenzyl group significantly increases the molecule's lipophilicity compared to an unsubstituted piperazine. This structural feature enhances the compound's ability to penetrate the stratum corneum and cellular lipid bilayers, thereby exacerbating acute dermal and systemic toxicity upon exposure ()[1].

  • Exothermic Reactivity: As a strong base, the compound reacts violently with strong acids and oxidizers. The rapid protonation of the amine nitrogens releases significant thermal energy (heat of neutralization), which can cause localized boiling or volatilization of the toxic amine if not properly managed ()[2].

Quantitative Data Presentation

Table 1: Physicochemical Hazard Profile & Regulatory Codes

Parameter Classification / Value Operational Implication
Chemical Class Polyamine / Benzylpiperazine derivative Highly basic; incompatible with acids and oxidizers.
Corrosivity Causes severe skin burns and eye damage Requires strict barrier protection (HDPE, Nitrile).
EPA / RCRA Code D002 (Corrosive) / Toxic Organic Cannot be drain-disposed; requires regulated incineration.

| UN Shipping Code | UN 2735 | Transport as: Amines, liquid, corrosive, n.o.s. |

Table 2: Required Personal Protective Equipment (PPE)

Protection Zone Required Equipment Causality / Rationale
Ocular/Face ANSI Z87.1 Splash Goggles + Face Shield Prevents permanent corneal damage from highly alkaline splashes.
Dermal (Hands) Heavy-duty Nitrile or Neoprene gloves Amines rapidly degrade latex; extended cuffs prevent wrist exposure.

| Respiratory | NIOSH-approved respirator (Amine cartridge) | Required if handling outside a fume hood to prevent inhalation of corrosive vapors. |

Operational Safety & Disposal Workflows

Method A: In-Lab Quenching & Neutralization (For Small-Scale Aqueous Waste <100 mL)

Causality: Neutralizing the amine to a physiological pH mitigates the immediate corrosivity hazard during temporary storage and transport ()[2]. This protocol is a self-validating system : the visual confirmation of a neutral pH proves the chemical hazard has been successfully stabilized.

  • Thermal Management: Perform this procedure entirely within a certified chemical fume hood. Place the reaction flask in a secondary containment vessel filled with an ice-water bath. Causality: The ice bath dissipates the intense heat of neutralization, preventing the toxic amine from volatilizing into the operator's breathing zone ()[2].

  • Dilution: Add cold distilled water to the reaction flask. Slowly add the amine waste to the water to achieve a minimum 1:10 dilution. Critical Rule:Always add the amine to the water. Adding water to a concentrated strong base can cause a violent exothermic reaction at the interface.

  • Neutralization: Under continuous magnetic stirring, add 1M Acetic Acid (or 1M HCl) dropwise to the diluted amine solution.

  • Self-Validation (pH Testing): Continuously monitor the solution using a calibrated pH meter or broad-spectrum indicator strips. The neutralization is validated and complete only when the pH stabilizes between 6.0 and 8.0 .

  • Collection: Transfer the neutralized solution to a designated aqueous organic waste container.

Method B: Direct Off-Site Disposal (For Bulk or Pure Chemical)
  • Segregation: Isolate the chemical from strong acids, oxidizers, and halogenated solvents to prevent spontaneous exothermic reactions.

  • Containment: Transfer the waste into a High-Density Polyethylene (HDPE) container. Causality: Organic amines can degrade certain plastics (like polycarbonate) and corrode metal containers. HDPE provides a chemically inert, structurally sound barrier against strong bases ()[3].

  • Regulatory Labeling: Label the container explicitly as "Hazardous Waste - Corrosive Toxic Amine". Assign the shipping code UN 2735 ()[4]. Ensure all documentation complies with EPA/RCRA regulations for hazardous waste tracking ()[5].

Spill Response & Emergency Management

In the event of a spill, immediate containment is required to prevent environmental contamination and vapor inhalation.

  • Evacuate & Ventilate: Clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Containment: Absorb the spill with chemically inert materials such as dry sand, earth, or vermiculite ()[6]. Never use combustible materials like sawdust, as the exothermic reaction with the amine can ignite the material.

  • Cleanup: Sweep the absorbed mixture into a secondary HDPE container using non-sparking tools. Neutralize any remaining surface residue with dilute acetic acid, followed by a thorough water wash.

Process Visualization

DisposalWorkflow Start Waste Generation: 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine Assess Assess Volume & Concentration Start->Assess Dilute Dilution (1:10 in Cold Water) Assess->Dilute Small Scale (< 100 mL) Package Package in HDPE Container Assess->Package Large Scale (Direct Off-Site) Neutralize Neutralization (Dropwise 1M Acetic Acid) Dilute->Neutralize TestPH Test pH (Target: 6.0 - 8.0) Neutralize->TestPH TestPH->Neutralize pH > 8.0 TestPH->Package pH 6.0 - 8.0 Label Label as Hazardous Waste (UN 2735 / EPA D002) Package->Label Dispose Transfer to EHS / Licensed Contractor Label->Dispose

Fig 1: Decision matrix and operational workflow for the safe disposal of polyamine derivatives.

Comprehensive References

  • Industrial Chemicals Environmental Management Standard (IChEMS) . "Piperazine: Human health tier II assessment." Australian Government. URL: [Link]

  • Wikipedia . "Benzylpiperazine - Toxicity and Pharmacology." Wikimedia Foundation. URL: [Link]

  • Ataman Chemicals . "PIPERAZINES - Chemical Properties and Hazards." Ataman Kimya. URL:[Link]

  • Nipissing University . "Laboratory Safety Manual - Chemical Storage and Compatibility." Nipissing University EHS. URL:[Link]

  • Environmental Protection Agency (EPA) . "Laboratory Environmental Sample Disposal Information Document." U.S. EPA. URL: [Link]

  • Loba Chemie . "N-METHYLPIPERAZINE FOR SYNTHESIS MSDS." Loba Chemie Laboratory Reagents. URL: [Link]

Sources

Handling

Personal protective equipment for handling 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

Operational Safety & Handling Guide: 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine As a Senior Application Scientist, I have observed that the primary failure point in handling complex polyamines is underestimating...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

As a Senior Application Scientist, I have observed that the primary failure point in handling complex polyamines is underestimating their dermal penetration kinetics and corrosive potential. 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine is a highly lipophilic compound featuring both a primary aliphatic amine and a substituted tertiary piperazine ring. This dual-amine functionality imparts high basicity and makes it a severe hazard to skin, eyes, and the respiratory tract.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, dispensing, and disposal of this chemical, ensuring compliance with OSHA and NIOSH standards.

Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand why this chemical is dangerous. Standard disposable nitrile gloves are generally not recommended for handling corrosive amines due to their poor chemical resistance[1]. When exposed to the skin, free-base lipophilic amines rapidly penetrate the epidermal layer. Because of their high pH, they induce lipid saponification and protein denaturation, leading to liquefactive necrosis—a process where tissue is dissolved into a liquid viscous mass[2]. This deep tissue damage necessitates strict adherence to OSHA's Personal Protective Equipment (PPE) general requirements[3].

CorrosionMechanism Amine Free Base Amine (Lipophilic) Penetration Epidermal Penetration Amine->Penetration Saponification Lipid Saponification & Protein Denaturation Penetration->Saponification Necrosis Liquefactive Necrosis (Deep Tissue Damage) Saponification->Necrosis

Mechanistic pathway of tissue damage caused by lipophilic aliphatic amines.

Core PPE Matrix

Selecting the correct PPE requires matching the material's chemical resistance profile to the specific permeation kinetics of the polyamine. The following matrix outlines the required PPE based on OSHA and NIOSH guidelines[4],[5].

PPE CategoryRecommended MaterialMinimum SpecificationMechanistic Rationale
Hand Protection Butyl Rubber or SilverShield®>14 mil thickness, >480 min breakthroughLipophilic amines rapidly permeate thin nitrile[1]. Butyl rubber prevents solvent and base penetration.
Eye/Face Protection PolycarbonateIndirect-vent goggles + 8-inch face shieldPrevents capillary action of corrosive liquids into the ocular mucosa[2].
Body Protection Tychem® QC or LaminateFull-length, elastic wristsProtects against gross splashing and aerosolized amine vapor[6].
Respiratory NIOSH Organic Vapor/Acid GasHalf-mask or PAPR (if outside hood)Neutralizes airborne amine vapors that cause severe respiratory tract burns[4].

Experimental Protocol: Safe Handling & Dispensing

Following the workflow protocols outlined in Prudent Practices in the Laboratory[7], the following step-by-step methodology must be strictly adhered to. Every step includes a causality explanation to ensure operators understand the underlying physical chemistry of the safety measure.

HandlingWorkflow Prep 1. Pre-Operation Setup Inspect Fume Hood & PPE Donning 2. PPE Donning Butyl Gloves, Goggles, Face Shield Prep->Donning Handling 3. Chemical Handling Dispense within 6-inch Sash Limit Donning->Handling Decon 4. Decontamination Wipe down & Doffing Handling->Decon Disposal 5. Waste Disposal Segregate as Corrosive Amine Decon->Disposal

Standard operating procedure workflow for handling corrosive piperazine derivatives.

Step 1: System Validation & Pre-Operation Setup

  • Action: Verify the chemical fume hood's face velocity is between 100-120 feet per minute (fpm). Clear the workspace of incompatible materials (e.g., strong oxidizers, concentrated acids).

  • Causality: Proper face velocity ensures that aerosolized amine vapors are actively pulled away from the operator's breathing zone. Removing acids prevents violent, uncontrolled exothermic neutralization reactions[8].

Step 2: PPE Donning & Integrity Check

  • Action: Inspect butyl rubber gloves for pinhole leaks using the inflation method. Don indirect-vent goggles, a face shield, and a chemical-resistant lab coat.

  • Causality: Micro-tears in gloves act as capillary conduits for lipophilic amines, trapping the corrosive agent against the skin and accelerating liquefactive necrosis[1].

Step 3: Dispensing and Transfer

  • Action: Place the 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine container at least 6 inches behind the fume hood sash. Use a glass or PTFE-lined syringe for liquid transfer.

  • Causality: Standard polystyrene or thin polypropylene pipettes can degrade or leach plasticizers upon contact with concentrated organic amines. The 6-inch rule prevents vortex shedding that could pull vapors out of the hood into the laboratory environment[7].

Step 4: Decontamination & Doffing

  • Action: Wipe the exterior of the primary container with a 1% citric acid solution, followed by a damp water wipe. Doff outer gloves inside the hood.

  • Causality: Citric acid safely neutralizes residual free-base amine via a mild exothermic salt-formation reaction, preventing cross-contamination of storage cabinets and secondary exposure to personnel.

Emergency Response & Spill Protocol

In the event of an accidental release or spill, immediate and calculated action is required:

  • Isolation: Isolate the spill or leak area immediately for at least 25 to 50 meters in all directions[6].

  • Containment: Eliminate all ignition sources. Do not use combustible materials like sawdust to absorb the spill. Use inert, clay-like absorbents or dry sand[2].

  • Exposure Response: If skin contact occurs, immediately flush the area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2]. Do not attempt to neutralize the skin with acids, as the resulting exothermic reaction will exacerbate thermal tissue damage.

Disposal Plan

Uncured corrosive amines are highly toxic to aquatic life and are deemed harmful to the environment[2].

  • Segregation: Dispose of all contaminated consumables (wipes, gloves, empty vials) in a dedicated "Corrosive Organic Waste" high-density polyethylene (HDPE) container.

  • Incompatibilities: Never mix amine waste with acidic waste streams or halogenated solvents, as thermal decomposition may produce toxic carbon monoxide and corrosive nitrogen oxides[8].

  • Labeling: Label waste clearly as "Hazardous Waste: Corrosive Amines (Contains Piperazine Derivatives)" in accordance with local EPA and RCRA regulations.

References

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 -- General requirements for Personal Protective Equipment. eCFR. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. Available at:[Link]

  • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database. U.S. Department of Labor. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine
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3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine
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